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1-Methyl-1,4-diazepan-5-one hydrochloride Documentation Hub

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  • Product: 1-Methyl-1,4-diazepan-5-one hydrochloride
  • CAS: 854828-87-8

Core Science & Biosynthesis

Foundational

what are the properties of 1-Methyl-1,4-diazepan-5-one hydrochloride

An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-5-one Hydrochloride for Drug Discovery Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-Methyl-1,4-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-5-one Hydrochloride for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic building block with significant potential in modern drug discovery and development. We will delve into its chemical and physical properties, explore its critical role as a scaffold in medicinal chemistry—particularly in the burgeoning field of targeted protein degradation—and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Significance of the Diazepan Scaffold

1-Methyl-1,4-diazepan-5-one hydrochloride belongs to the diazepine class of seven-membered heterocyclic compounds containing two nitrogen atoms. The diazepine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Most famously, the related benzodiazepine scaffold is found in widely used pharmaceuticals like diazepam, known for their anxiolytic, sedative, and anticonvulsant properties.[2][3]

While sharing a foundational structure, 1-Methyl-1,4-diazepan-5-one hydrochloride is not a therapeutic agent itself. Instead, it is a valuable molecular building block, a foundational piece used by chemists to construct more complex and novel drug candidates.[4] Its designation by some suppliers as a "Protein Degrader Building Block" points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues, a revolutionary therapeutic modality aimed at eliminating disease-causing proteins.[5]

This guide synthesizes the available technical data to provide a holistic view of this compound, enabling researchers to make informed decisions about its incorporation into their synthetic and drug discovery workflows.

Core Chemical and Physical Properties

The hydrochloride salt form of 1-Methyl-1,4-diazepan-5-one enhances its stability and aqueous solubility, making it more amenable for use in various experimental and pharmaceutical formulation contexts.[6] Key identifying properties are summarized in the table below.

PropertyDataSource(s)
Chemical Name 1-Methyl-1,4-diazepan-5-one hydrochloride[4]
Synonyms hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride[6]
CAS Number 854828-87-8[4]
Molecular Formula C₆H₁₃ClN₂O[6]
Molecular Weight 164.64 g/mol [4][6]
Physical Form Typically a crystalline solid[6]
Purity Often supplied at ≥95% or ≥97% for research purposes[4][5]
Free Base CAS 5441-40-7 (for 1-Methyl-1,4-diazepan-5-one)[5][7]
Free Base Formula C₆H₁₂N₂O[5]
Free Base Mol. Wt. 128.17 g/mol [5]

Synthesis and Characterization Considerations

General Synthetic Approach

G cluster_0 Hypothetical Synthetic Workflow A N-methylated Ethylenediamine Derivative C Linear Amide Intermediate A->C Amide Coupling B Acrylate or Equivalent B->C D 1-Methyl-1,4-diazepan-5-one (Free Base) C->D Intramolecular Cyclization (e.g., Dieckmann condensation variant) E 1-Methyl-1,4-diazepan-5-one hydrochloride (Final Product) D->E Salt Formation (HCl in ether or isopropanol)

Caption: A generalized, hypothetical workflow for the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride.

Quality Control and Characterization

For many specialized building blocks intended for early-stage research, comprehensive analytical data is not always provided by suppliers. The responsibility often falls to the end-user to confirm the identity and purity of the material before use. Standard analytical techniques for characterizing this compound would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent ion.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Drug Discovery

The primary utility of 1-Methyl-1,4-diazepan-5-one hydrochloride is as a versatile scaffold for the synthesis of larger, more complex molecules with therapeutic potential.

Privileged Scaffold for Library Synthesis

The diazepan-5-one core is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple, diverse biological targets. By modifying the scaffold at its reactive sites (the secondary amine and positions on the ring), chemists can generate large libraries of related compounds for screening against various disease targets, such as G-protein coupled receptors (GPCRs) or enzymes.[1][9]

Key Component for Targeted Protein Degraders (PROTACs)

The classification of this compound as a "Protein Degrader Building Block" is highly significant.[5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. 1-Methyl-1,4-diazepan-5-one hydrochloride can be used as a core component or part of the "warhead" that binds to the protein of interest.

PROTAC_Structure cluster_0 Conceptual PROTAC Molecule Warhead Warhead Linker Linker Connects the two ends Warhead->Linker E3_Ligand E3 Ligase Ligand Binds to E3 Ligase Linker->E3_Ligand

Caption: Conceptual structure of a PROTAC, where the diazepan-5-one scaffold could be used to build the warhead.

Inferred Pharmacological Profile and Safety Data

Potential Biological Activity

The presence of the diazepan moiety suggests a potential for psychoactive properties, as many compounds in this class are known to interact with the central nervous system.[6] Benzodiazepines, for example, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative and anxiolytic effects.[3] However, without specific biological data for 1-Methyl-1,4-diazepan-5-one hydrochloride, any discussion of its pharmacological profile remains speculative. It should be treated as a research chemical with unknown biological activity and potential toxicity.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions are paramount. The most relevant safety data available comes from the parent compound, 1,4-Diazepan-5-one hydrochloride.

Hazard ClassStatement CodeStatement Text
Health Hazard H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Eye Damage/Irritation H319Causes serious eye irritation
STOT - Single Exposure H335May cause respiratory irritation

Recommended Handling Protocols:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses or goggles, and a lab coat.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.[10]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[10]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[10]

    • Inhalation: Remove to fresh air.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11]

Disclaimer: This information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling 1-Methyl-1,4-diazepan-5-one hydrochloride.

Conclusion

1-Methyl-1,4-diazepan-5-one hydrochloride is a specialized chemical building block with considerable value for drug discovery and medicinal chemistry. Its diazepine core represents a privileged scaffold, and its utility in constructing targeted protein degraders places it at the forefront of modern therapeutic strategies. While its own biological properties are not well-defined, its structural attributes make it a powerful tool for creating novel compounds with the potential to address a wide range of diseases. Researchers using this compound should adhere to strict safety protocols and are responsible for the thorough characterization of any derivatives synthesized for their programs.

References

  • 1-Methyl-1,4-diazepan-5-one hydrochloride - Advanced ChemBlocks. 4

  • CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride - CymitQuimica. 6

  • 1-METHYL-1,4-DIAZEPAN-5-ONE AldrichCPR | Sigma-Aldrich.

  • SAFETY DATA SHEET - PAI Pharma. 11

  • SAFETY DATA SHEET - EMS. 12

  • MATERIAL SAFETY DATA SHEET - Pfizer. 13

  • 1,4-Diazepan-5-one hydrochloride | 208245-76-5 - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific. 10

  • SAFETY DATA SHEET - Spectrum Chemical. 14

  • 1-Methyl-1,4-diazepan-5-one hydrochloride - Doron Scientific. 15

  • 1-Methyl-1,4-diazepan-5-one (1 x 5 g) | Alchimica. 7

  • US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents. 16

  • 1-Methyl-1, 4-diazepan-5-one, min 97%, 1 gram. 5

  • Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH. 2

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects - International Science Community Association. 3

  • ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. - ResearchGate. 9

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC - NIH. 8

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. 17

  • Diazapam | 439-14-5 - ChemicalBook. 18

  • DIAZEPAM - SWGDRUG.org. 19

  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... - ResearchGate. 1

  • Diazepam - the NIST WebBook - National Institute of Standards and Technology. 20

Sources

Exploratory

An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-5-one Hydrochloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic organic compound of interest in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this precise molecule, this guide synthesizes known information with foundational principles of diazepanone chemistry. It covers the core chemical structure, predicted physicochemical properties, and plausible synthetic routes. Furthermore, it discusses potential biological activity by drawing comparisons with structurally related compounds, particularly its isomer, 4-Methyl-1,4-diazepan-5-one hydrochloride, and the broader class of diazepine derivatives. Safety protocols and handling guidelines are also presented, providing a crucial framework for researchers. This document serves as a foundational resource, bridging the gap in current literature and enabling further investigation into this specific chemical entity.

Introduction and Structural Elucidation

1-Methyl-1,4-diazepan-5-one hydrochloride is a derivative of the 1,4-diazepan-5-one core. The diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. In this specific compound, a methyl group is substituted at the N-1 position, and a carbonyl group is present at the C-5 position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, a common practice for amine-containing pharmaceutical compounds.

The precise placement of the methyl group at the N-1 position is critical for its chemical identity and differentiates it from its isomer, 4-Methyl-1,4-diazepan-5-one hydrochloride, where the methyl group is located at the N-4 position. This structural difference is expected to have significant implications for the molecule's reactivity, conformational flexibility, and biological activity.

Chemical Structure

The chemical structure of the 1-Methyl-1,4-diazepan-5-one cation is depicted below. The hydrochloride salt consists of this cation and a chloride anion.

Caption: Chemical structure of the 1-Methyl-1,4-diazepan-5-one cation.

Physicochemical Properties

Specific, experimentally-derived physicochemical data for 1-Methyl-1,4-diazepan-5-one hydrochloride is not widely available in peer-reviewed literature. However, based on its structure and data from suppliers and related compounds, we can summarize its key properties. The hydrochloride salt form generally leads to a crystalline solid with increased water solubility compared to the free base.

PropertyData / Predicted ValueSource / Rationale
CAS Number 854828-87-8 (Hydrochloride)[1] 5441-40-7 (Free Base)[2][3]Chemical Abstracts Service Registry Number.
Molecular Formula C₆H₁₃ClN₂OBased on chemical structure.
Molecular Weight 164.64 g/mol [1]Calculated from the molecular formula.
Appearance White to off-white solid (Predicted)Typical appearance for similar organic salts.
Solubility Soluble in water (Predicted)[4]The hydrochloride salt form enhances solubility in polar solvents like water.
Melting Point Not availableRequires experimental determination.
Boiling Point Not availableRequires experimental determination.
Purity Typically available at ≥95%[1]As per supplier specifications.

Note: Many properties are predicted and require experimental verification.

Synthesis and Manufacturing

While a specific, published synthesis protocol for 1-Methyl-1,4-diazepan-5-one hydrochloride is not readily found, a plausible synthetic route can be devised based on established methods for N-substituted diazepanones. A common approach involves the cyclization of linear precursors.

Plausible Synthetic Pathway

A logical approach would be the cyclization of an N-methylated ethylenediamine derivative with an acrylic acid derivative. The synthesis would likely proceed in two main stages: formation of the linear precursor followed by intramolecular cyclization.

G cluster_0 Starting Materials cluster_1 Step 1: Michael Addition cluster_2 Step 2: Intramolecular Cyclization cluster_3 Step 3: Salt Formation A N-Methylethylenediamine C Linear Amide Intermediate A->C Reaction B Ethyl Acrylate B->C D 1-Methyl-1,4-diazepan-5-one (Free Base) C->D Heat / Catalyst E 1-Methyl-1,4-diazepan-5-one HCl D->E HCl in Ether/IPA

Caption: Plausible synthetic workflow for 1-Methyl-1,4-diazepan-5-one hydrochloride.

Generalized Experimental Protocol
  • Michael Addition: N-methylethylenediamine is reacted with ethyl acrylate in a suitable solvent such as ethanol. This reaction is typically performed at room temperature or with gentle heating to yield the linear amino ester intermediate. The causality here is the nucleophilic attack of the primary amine of N-methylethylenediamine onto the electron-deficient double bond of ethyl acrylate.

  • Intramolecular Cyclization: The resulting intermediate is heated, often in a high-boiling point solvent like toluene or xylene, to promote intramolecular cyclization. This step involves the nucleophilic attack of the secondary amine onto the ester carbonyl group, with the elimination of ethanol, to form the seven-membered diazepanone ring. A catalyst may or may not be required depending on the reactivity.

  • Purification of the Free Base: The crude 1-Methyl-1,4-diazepan-5-one is then purified, typically by vacuum distillation or column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt is then collected by filtration, washed with a non-polar solvent, and dried under vacuum. This self-validating step ensures higher stability and better handling properties of the final product.

Spectral Analysis (Predicted)

No specific spectral data for 1-Methyl-1,4-diazepan-5-one hydrochloride has been published. However, the expected spectral characteristics can be predicted:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the N-methyl group (a singlet), and several multiplets corresponding to the five methylene (CH₂) groups in the diazepane ring. The chemical shifts of the protons adjacent to the nitrogen atoms and the carbonyl group would be downfield.

  • ¹³C NMR: The spectrum should display six unique carbon signals: one for the N-methyl group, one for the carbonyl carbon (the most downfield signal), and four for the methylene carbons of the ring.

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and a strong C=O stretching band for the amide carbonyl group.

  • Mass Spectrometry: The mass spectrum of the free base (C₆H₁₂N₂O) would show a molecular ion peak (M+) at m/z 128.10.

Applications in Research and Drug Development

The 1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[5] Derivatives of diazepines and benzodiazepines are known to exhibit a wide range of therapeutic activities, including antimicrobial, anti-HIV, and anticancer properties.[6]

Given its structure, 1-Methyl-1,4-diazepan-5-one hydrochloride is a valuable building block for creating more complex molecules. Its potential biological activities could be in the realm of central nervous system (CNS) modulation, similar to other diazepine derivatives which are known to act as anxiolytics, sedatives, and anticonvulsants.[4] The presence and position of the N-methyl group can significantly influence receptor binding affinity, metabolic stability, and overall pharmacological profile.[7]

The primary application for this compound at present is likely as a scaffold or intermediate in the synthesis of novel pharmaceutical agents.[3] Researchers may use it to explore structure-activity relationships (SAR) within new classes of potential drugs.

Safety and Handling

As with any novel chemical for which toxicological data is limited, 1-Methyl-1,4-diazepan-5-one hydrochloride should be handled with care. General safety precautions for handling potent, biologically active compounds should be followed.

Precaution CategoryGuidelineRationale / Reference
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[8]To prevent skin and eye contact.
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]To minimize exposure through inhalation and direct contact.
Storage Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.[8]To maintain chemical stability and prevent hazardous reactions.
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]To remove the chemical and prevent further damage.
First Aid (Skin) Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation develops.[10]To decontaminate the skin.
First Aid (Ingestion) Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] Misuse of related compounds like diazepam can cause addiction, overdose, or death.[11]Ingestion may be harmful. Professional medical advice is crucial. The high potential for CNS effects in this class of compounds makes ingestion particularly dangerous.
Disposal Dispose of waste in accordance with all applicable federal, state, and local regulations. Material and its container may need to be disposed of as hazardous waste.[8]To ensure environmental safety and regulatory compliance.

Conclusion

1-Methyl-1,4-diazepan-5-one hydrochloride represents a chemical entity with significant potential as a building block in medicinal chemistry. While specific data on its properties and biological activity are scarce, this guide provides a robust framework based on the principles of diazepanone chemistry. By outlining its structure, predicted properties, a plausible synthetic route, and essential safety protocols, it is intended to facilitate and encourage further research into this and related compounds. The differentiation from its 4-methyl isomer is a critical aspect for any future investigation. As with any novel compound, all predicted properties and protocols described herein should be validated through rigorous experimentation.

References

  • Diazepam. Wikipedia. [Link]

  • Kossakowski J, Zawadowski T, Turło J. Synthesis of new N-substituted benzodiazepine derivatives with potential anxiolytic activity. Acta Pol Pharm. 1997 Nov-Dec;54(6):483-5. [Link]

  • Pharmacology of diazepam (Valium) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Mohan, S., et al. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal. 2015;9:19. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Pharm 101: Diazepam. LITFL. [Link]

  • Diazepam Drug Uses, Dosage & Side Effects. Drugs.com. [Link]

  • Heravi, M.M., et al. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. 2010;16(1):89-96. [Link]

  • Pharmacology - Diazepam. kembara Xtra. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • MATERIAL SAFETY DATA SHEET - Diazepam. Covetrus. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1-Methyl-1, 4-diazepan-5-one, min 97%. Stratech Scientific. [Link]

Sources

Foundational

synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride from starting materials

An In-Depth Technical Guide to the Rational Synthesis of 1-Methyl-1,4-diazepan-5-one Hydrochloride Abstract This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway to 1-Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Rational Synthesis of 1-Methyl-1,4-diazepan-5-one Hydrochloride

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway to 1-Methyl-1,4-diazepan-5-one hydrochloride, a valuable heterocyclic scaffold for drug discovery and development. The synthesis is presented as a logical, three-part sequence: (I) Aza-Michael addition, (II) intramolecular thermal amidation, and (III) hydrochloride salt formation. This document is intended for researchers, medicinal chemists, and process development scientists. The narrative emphasizes the chemical principles underpinning each step, providing detailed, self-validating protocols and citing authoritative literature for the key transformations.

Introduction and Strategic Overview

The 1,4-diazepan-5-one core is a seven-membered heterocyclic motif containing two nitrogen atoms. This structure is of significant interest in medicinal chemistry, serving as a key building block for a range of biologically active molecules.[1][2] Its constrained yet flexible conformation allows it to mimic peptide turns and present substituents in precise three-dimensional orientations, making it a valuable scaffold for targeting protein-protein interactions and various receptors.

The synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride (3 ) can be efficiently achieved through a linear sequence starting from commercially available and inexpensive starting materials. The core strategy involves two key bond formations: a C-N bond via an aza-Michael addition and an amide bond via an intramolecular cyclization.

The overall synthetic workflow is depicted below.

Synthesis_Workflow SM Starting Materials (N-Methylethylenediamine, Ethyl Acrylate) Step1 Part I: Aza-Michael Addition SM->Step1 Intermediate Amino Ester Intermediate (1) Step1->Intermediate Step2 Part II: Intramolecular Amidation Intermediate->Step2 FreeBase Free Base Product (2) 1-Methyl-1,4-diazepan-5-one Step2->FreeBase Step3 Part III: Salt Formation FreeBase->Step3 FinalProduct Final Product (3) Hydrochloride Salt Step3->FinalProduct

Figure 1: High-level workflow for the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride.

Starting Materials and Reagents

Proper sourcing and quality control of starting materials are paramount for reproducibility.

Compound NameCAS NumberMolecular FormulaMolecular WeightSupplier Notes
N-Methyl-1,2-ethanediamine109-81-9C₃H₁₀N₂74.12Ensure anhydrous grade.
Ethyl Acrylate140-88-5C₅H₈O₂100.12Use freshly opened or distilled.
Toluene108-88-3C₇H₈92.14Anhydrous grade is recommended.
Hydrochloric Acid7647-01-0HCl36.46e.g., 2M solution in diethyl ether.
Diethyl Ether60-29-7C₄H₁₀O74.12Anhydrous grade.

Detailed Synthetic Protocol

Part I: Synthesis of Ethyl 3-(N'-(2-aminoethyl)-N'-methylamino)propanoate (Intermediate 1)

Principle and Rationale: This step employs an aza-Michael reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[3][4][5] N-Methyl-1,2-ethanediamine has two nucleophilic nitrogen atoms: one primary and one secondary. The primary amine is sterically less hindered and generally more nucleophilic, leading to its preferential reaction with ethyl acrylate. To ensure mono-addition and prevent the formation of diadducts, the diamine is used in excess and added slowly to the acrylate. The reaction can be performed neat or in a solvent at ambient temperature.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acrylate (10.0 g, 0.1 mol).

  • Add N-methyl-1,2-ethanediamine (14.8 g, 0.2 mol, 2.0 eq) to the dropping funnel.

  • Cool the reaction flask in an ice bath to 0-5 °C.

  • Add the N-methyl-1,2-ethanediamine dropwise to the stirred ethyl acrylate over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, remove the excess N-methyl-1,2-ethanediamine under reduced pressure (vacuum distillation).

  • The resulting crude oil, ethyl 3-(N'-(2-aminoethyl)-N'-methylamino)propanoate (1 ), is typically of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.

Part II: Synthesis of 1-Methyl-1,4-diazepan-5-one (Free Base, 2)

Principle and Rationale: This step involves an intramolecular amidation (lactamization) to form the seven-membered diazepanone ring. Such cyclizations of amino esters are typically promoted by thermal means.[6][7] Heating the intermediate (1 ) drives the nucleophilic attack of the terminal primary amine onto the ester carbonyl, with the elimination of ethanol. The reaction is often performed at high temperatures, either neat or in a high-boiling inert solvent like toluene or xylene, which helps to drive the reaction to completion by removing the ethanol byproduct via azeotropic distillation.

Lactamization_Mechanism cluster_0 Intramolecular Cyclization Mechanism Intermediate_1 Intermediate (1) (Amino Ester) TS Tetrahedral Intermediate Intermediate_1->TS Heat (Δ) (Nucleophilic Attack) Product_2 Product (2) (Lactam) TS->Product_2 Elimination Ethanol Ethanol (Byproduct) TS->Ethanol

Figure 2: Simplified mechanism of the thermal intramolecular amidation to form the lactam ring.

Experimental Protocol:

  • Place the crude amino ester intermediate (1 ) from Part I into a 250 mL round-bottom flask equipped with a distillation head and a magnetic stirrer.

  • Add anhydrous toluene (100 mL).

  • Heat the mixture to reflux (approx. 110 °C) using a heating mantle.

  • Ethanol will co-distill with toluene as an azeotrope. Continue the reflux for 24-48 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure to yield crude 1-Methyl-1,4-diazepan-5-one (2 ) as an oil or a low-melting solid.

  • Purification: The crude product should be purified by vacuum distillation to obtain the pure free base.

Part III: Preparation of 1-Methyl-1,4-diazepan-5-one Hydrochloride (3)

Principle and Rationale: The final step is the formation of a stable, crystalline hydrochloride salt, which is often more suitable for handling, storage, and formulation than the free base. This is a standard acid-base reaction where the basic nitrogen atoms of the diazepanone are protonated by hydrochloric acid. The reaction is performed in a non-polar organic solvent to facilitate the precipitation of the salt.

Experimental Protocol:

  • Dissolve the purified 1-Methyl-1,4-diazepan-5-one (2 ) (e.g., 5.0 g) in anhydrous diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed, or until the solution becomes slightly acidic (test with pH paper on a withdrawn, quenched sample).

  • Stir the resulting slurry in the ice bath for an additional 30 minutes.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum at 40-50 °C to a constant weight to yield 1-Methyl-1,4-diazepan-5-one hydrochloride (3 ) as a white crystalline solid.

Product Characterization and Validation

The identity and purity of the final product must be confirmed through rigorous analytical methods.

AnalysisExpected Results for 1-Methyl-1,4-diazepan-5-one HCl (C₆H₁₃ClN₂O)
Appearance White to off-white crystalline solid
Molecular Weight 164.63 g/mol
Melting Point To be determined experimentally. Should be sharp for a pure compound.
¹H NMR Expected signals: -CH₃ group (singlet), four -CH₂- groups (multiplets), two N-H protons (broad singlets, may exchange with D₂O). Protons adjacent to protonated nitrogens will be downfield.
¹³C NMR Expected signals: Amide carbonyl (~170-175 ppm), four aliphatic carbons, one N-methyl carbon.
FT-IR (KBr) Amide C=O stretch (~1650 cm⁻¹), N-H stretches (broad, ~3200-3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹).
Mass Spec (ESI+) Expected m/z for the free base [M+H]⁺: 129.10.
Purity (HPLC) ≥97% recommended for research applications.

Safety and Handling

  • N-Methyl-1,2-ethanediamine: Corrosive and flammable. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl Acrylate: Flammable, lachrymator, and potential sensitizer. Work exclusively in a fume hood.

  • Diethyl Ether: Extremely flammable. Ensure no ignition sources are present. Use in a well-ventilated area.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care.

All synthetic steps should be performed by trained personnel in a properly equipped chemical laboratory. A thorough risk assessment should be conducted before commencing any work.

Conclusion

This guide outlines a rational and robust three-part synthesis for 1-Methyl-1,4-diazepan-5-one hydrochloride. By leveraging a strategic aza-Michael addition followed by a thermal intramolecular amidation, the target molecule can be prepared from simple starting materials. The protocols provided are grounded in established chemical principles and supported by analogous transformations in peer-reviewed literature, ensuring a high degree of confidence in their application. Rigorous purification and characterization are essential to validate the final product's identity and purity for subsequent use in research and development.

References

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2022). Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers. Polymer Chemistry, 13(1), 35-45. [Link]

  • García-García, P., & Gotor-Fernández, V. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][6][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11849–11861. [Link]

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  • Kanai, M., & Shibasaki, M. (2002). SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β-LACTAMS BY RHODIUM-CATALYZED REFORMATSKY-TYPE REACTION. Heterocycles, 58, 47-62. [Link]

  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(4), 1148-1157. [Link]

  • Wang, L. M., et al. (2006). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 53(4), 931-938. [Link]

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  • Wang, C., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. [Link]

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  • de Oliveira, K. T., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 72. [Link]

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Exploratory

An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-5-one Hydrochloride: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic compound of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, molecular characteristics, and its role as a valuable scaffold in the development of novel therapeutics. The diazepine core is a privileged structure in drug design, and understanding the properties of its derivatives is crucial for advancing new treatment modalities.

Core Chemical Identity and Molecular Properties

1-Methyl-1,4-diazepan-5-one hydrochloride is the hydrochloride salt of the N-methylated derivative of 1,4-diazepan-5-one. The salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications in pharmaceutical research and development.

PropertyValueSource(s)
Chemical Name 1-Methyl-1,4-diazepan-5-one hydrochlorideN/A
CAS Number 854828-87-8[1][2]
Molecular Formula C₆H₁₃ClN₂ON/A
Molecular Weight 164.64 g/mol N/A
Parent Compound (Free Base) 1-Methyl-1,4-diazepan-5-one
Parent CAS Number 5441-40-7
Parent Molecular Formula C₆H₁₂N₂O
Parent Molecular Weight 128.17 g/mol N/A
Chemical Structure:

The structure of 1-Methyl-1,4-diazepan-5-one features a seven-membered diazepine ring with a methyl group on one of the nitrogen atoms and a carbonyl group.

Caption: Chemical structure of 1-Methyl-1,4-diazepan-5-one hydrochloride.

The Significance of the Diazepine Scaffold in Medicinal Chemistry

The diazepine ring system is a cornerstone in the development of a wide array of therapeutic agents. These seven-membered heterocyclic compounds, containing two nitrogen atoms, exhibit significant biomedical potential.[3] Their diverse biological activities have established them as "privileged structures" in drug discovery.[3]

Diazepine derivatives are known to possess a broad spectrum of pharmacological properties, including:

  • Anxiolytic (anti-anxiety)

  • Anticonvulsant

  • Sedative and hypnotic

  • Anticancer

  • Anti-HIV

  • Antibiotic[3]

The well-known drug Diazepam (Valium), for instance, is a benzodiazepine—a class of compounds where a benzene ring is fused to a diazepine ring.[4][5][6][7] It is widely used for its anxiolytic, anticonvulsant, and muscle relaxant properties.[4][8] The therapeutic versatility of the diazepine core underscores the importance of exploring novel derivatives like 1-Methyl-1,4-diazepan-5-one hydrochloride as building blocks for new drug candidates.

Synthesis Strategies

Stage 1: Synthesis of the 1,4-Diazepan-5-one Core

The formation of the seven-membered diazepanone ring is a critical step.[9] Various cyclization strategies have been developed for this purpose. One common approach is the condensation of suitable starting materials, such as o-phenylenediamines and ketones, in the presence of a catalyst.[10]

Stage 2: N-Methylation

The introduction of the methyl group at the 1-position of the diazepine ring can be achieved through N-alkylation. This typically involves reacting the parent 1,4-diazepan-5-one with a methylating agent, such as methyl iodide, in the presence of a base. The base deprotonates the nitrogen atom, making it nucleophilic and facilitating the attachment of the methyl group.

Stage 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 1-Methyl-1,4-diazepan-5-one, to its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid. The resulting salt can then be isolated, often as a crystalline solid.

G cluster_0 Synthesis Workflow start Starting Materials step1 Cyclization to form 1,4-diazepan-5-one core start->step1 Condensation step2 N-Methylation of the diazepine ring step1->step2 Alkylation step3 Conversion to Hydrochloride Salt step2->step3 Acid Treatment end 1-Methyl-1,4-diazepan-5-one Hydrochloride step3->end

Caption: A plausible synthetic workflow for 1-Methyl-1,4-diazepan-5-one hydrochloride.

Potential Applications in Drug Development

As a functionalized diazepine derivative, 1-Methyl-1,4-diazepan-5-one hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure allows for further chemical modifications at various positions, enabling the creation of a library of compounds for screening against different biological targets.

The presence of the diazepine moiety suggests that derivatives of this compound could be investigated for their potential psychoactive properties, similar to other diazepines known for their anxiolytic, sedative, and muscle relaxant effects.[11] However, it is crucial to note that extensive research is required to determine the specific biological activities and therapeutic potential of any new derivative.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Methyl-1,4-diazepan-5-one hydrochloride is not widely available, general laboratory safety precautions for handling chemical compounds of this nature should be strictly followed. Based on information for related compounds like Diazepam, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[12]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[13]

  • Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations.[12]

In case of exposure, seek immediate medical attention. For eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If ingested, do not induce vomiting and seek immediate medical advice.[14]

Conclusion

1-Methyl-1,4-diazepan-5-one hydrochloride is a chemical entity with significant potential in the field of drug discovery. Its core diazepine structure is a well-established pharmacophore, suggesting that this compound can serve as a versatile starting point for the synthesis of novel therapeutic agents. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential contributions to medicinal chemistry and the development of new treatments for a range of diseases.

References

  • Covetrus. MATERIAL SAFETY DATA SHEET 1. IDENTIFICATION OF SUBSTANCE / PREPARATION AND COMPANY Chemical Identity 2. COMPOSITION / INFORMA. [Link]

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  • precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPAN, (R)-. [Link]

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Foundational

An In-depth Technical Guide on the Potential Applications of 1-Methyl-1,4-diazepan-5-one Hydrochloride in Neuroscience

Preamble: Unveiling a Potential Neuromodulator In the vast landscape of neuropharmacology, the diazepine scaffold stands as a privileged structure, renowned for its profound impact on central nervous system (CNS) functio...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling a Potential Neuromodulator

In the vast landscape of neuropharmacology, the diazepine scaffold stands as a privileged structure, renowned for its profound impact on central nervous system (CNS) function. From the revolutionary introduction of diazepam (Valium) to the ongoing development of novel derivatives, this seven-membered heterocyclic ring system has been a cornerstone in the treatment of anxiety, seizures, and other neurological disorders. This guide focuses on a lesser-known member of this family, 1-Methyl-1,4-diazepan-5-one hydrochloride , a compound that, by virtue of its structural motifs, holds significant, albeit underexplored, potential as a modulator of neural circuits.

While direct research on this specific molecule is nascent, its chemical architecture—a 1,4-diazepan-5-one core—suggests a kinship with compounds known to exhibit psychoactive properties.[1] This document serves as a technical exploration for researchers, scientists, and drug development professionals, providing a scientifically-grounded framework for investigating the potential of 1-Methyl-1,4-diazepan-5-one hydrochloride in neuroscience. We will delve into its chemical identity, extrapolate potential mechanisms of action based on its structural class, and lay out a comprehensive roadmap for its preclinical evaluation.

Chemical Identity and Structural Rationale

1-Methyl-1,4-diazepan-5-one hydrochloride is a diazepine derivative characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, a methyl group on the nitrogen at position 1, and a ketone group at position 5.[1] The hydrochloride salt form typically enhances its stability and solubility in aqueous solutions, a desirable property for experimental and pharmaceutical formulations.[1]

Compound Name CAS Number Molecular Formula Molecular Weight
1-Methyl-1,4-diazepan-5-one hydrochloride329794-41-4C6H13ClN2O164.63 g/mol

The core 1,4-diazepan-5-one structure is a key pharmacophore found in a variety of biologically active molecules. The broader class of 1,4-diazepines has been extensively explored for therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities.[2] More pertinently to neuroscience, derivatives of 1,4-benzodiazepines are well-established CNS modulators.[3][4]

The rationale for investigating 1-Methyl-1,4-diazepan-5-one hydrochloride in neuroscience is built upon the well-documented activities of its chemical relatives, most notably the benzodiazepines. These compounds famously exert their effects by allosterically modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[4][5][6] By enhancing the effect of gamma-aminobutyric acid (GABA), benzodiazepines induce sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.[6][7] The structural similarity of 1-Methyl-1,4-diazepan-5-one hydrochloride to this class of drugs makes the GABA-A receptor a prime hypothetical target.

Part 1: A Proposed Research and Development Pathway

Given the absence of direct studies, a logical and scientifically rigorous investigation of 1-Methyl-1,4-diazepan-5-one hydrochloride is warranted. The following sections outline a comprehensive, multi-stage research plan designed to elucidate its pharmacological profile and assess its therapeutic potential in neuroscience.

Stage 1: In Vitro Characterization - Target Identification and Engagement

The initial phase of investigation must focus on identifying the molecular targets of 1-Methyl-1,4-diazepan-5-one hydrochloride and quantifying its interaction with these targets.

1.1. Primary Target Screening: The GABA-A Receptor Complex

Based on the structural hypothesis, the primary focus should be on the GABA-A receptor.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity of 1-Methyl-1,4-diazepan-5-one hydrochloride for the benzodiazepine binding site on the GABA-A receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent cerebral cortex.

    • Incubate the membrane preparations with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of 1-Methyl-1,4-diazepan-5-one hydrochloride.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Perform saturation and competition binding experiments to determine the dissociation constant (Kd) and the inhibitory constant (Ki) of the test compound.

  • Causality: A high binding affinity (low Ki value) would provide strong evidence that 1-Methyl-1,4-diazepan-5-one hydrochloride directly interacts with the benzodiazepine site on the GABA-A receptor, similar to classical benzodiazepines.

Experimental Protocol: Electrophysiological Studies

  • Objective: To assess the functional effect of 1-Methyl-1,4-diazepan-5-one hydrochloride on GABA-A receptor activity.

  • Methodology:

    • Utilize patch-clamp electrophysiology on cultured neurons or Xenopus oocytes expressing specific GABA-A receptor subtypes.

    • Apply GABA to the cells to elicit an inward chloride current.

    • Co-apply GABA with varying concentrations of 1-Methyl-1,4-diazepan-5-one hydrochloride.

    • Measure the potentiation of the GABA-induced current.

  • Causality: An enhancement of the GABAergic current in the presence of the compound would confirm its role as a positive allosteric modulator of the GABA-A receptor, the hallmark mechanism of benzodiazepines.[6]

1.2. Secondary Target Screening and Off-Target Profiling

To ensure a comprehensive understanding of its pharmacological profile and to anticipate potential side effects, broad secondary screening is crucial.

Experimental Protocol: Receptor and Enzyme Panel Screening

  • Objective: To identify any other potential molecular targets and to assess the selectivity of 1-Methyl-1,4-diazepan-5-one hydrochloride.

  • Methodology:

    • Submit the compound to a commercial or in-house screening panel that includes a wide range of CNS receptors (e.g., dopamine, serotonin, adrenergic, opioid receptors), ion channels, and enzymes.

    • The screening is typically performed using radioligand binding assays or functional assays.

  • Causality: This will reveal the selectivity profile of the compound. High selectivity for the GABA-A receptor would be a favorable characteristic, suggesting a lower likelihood of off-target side effects.

G cluster_0 Stage 1: In Vitro Characterization A 1-Methyl-1,4-diazepan-5-one hydrochloride B Primary Target Screening (GABA-A Receptor) A->B Hypothesis-driven E Secondary Target Screening (Receptor/Enzyme Panel) A->E Selectivity Profiling C Radioligand Binding Assay B->C Binding Affinity (Ki) D Electrophysiology B->D Functional Modulation

Caption: Workflow for the in vitro characterization of 1-Methyl-1,4-diazepan-5-one hydrochloride.

Stage 2: In Vivo Pharmacological Profiling - Assessing CNS Effects

Following successful in vitro characterization, the investigation should proceed to in vivo models to assess the compound's effects on the whole organism, focusing on CNS-related behaviors.

2.1. Anxiolytic Activity

Experimental Protocol: Elevated Plus Maze (EPM)

  • Objective: To evaluate the potential anxiolytic effects of the compound in rodents.

  • Methodology:

    • The EPM apparatus consists of two open arms and two closed arms.

    • Administer 1-Methyl-1,4-diazepan-5-one hydrochloride or a vehicle control to mice or rats.

    • Place the animal in the center of the maze and allow it to explore for a set period.

    • Record the time spent in and the number of entries into the open and closed arms.

  • Causality: Anxiolytic compounds typically increase the time spent in and entries into the open arms, as this indicates a reduction in the natural aversion of rodents to open, unprotected spaces.

2.2. Sedative and Hypnotic Effects

Experimental Protocol: Open Field Test

  • Objective: To assess general locomotor activity and potential sedative effects.

  • Methodology:

    • Administer the compound or vehicle to rodents.

    • Place the animal in a large, open arena.

    • Use automated tracking software to monitor locomotor activity (e.g., distance traveled, speed) over a defined period.

  • Causality: A significant decrease in locomotor activity compared to the control group would suggest a sedative effect.

Experimental Protocol: Loss of Righting Reflex

  • Objective: To determine the hypnotic (sleep-inducing) potential of the compound.

  • Methodology:

    • Administer increasing doses of the compound to rodents.

    • At set time points, place the animal on its back.

    • The inability of the animal to right itself within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex, indicative of a hypnotic state.

  • Causality: This is a standard assay for assessing the sleep-inducing properties of a compound.

2.3. Anticonvulsant Activity

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

  • Objective: To evaluate the anticonvulsant properties of the compound.

  • Methodology:

    • Administer 1-Methyl-1,4-diazepan-5-one hydrochloride or a vehicle control to rodents.

    • After a predetermined pretreatment time, administer a convulsive dose of PTZ, a GABA-A receptor antagonist.

    • Observe the animals for the onset and severity of seizures (e.g., clonic, tonic-clonic seizures).

  • Causality: A delay in the onset of seizures or a reduction in their severity in the compound-treated group compared to the control group would indicate anticonvulsant activity.

G cluster_1 Stage 2: In Vivo Pharmacological Profiling F 1-Methyl-1,4-diazepan-5-one hydrochloride G Anxiolytic Activity (Elevated Plus Maze) F->G H Sedative/Hypnotic Effects (Open Field, Loss of Righting Reflex) F->H I Anticonvulsant Activity (PTZ-Induced Seizures) F->I J Pharmacokinetic Studies (ADME) F->J

Caption: Overview of the in vivo pharmacological profiling stage.

Stage 3: Pharmacokinetics and Preliminary Safety Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for its development as a potential therapeutic.

Experimental Protocol: Pharmacokinetic (PK) Studies

  • Objective: To determine the pharmacokinetic profile of 1-Methyl-1,4-diazepan-5-one hydrochloride.

  • Methodology:

    • Administer the compound to rodents via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

  • Causality: The PK profile will inform dosing regimens for further studies and provide insights into its potential for reaching the CNS.

Experimental Protocol: Preliminary Toxicity Studies

  • Objective: To assess the acute toxicity of the compound.

  • Methodology:

    • Administer escalating single doses of the compound to rodents.

    • Monitor the animals for signs of toxicity and mortality over a period of up to 14 days.

    • Determine the maximum tolerated dose (MTD) and, if possible, the lethal dose (LD50).

  • Causality: This will establish a preliminary safety window for the compound.

Part 2: Synthesis and Future Directions

While the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride is not extensively detailed in the readily available literature, general synthetic routes for similar diazepine structures can be adapted. The synthesis of diazepam, for example, often involves the cyclization of an aminobenzophenone derivative with an amino acid ester.[8] A plausible synthetic pathway for 1-Methyl-1,4-diazepan-5-one could involve the reaction of a suitable N-methylated diamine with a dicarbonyl compound or a derivative thereof, followed by cyclization.

Future Perspectives and Drug Development Considerations

Should 1-Methyl-1,4-diazepan-5-one hydrochloride demonstrate a promising profile in the initial stages of research—namely, high affinity and selectivity for the GABA-A receptor, coupled with in vivo efficacy and a favorable preliminary safety profile—several avenues for further development would open up.

  • Lead Optimization: The core structure of 1-Methyl-1,4-diazepan-5-one could serve as a scaffold for medicinal chemistry efforts to optimize its properties. This could involve synthesizing analogs with different substituents to improve potency, selectivity, or pharmacokinetic parameters.

  • Mechanism of Action Elucidation: Further studies would be needed to determine its specific effects on different GABA-A receptor subunit combinations, which could reveal a more nuanced pharmacological profile than classical benzodiazepines.

  • Disease Model Testing: Efficacy in more complex animal models of neurological and psychiatric disorders, such as chronic anxiety models or models of epilepsy, would be the next critical step.

References
  • Padma, S., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PubMed Central. Available from: [Link].

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Exploratory

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-5-one Hydrochloride: A Niche Research Chemical

A Note on the Availability of Information: An exhaustive search of scientific literature and patent databases reveals a notable absence of detailed information regarding the specific discovery, historical development, an...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Availability of Information: An exhaustive search of scientific literature and patent databases reveals a notable absence of detailed information regarding the specific discovery, historical development, and dedicated applications of 1-Methyl-1,4-diazepan-5-one hydrochloride (CAS 329794-41-4). This compound is primarily available through chemical suppliers as a research chemical, with some vendors classifying it as a "rare and unique" molecule for which comprehensive analytical data is not consistently collected. The information presented herein is a synthesis of available data from these commercial sources, supplemented with a broader discussion of the chemical family to which it belongs and a plausible, though not explicitly documented, synthetic route based on established chemical principles.

Compound Identification and Physicochemical Properties

1-Methyl-1,4-diazepan-5-one hydrochloride is a heterocyclic compound featuring a seven-membered diazepine ring. The structure is characterized by a methyl group on one of the nitrogen atoms and a ketone functional group. The hydrochloride salt form generally enhances its stability and solubility in aqueous media.

PropertyValueSource
CAS Number 329794-41-4Multiple Suppliers
Molecular Formula C₆H₁₃ClN₂OMultiple Suppliers
Molecular Weight 164.64 g/mol Multiple Suppliers
Synonyms hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochlorideMultiple Suppliers

The Diazepanone Scaffold: A Core of Potential

The 1,4-diazepan-5-one core is a recognized scaffold in medicinal chemistry. The diazepine ring system is a key feature in a wide range of biologically active compounds, most notably the benzodiazepine class of drugs which includes well-known anxiolytics like diazepam (Valium)[1][2][3]. While 1-Methyl-1,4-diazepan-5-one hydrochloride is a simpler, non-fused ring system compared to benzodiazepines, the presence of the diazepine moiety suggests potential for interaction with the central nervous system[4]. However, it is crucial to note that no specific pharmacological studies for this particular compound are publicly available. Its primary utility is likely as a building block in the synthesis of more complex molecules for drug discovery and other chemical research[5].

A Plausible Synthetic Pathway

While a specific, published synthesis for 1-Methyl-1,4-diazepan-5-one hydrochloride is not available, a logical and efficient synthetic route can be proposed based on established methods for the synthesis of cyclic amides and related diazepanones. The following represents a hypothetical, yet chemically sound, approach.

Proposed Retrosynthetic Analysis

A plausible retrosynthesis involves a cyclization reaction of a linear precursor. This precursor would contain the necessary amine and ester functionalities in the correct positions to form the seven-membered ring.

G 1-Methyl-1,4-diazepan-5-one 1-Methyl-1,4-diazepan-5-one Linear Amino Ester Linear Amino Ester 1-Methyl-1,4-diazepan-5-one->Linear Amino Ester Intramolecular Amide Formation Starting Materials Starting Materials Linear Amino Ester->Starting Materials Multi-step Synthesis

Caption: Retrosynthetic analysis of 1-Methyl-1,4-diazepan-5-one.

Step-by-Step Proposed Synthesis

Step 1: Boc Protection of Ethylenediamine

The synthesis would likely commence with the mono-protection of ethylenediamine to allow for selective functionalization of the two amino groups.

  • Reaction: Ethylenediamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) at room temperature. Stoichiometric control is crucial to favor mono-protection.

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, being stable to many reaction conditions but easily removable under acidic conditions.

Step 2: Michael Addition

The free amino group of the mono-protected ethylenediamine is then reacted with an acrylate, such as ethyl acrylate, in a Michael addition reaction.

  • Reaction: N-Boc-ethylenediamine is reacted with ethyl acrylate, typically at room temperature or with gentle heating in a solvent like ethanol.

  • Rationale: This reaction efficiently forms the carbon-nitrogen bond required for the backbone of the target molecule.

Step 3: N-Methylation

The secondary amine of the Michael addition product is then methylated.

  • Reaction: The product from Step 2 is reacted with a methylating agent, such as methyl iodide, in the presence of a mild base like potassium carbonate in a solvent such as acetone.

  • Rationale: This step introduces the methyl group found in the final product.

Step 4: Boc Deprotection and Cyclization

The Boc protecting group is removed under acidic conditions, and the resulting primary amine undergoes intramolecular cyclization with the ester to form the diazepanone ring.

  • Reaction: The methylated product is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc group. The resulting amine is then heated in a high-boiling point solvent like toluene or xylene to promote intramolecular amide formation and cyclization.

  • Rationale: This is a common strategy for the formation of cyclic amides (lactams).

Step 5: Hydrochloride Salt Formation

The final free base is converted to its hydrochloride salt.

  • Reaction: The purified 1-Methyl-1,4-diazepan-5-one is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a compatible solvent is added.

  • Rationale: The hydrochloride salt is often more crystalline and easier to handle and store than the free base.

Proposed Experimental Workflow

G cluster_0 Proposed Synthesis of 1-Methyl-1,4-diazepan-5-one Hydrochloride A Ethylenediamine + Boc₂O B N-Boc-ethylenediamine + Ethyl Acrylate A->B Step 1: Protection C Michael Adduct + Methyl Iodide B->C Step 2: Michael Addition D N-Methylated Adduct + TFA C->D Step 3: N-Methylation E Cyclization (Heat) D->E Step 4a: Deprotection F 1-Methyl-1,4-diazepan-5-one + HCl E->F Step 4b: Cyclization G Final Product F->G Step 5: Salt Formation

Caption: Proposed workflow for the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride.

Potential Applications in Research and Development

Given its structure as a small, functionalized heterocycle, 1-Methyl-1,4-diazepan-5-one hydrochloride is a versatile building block for the synthesis of more complex molecules. Its potential applications, though not explicitly documented, can be inferred from the broader field of medicinal chemistry.

  • Scaffold for Library Synthesis: It can be used as a starting point for the creation of libraries of related compounds for high-throughput screening in drug discovery programs. The remaining secondary amine and the ketone offer points for further chemical modification.

  • Development of CNS-Active Agents: As a diazepine derivative, it could be a precursor for novel anxiolytic, sedative, or anticonvulsant agents.

  • Peptidomimetics: The diazepanone ring can act as a constrained dipeptide mimic, which is a common strategy in the design of enzyme inhibitors and receptor ligands.

Conclusion

1-Methyl-1,4-diazepan-5-one hydrochloride is a niche research chemical with a limited publicly available history of discovery and application. Its value lies in its potential as a synthetic intermediate for the construction of more elaborate molecules, particularly in the field of drug discovery. The diazepanone core is a privileged structure in medicinal chemistry, suggesting that this compound, while not extensively studied itself, could be a valuable tool for researchers exploring new therapeutic agents. The proposed synthetic pathway provides a logical and feasible method for its preparation, enabling further investigation into its properties and potential applications.

References

  • Classics in Chemical Neuroscience: Diazepam (Valium) - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4064232/
  • CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone - Google Patents. (n.d.). Retrieved January 7, 2026, from https://patents.google.
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (2022). Retrieved January 7, 2026, from https://www.frontiersin.org/articles/10.3389/frpt.2022.888512/full
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  • 1-METHYL-1,4-DIAZEPAN-5-ONE AldrichCPR | Sigma-Aldrich. (n.d.). Retrieved January 7, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00001
  • The synthesis of novel hexahydrodibenzo[b,e][1]diazepin-1-one derivatives. (2015). Retrieved January 7, 2026, from https://www.researchgate.net/publication/283570624_The_synthesis_of_novel_hexahydrodibenzobe14diazepin-1-one_derivatives
  • Synthesis of diazepam 1: 2-amino-5-chlorobenzophenone; 2: glycine... - ResearchGate. (n.d.). Retrieved January 7, 2026, from https://www.researchgate.net/figure/Synthesis-of-diazepam-9-1-2-amino-5-chlorobenzophenone-2-glycine-ethyl-ester-3-7_fig1_281280801
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  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). Retrieved January 7, 2026, from https://pubs.acs.org/doi/10.1021/acs.orglett.2c03213
  • The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies | Request PDF - ResearchGate. (2025). Retrieved January 7, 2026, from https://www.researchgate.net/publication/259685028_The_14-Benzodiazepine-25-dione_Small_Molecule_Template_Results_in_Melanocortin_Receptor_Agonists_with_Nanomolar_Potencies
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Foundational

A Comprehensive Spectroscopic Analysis of 1-Methyl-1,4-diazepan-5-one Hydrochloride

An In-depth Technical Guide: Executive Summary This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 1-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 854828-87-8).[1] As a hete...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 1-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 854828-87-8).[1] As a heterocyclic building block, this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the realm of drug discovery and development. Unambiguous structural confirmation and purity assessment are paramount for its effective use. This document outlines the theoretical and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the definitive characterization of this molecule. By detailing predictive data and best-practice experimental protocols, this guide serves as an essential resource for researchers, chemists, and quality control professionals.

Introduction to 1-Methyl-1,4-diazepan-5-one Hydrochloride

Chemical Identity and Structure

1-Methyl-1,4-diazepan-5-one hydrochloride is the salt form of the corresponding free base (CAS: 5441-40-7).[2][3][4] The hydrochloride form enhances stability and aqueous solubility, making it more amenable to handling and certain reaction conditions.

Key Properties:

  • Chemical Name: 1-Methyl-1,4-diazepan-5-one hydrochloride

  • Molecular Formula: C₆H₁₃ClN₂O[1]

  • Molecular Weight: 164.63 g/mol

  • Structure (Cationic Form):

Caption: Molecular structure of the 1-Methyl-1,4-diazepan-5-one cation.

Significance and Applications

Diazepine and benzodiazepine scaffolds are foundational in medicinal chemistry, forming the core of drugs used as anticonvulsants, anxiolytics, and sedatives.[5] 1-Methyl-1,4-diazepan-5-one serves as a key precursor, providing a versatile seven-membered ring system that can be further functionalized. Its correct identification is the critical first step in any synthetic campaign.

Rationale for Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for unequivocal structure elucidation.

  • NMR Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and the electronic environment of each atom.

  • IR Spectroscopy provides a rapid and definitive confirmation of the key functional groups, notably the amide carbonyl and N-H bonds.

  • Mass Spectrometry determines the molecular weight and provides structural clues through controlled fragmentation analysis.

Together, these methods create a self-validating system for identity and purity confirmation, a cornerstone of modern chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. For a hydrochloride salt, polar, deuterated solvents such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are required for dissolution. The choice of solvent is critical; D₂O will exchange with labile N-H protons, causing their signals to disappear from the ¹H spectrum, which can be a useful diagnostic tool.

Proposed Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of 1-Methyl-1,4-diazepan-5-one hydrochloride and dissolve it in 0.7 mL of D₂O in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Set the spectral width to cover a range of 0-10 ppm.

    • The residual HDO signal (around 4.79 ppm) will be used for spectral referencing.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program) over 1024-2048 scans for adequate signal-to-noise.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Reference the spectrum indirectly based on the proton reference.

Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

Due to the lack of published experimental data, the following assignments are predicted based on standard chemical shift principles and analysis of similar structures.

Position (Atom)Predicted Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
N1-CH₃~3.0Singlet3HMethyl group on a protonated nitrogen, deshielded.
C2-H₂~3.5Triplet2HMethylene adjacent to amide nitrogen (N4).
C3-H₂~2.8Triplet2HMethylene adjacent to the carbonyl group.
C6-H₂~3.2Multiplet2HMethylene adjacent to the protonated tertiary amine (N1).
C7-H₂~2.2Multiplet2HMethylene group beta to both nitrogens.

Note: In D₂O, the N-H protons are exchanged with deuterium and will not be observed.

Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

The ¹³C NMR spectrum provides a count of unique carbon environments and confirms the presence of the carbonyl group.

Position (Atom)Predicted Shift (δ, ppm)Assignment Rationale
C5 (C=O)~175Characteristic chemical shift for an amide carbonyl carbon.
C6~58Carbon alpha to the protonated tertiary amine (N1).
C2~50Carbon alpha to the amide nitrogen (N4).
N1-CH₃~45Methyl carbon attached to the protonated nitrogen.
C3~38Carbon alpha to the carbonyl group.
C7~30Carbon beta to both nitrogen atoms, least deshielded aliphatic carbon.

Reference data for similar heterocyclic systems can be found in comprehensive databases.[6]

NMR Workflow Diagram

G A Sample Weighing (10-15 mg) B Dissolution (0.7 mL D₂O) A->B C Spectrometer Setup (400 MHz, Tune/Match) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing (Fourier Transform, Phasing) D->F E->F G Spectral Interpretation (Shift, Multiplicity, Integration) F->G H Structural Confirmation G->H parent [M+H]⁺ m/z = 129.10 frag1 Fragment A m/z = 86.08 (Loss of CH₃N=CH₂) parent->frag1 - C₂H₃N frag2 Fragment B m/z = 70.07 (Loss of C₂H₄O) parent->frag2 - C₂H₃NO frag3 Fragment C m/z = 58.07 (Methyl-piperazine fragment) parent->frag3 - C₃H₄O

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 1-Methyl-1,4-diazepan-5-one.

Summary and Conclusion

The structural integrity of 1-Methyl-1,4-diazepan-5-one hydrochloride can be confidently established through the synergistic application of NMR, IR, and MS. While publicly available experimental data is limited, a thorough analysis based on established spectroscopic principles provides a robust predictive framework for its characterization.

Summary of Predicted Spectroscopic Data:

TechniqueKey FeaturePredicted Value / Observation
¹H NMR N-CH₃ Signal~3.0 ppm (singlet)
¹³C NMR Carbonyl Signal~175 ppm
IR Amide I Band~1650 cm⁻¹
IR N-H⁺ Stretch~3200-2800 cm⁻¹ (broad)
MS (ESI+) Molecular Ion [M+H]⁺m/z 129.0977

This guide provides the necessary protocols and interpretive framework for researchers to verify the identity and purity of 1-Methyl-1,4-diazepan-5-one hydrochloride, ensuring its suitability for downstream applications in synthetic and medicinal chemistry.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Heravi, M. M., et al. (2018). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 23(1), 103. Retrieved from [Link]

  • designer-drug.com. (n.d.). Diazepam (Valium) Synthesis. Retrieved from [Link]

  • Inoue, H., et al. (2008). Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column. Rapid Communications in Mass Spectrometry, 22(15), 2335-2342. Retrieved from [Link]

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  • MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(11), 3328. Retrieved from [Link]

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Exploratory

A Comprehensive Guide to the Theoretical and Computational Investigation of 1-Methyl-1,4-diazepan-5-one Hydrochloride

Introduction: Unveiling the Molecular Nuances of a Bioactive Scaffold The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Nuances of a Bioactive Scaffold

The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including applications as anxiolytics, sedatives, and anticancer agents.[1] The seemingly subtle addition of a methyl group and the formation of a hydrochloride salt, as in 1-Methyl-1,4-diazepan-5-one hydrochloride, can profoundly influence its physicochemical properties, conformational preferences, and ultimately, its interaction with biological targets. Understanding these influences at a molecular level is paramount for rational drug design and development.

This in-depth technical guide outlines a robust theoretical and computational workflow to elucidate the structural and dynamic properties of 1-Methyl-1,4-diazepan-5-one hydrochloride. We will delve into the application of Density Functional Theory (DFT) for determining stable conformations, vibrational signatures, and electronic characteristics, complemented by Molecular Dynamics (MD) simulations to explore its behavior in a solvated environment. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to gain a deeper understanding of flexible seven-membered heterocyclic systems.

Part 1: The Conformational Labyrinth of Seven-Membered Rings

Seven-membered rings, such as the diazepane core, are notoriously complex due to their high conformational flexibility.[2][3] Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its heteroatomic analogs can adopt a variety of low-energy conformations, including chair, boat, twist-chair, and twist-boat forms, often with small energy barriers between them.[2] This conformational landscape is further complicated by the presence of heteroatoms, substituents, and in this case, protonation.

A thorough computational investigation is therefore not just beneficial but essential to map out the potential energy surface of 1-Methyl-1,4-diazepan-5-one hydrochloride and identify the most probable conformations that will dictate its biological activity.

Part 2: The Computational Microscope: Methodological Deep Dive

Our approach is a multi-tiered computational strategy, beginning with a broad conformational search and culminating in detailed analysis of the most stable structures.

Initial Conformational Search: Casting a Wide Net

The first step is to identify all possible low-energy conformations of the protonated 1-Methyl-1,4-diazepan-5-one. The protonation site is a key question to address. Given the two nitrogen atoms, N1 (bearing the methyl group) and N4, we will consider protonation at both sites to determine the most stable isomer. A systematic conformational search using a molecular mechanics force field, such as MMFF94, provides an efficient way to explore the vast conformational space.

Workflow for Conformational Search

G cluster_start Initial Structure Generation cluster_search Conformational Search cluster_selection Selection of Candidate Conformers start Generate 2D structure of 1-Methyl-1,4-diazepan-5-one protonation Protonate at N1 and N4 (two separate starting points) start->protonation mm_search Molecular Mechanics (MMFF94) Conformational Search protonation->mm_search energy_min Energy Minimization of all generated conformers mm_search->energy_min clustering Cluster conformers based on RMSD and energy energy_min->clustering selection Select unique low-energy conformers (e.g., within 5 kcal/mol of global minimum) clustering->selection

Caption: Workflow for the initial conformational search.

Quantum Mechanical Refinement: The Power of Density Functional Theory (DFT)

The candidate conformers from the molecular mechanics search are then subjected to the higher accuracy of DFT calculations. This step is crucial for obtaining reliable geometric parameters, relative energies, and electronic properties.

Expertise in Practice: Choosing the Right Functional and Basis Set

The choice of DFT functional and basis set is critical for accurate results. For systems like 1-Methyl-1,4-diazepan-5-one hydrochloride, a hybrid functional such as B3LYP often provides a good balance of accuracy and computational cost for geometry optimizations.[4][5] For more precise energy calculations, a double-hybrid functional could be employed. A Pople-style basis set like 6-311++G(d,p) is a robust choice, including diffuse functions to accurately describe the lone pairs on the nitrogen and oxygen atoms and polarization functions to account for the non-spherical nature of electron density in bonds.[6]

Protocol for DFT Geometry Optimization and Frequency Analysis

  • Input Preparation: Create input files for each candidate conformer for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Geometry Optimization: Perform a full geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The optimization should be performed in the gas phase to represent the intrinsic properties of the molecule and also with an implicit solvent model (e.g., PCM or SMD) to simulate the effect of a solvent like water.

  • Frequency Calculation: Following a successful optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Properties: The frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for comparing the relative stabilities of different conformers.

  • Analysis of Results: Analyze the optimized geometries, including bond lengths, bond angles, and dihedral angles. Compare the relative Gibbs free energies to determine the most stable conformer(s) at a given temperature.

Exemplary DFT-Calculated Relative Energies for Protonated 1-Methyl-1,4-diazepan-5-one Conformers

Conformer IDProtonation SiteConformation TypeRelative Gibbs Free Energy (kcal/mol)
Conf-1 N4Twist-Chair0.00
Conf-2 N4Boat1.25
Conf-3 N4Chair2.10
Conf-4 N1Twist-Chair5.78
Conf-5 N1Boat6.92

Note: The data in this table is hypothetical and serves to illustrate the expected output of the DFT calculations. The results would indicate the most stable protonation site and the preferred conformation of the seven-membered ring.

Spectroscopic Property Prediction: Bridging Theory and Experiment

A key aspect of a self-validating computational study is the ability to predict experimental observables. DFT can be used to calculate NMR chemical shifts and vibrational frequencies (IR and Raman spectra).

Protocol for NMR Chemical Shift Calculation

  • GIAO Method: Use the Gauge-Including Atomic Orbital (GIAO) method, which is a standard and reliable approach for calculating NMR chemical shifts.[7]

  • Calculation Setup: Perform the GIAO calculation on the DFT-optimized geometries using a suitable functional and basis set. It is often recommended to use a functional that has been specifically parameterized for NMR calculations.

  • Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Protocol for Vibrational Frequency (IR) Calculation

  • Frequency Data: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation performed after the geometry optimization.

  • Scaling Factors: It is a common practice to scale the calculated harmonic frequencies to account for anharmonicity and the approximate nature of the DFT functionals. The scaling factor is dependent on the functional and basis set used.

  • Spectrum Generation: The scaled frequencies and intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data if available.

Molecular Dynamics (MD) Simulations: The Molecule in Motion

While DFT provides a static picture of the molecule at its energy minimum, MD simulations offer insights into its dynamic behavior in a more realistic, solvated environment.[8][9] This is particularly important for a flexible molecule like 1-Methyl-1,4-diazepan-5-one hydrochloride, where conformational transitions can occur on a nanosecond timescale.

Expertise in Practice: Force Field Selection and Simulation Setup

The choice of a reliable force field is paramount for meaningful MD simulations. For drug-like molecules, general force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) are commonly used. The partial atomic charges for the molecule should be derived from quantum mechanical calculations (e.g., using the RESP or ESP fitting procedures) to accurately represent its electrostatic potential.

Workflow for Molecular Dynamics Simulation

G cluster_prep System Preparation cluster_sim Simulation Protocol cluster_analysis Trajectory Analysis start_struct Select lowest energy conformer from DFT calculations force_field Assign force field parameters (e.g., GAFF2) and calculate QM-derived charges start_struct->force_field solvation Place molecule in a periodic box of explicit solvent (e.g., TIP3P water) and add counter-ion (Cl-) force_field->solvation minimization Energy Minimization of the solvated system solvation->minimization equilibration Gradual heating and equilibration (NVT and NPT ensembles) minimization->equilibration production Production run for data collection (e.g., 100 ns) equilibration->production rmsd_rmsf RMSD and RMSF analysis to assess stability and flexibility production->rmsd_rmsf rdf Radial Distribution Functions (RDFs) to analyze solvation shell structure production->rdf h_bonds Hydrogen bond analysis production->h_bonds dihedral_analysis Dihedral angle analysis to monitor conformational changes production->dihedral_analysis

Caption: Workflow for the molecular dynamics simulation.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:

  • Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms from the initial structure, one can assess its stability in the simulated environment.

  • Atomic Fluctuations: The root-mean-square fluctuation (RMSF) of each atom provides insight into the flexibility of different parts of the molecule.

  • Solvation Structure: Radial distribution functions (RDFs) can be calculated to understand the arrangement of solvent molecules (and the chloride counter-ion) around specific atoms of the molecule.

  • Hydrogen Bonding: The dynamics of hydrogen bonds between the molecule and water can be analyzed.

  • Conformational Transitions: By analyzing the time evolution of key dihedral angles, it is possible to observe transitions between different conformations of the diazepane ring.

Part 3: Synthesis of Findings and Future Directions

The combination of DFT and MD simulations provides a comprehensive picture of the molecular properties of 1-Methyl-1,4-diazepan-5-one hydrochloride. The DFT calculations will identify the most stable protonation site and the preferred conformations in the gas phase and implicit solvent. The MD simulations will then reveal how these conformations behave in a more realistic aqueous environment and whether transitions between them are likely to occur.

The predicted spectroscopic data (NMR and IR) serve as a crucial link to experimental validation. Should experimental spectra be available, a direct comparison would provide a high degree of confidence in the computational model.

The insights gained from these studies, such as the dominant conformation, the flexibility of the ring, and the solvent interactions, are invaluable for understanding the molecule's structure-activity relationship (SAR) and for the design of new analogs with improved properties. This computational workflow represents a powerful, modern approach to accelerating the drug discovery and development process.

References

  • Faraj, I., el Ghayati, L., Blacque, O., & Sebbar, N. K. (2025). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
  • García, J., et al. (2025). Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. Molecules, 30(1), 1.
  • Nortcliffe, A., & Moody, C. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2736.
  • SciFinder. (n.d.). Seven-Membered Rings. Retrieved January 7, 2026, from [Link]

  • Wilson, Z. E., & Houk, K. N. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Kwiecień, H., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116757.
  • Husch, T., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 8084-8093.
  • Al-Mokadem, M., et al. (2023). Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study. Scientific Reports, 13(1), 9879.
  • Dickson, A., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals, 14(3), 203.
  • Pajzderska, A., et al. (2017). Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simulations. Physical Chemistry Chemical Physics, 19(30), 20038-20048.
  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20245.
  • Abraham, R. J., & Reid, M. (2000). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • PubChem. (n.d.). Diazepam. Retrieved January 7, 2026, from [Link]

  • Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 23(61), 15285-15295.
  • Dickson, C. J., et al. (2021). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Frontiers in Molecular Biosciences, 8, 649807.
  • Ait Lahcen, M., et al. (2024). Comprehensive Study of 1,2,4-Triazolo[2][10]Benzodiazepine Derivatives: Synthesis, Characterization, X-Ray Diffraction, DFT Calculations, Hirshfeld Surface Analysis, ADMET Properties, and Molecular Docking. ResearchGate.

  • Al-Hussain, S. A., & Al-ammar, K. Z. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799.
  • precisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Diazepan-5-one. Retrieved January 7, 2026, from [Link]

  • Al-Otaibi, J. S., et al. (2025). Polymorphism and DFT calculations of 1,4-bis(triisopropylsilyl)buta-1,3-diyne.
  • Mexican Chemical Society. (2024). DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. Journal of the Mexican Chemical Society, 68(2).

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Protocols & Analytical Methods

Method

The Strategic Utility of 1-Methyl-1,4-diazepan-5-one Hydrochloride: A Guide for Synthetic Chemists

Introduction: The Rising Prominence of the Diazepane Scaffold in Drug Discovery The 1,4-diazepane motif is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds. Its inher...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Diazepane Scaffold in Drug Discovery

The 1,4-diazepane motif is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds. Its inherent conformational flexibility and the spatial arrangement of its nitrogen atoms make it an attractive building block for the synthesis of novel therapeutics targeting a wide array of biological targets. From central nervous system agents to innovative anti-cancer therapies, the diazepane core offers a versatile platform for the development of next-generation pharmaceuticals. 1-Methyl-1,4-diazepan-5-one hydrochloride emerges as a particularly valuable chemical intermediate for accessing a diverse range of functionalized diazepane derivatives. Its strategic placement of a ketone and two nitrogen atoms at positions 1, 4, and 5 of the seven-membered ring provides multiple handles for synthetic manipulation, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the applications of 1-Methyl-1,4-diazepan-5-one hydrochloride, with a focus on detailed protocols for its utilization in the synthesis of advanced chemical entities.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Methyl-1,4-diazepan-5-one hydrochloride is paramount for its effective application in synthesis.

PropertyValueSource
CAS Number 854828-87-8[1]
Molecular Formula C₆H₁₃ClN₂O[2]
Molecular Weight 164.63 g/mol [3]
Appearance Off-white to white solidGeneral Supplier Information
Solubility Soluble in water and polar protic solventsGeneral Chemical Knowledge

Application Note I: Asymmetric Allylic Alkylation for the Synthesis of Chiral Diazepanes

A significant advancement in the utilization of 1-Methyl-1,4-diazepan-5-one is its application in palladium-catalyzed asymmetric allylic alkylation (AAA). This powerful transformation allows for the enantioselective introduction of an allyl group at the C6 position, adjacent to the ketone, thereby creating a chiral center and providing access to a library of enantioenriched diazepane derivatives. The resulting chiral products are of significant interest in medicinal chemistry, as stereochemistry often plays a crucial role in the biological activity and safety profile of a drug candidate.

The general workflow for this application involves the in-situ generation of the enolate of 1-Methyl-1,4-diazepan-5-one, which then undergoes an asymmetric allylic alkylation reaction in the presence of a palladium catalyst and a chiral ligand.

G cluster_prep Preparation of Free Base cluster_reaction Asymmetric Allylic Alkylation cluster_product Product Start 1-Methyl-1,4-diazepan-5-one Hydrochloride Base Addition of Base (e.g., NaHCO₃) Start->Base FreeBase 1-Methyl-1,4-diazepan-5-one (Free Base) Base->FreeBase Enolate Enolate Formation (e.g., LHMDS) FreeBase->Enolate Reaction Asymmetric Allylic Alkylation Enolate->Reaction Pd_Catalyst Pd₂(dba)₃ / Chiral Ligand (e.g., (S)-Tf-Biphamphos) Pd_Catalyst->Reaction Allyl_Source Allyl Carbonate Allyl_Source->Reaction Product Chiral 6-Allyl-1-methyl-1,4-diazepan-5-one Reaction->Product

Caption: Workflow for Asymmetric Allylic Alkylation.

Detailed Protocol: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

This protocol is adapted from the work of Hu et al. and demonstrates the synthesis of a chiral 6-allyl-1-methyl-1,4-diazepan-5-one.[4]

Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (S)-(-)-N,N'-Bis[2-(diphenylphosphino)-1-naphthoyl]-1,2-diaminocylohexane ((S)-Tf-Biphamphos) or other suitable chiral ligand

  • Allyl methyl carbonate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Free Base:

    • Dissolve 1-Methyl-1,4-diazepan-5-one hydrochloride (1.0 eq) in a minimal amount of water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~8-9), as indicated by pH paper.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, 1-Methyl-1,4-diazepan-5-one, as an oil or low-melting solid.

  • Asymmetric Allylic Alkylation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 eq) and the chiral ligand (e.g., (S)-Tf-Biphamphos, 0.055 eq).

    • Add anhydrous THF and stir at room temperature for 30 minutes.

    • In a separate flame-dried flask, dissolve the free base of 1-Methyl-1,4-diazepan-5-one (1.0 eq) in anhydrous THF.

    • Cool the solution of the diazepanone to -78 °C.

    • Slowly add LHMDS (1.1 eq) dropwise to the diazepanone solution and stir for 1 hour at -78 °C to form the lithium enolate.

    • Add the solution of the palladium catalyst and chiral ligand to the enolate solution via cannula.

    • Add allyl methyl carbonate (1.2 eq) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral 6-allyl-1-methyl-1,4-diazepan-5-one.

Causality Behind Experimental Choices:

  • In-situ formation of the free base: The hydrochloride salt is not suitable for enolate formation as the acidic proton on the nitrogen would be deprotonated first. Neutralization with a mild base like sodium bicarbonate ensures the availability of the free secondary amine for subsequent reactions.

  • Use of LHMDS: LHMDS is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon to the ketone, forming the lithium enolate with minimal side reactions.

  • Palladium Catalyst and Chiral Ligand: The combination of a palladium source and a chiral phosphine ligand is essential for the enantioselective allylic alkylation. The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack of the enolate to one face of the allyl moiety, resulting in an enantioenriched product.

  • Low Temperature for Enolate Formation: Forming the enolate at low temperatures (-78 °C) helps to control its regioselectivity and stability, preventing unwanted side reactions.

Application Note II: Scaffold for the Synthesis of Bioactive Molecules

The 1-methyl-1,4-diazepan-5-one core serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. The secondary amine at the 4-position is a key functional group that can be readily derivatized through reactions such as N-alkylation, N-arylation, and amide bond formation. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

G cluster_reactions Derivatization Reactions cluster_products Functionalized Diazepanes Start 1-Methyl-1,4-diazepan-5-one (Free Base) Alkylation N-Alkylation (R-X, Base) Start->Alkylation Arylation N-Arylation (Ar-X, Catalyst) Start->Arylation Amidation Amide Coupling (R-COOH, Coupling Agent) Start->Amidation Product_Alk N-Alkyl-diazepanone Alkylation->Product_Alk Product_Ar N-Aryl-diazepanone Arylation->Product_Ar Product_Am N-Acyl-diazepanone Amidation->Product_Am

Caption: Derivatization of the Diazepanone Scaffold.

Protocol: Reductive Amination for N-Alkylation

Reductive amination is a robust and widely used method for the N-alkylation of amines.[5][6] This protocol outlines a general procedure for the reaction of 1-Methyl-1,4-diazepan-5-one with an aldehyde or ketone to introduce a new substituent at the N4 position.

Materials:

  • 1-Methyl-1,4-diazepan-5-one (free base)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Imine/Enamine Formation:

    • Dissolve 1-Methyl-1,4-diazepan-5-one (free base, 1.0 eq) and the desired aldehyde or ketone (1.0 - 1.2 eq) in methanol or dichloromethane.

    • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-4 hours. The formation of the imine or enamine intermediate can be monitored by TLC or LC-MS.

  • Reduction:

    • To the reaction mixture, add sodium triacetoxyborohydride or sodium cyanoborohydride in one portion.

    • Continue to stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated diazepanone.

Causality Behind Experimental Choices:

  • One-Pot Procedure: Reductive amination is typically performed as a one-pot reaction, which is efficient and avoids the isolation of the potentially unstable imine/enamine intermediate.

  • Mild Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride are mild reducing agents that selectively reduce the protonated imine (iminium ion) in the presence of the starting aldehyde or ketone. This selectivity is crucial for achieving high yields of the desired product.[6]

  • Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced.

Conclusion

1-Methyl-1,4-diazepan-5-one hydrochloride is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex and biologically active molecules. Its utility in asymmetric synthesis and as a scaffold for library generation makes it a key building block for researchers in drug discovery and medicinal chemistry. The protocols and insights provided in this guide are intended to empower scientists to effectively harness the synthetic potential of this important compound.

References

  • Reddy, B. V. S., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Journal of the American Chemical Society, 143(29), 11063–11070. [Link]

  • Hu, Y., et al. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters, 21(22), 9158–9161. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Ye, B. J., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[5][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[4][5][7]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98–103. [Link]

  • Cox, J. M., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (Suvorexant) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]

Sources

Application

The Versatile Scaffold: 1-Methyl-1,4-diazepan-5-one Hydrochloride in the Vanguard of Therapeutic Innovation

Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a fertile ground for the generation of diverse and potent drug candidates. The 1,4-diazepan-5-one core is a prominent member of this esteemed class, forming the backbone of numerous biologically active compounds. This application note delves into the specific utility of a key derivative, 1-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4) , as a versatile building block in the synthesis of next-generation therapeutics. Its unique structural features, including a seven-membered diazepine ring, a secondary amine, and a lactam functionality, provide multiple points for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 1-Methyl-1,4-diazepan-5-one hydrochloride, complete with detailed protocols for its derivatization and subsequent biological evaluation. We will explore its role in the development of therapeutics targeting a range of conditions, from sleep disorders to cancer, underscoring the strategic advantage of employing this scaffold in modern drug discovery campaigns.

Chemical Profile and Strategic Importance

1-Methyl-1,4-diazepan-5-one hydrochloride is a water-soluble, crystalline solid, a property that enhances its utility in various synthetic and biological applications.[1] The diazepine ring is a common feature in many psychoactive drugs, suggesting a predisposition for interaction with targets within the central nervous system (CNS).[1] Indeed, the broader family of 1,4-diazepines has demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[2]

PropertyValueReference
CAS Number 329794-41-4[1]
Molecular Formula C₆H₁₃ClN₂O[1]
Molecular Weight 164.63 g/mol [1]
Appearance Crystalline solid[1]
Solubility Water-soluble[1]

The strategic importance of this molecule lies in its adaptability. The secondary amine at the N-1 position is a prime site for N-acylation and N-alkylation reactions, allowing for the introduction of diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties. The lactam carbonyl at the C-5 position can also be a handle for further chemical transformations. This inherent versatility has positioned 1-Methyl-1,4-diazepan-5-one hydrochloride as a valuable starting material in the synthesis of complex therapeutic agents.

Application in the Synthesis of Orexin Receptor Antagonists for Insomnia

A compelling example of the utility of the 1,4-diazepan-5-one scaffold is its role as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[3] Orexin-A and orexin-B are neuropeptides that regulate wakefulness, and their antagonism is a validated therapeutic strategy for promoting sleep.[4]

The synthesis of Suvorexant and related orexin receptor antagonists often involves the N-acylation of a diazepane derivative.[3] 1-Methyl-1,4-diazepan-5-one hydrochloride can be readily adapted for this purpose, serving as a foundational piece of the final drug molecule.

Signaling Pathway of Orexin Receptor Antagonism

orexin_pathway OrexinA_B Orexin-A / Orexin-B OX1R_OX2R OX1R / OX2R (Gq/Gs-coupled) OrexinA_B->OX1R_OX2R Binds PLC Phospholipase C (PLC) OX1R_OX2R->PLC Activates AC Adenylyl Cyclase (AC) OX1R_OX2R->AC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA Protein Kinase A (PKA) cAMP->PKA Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation PKA->Neuronal_Excitation Antagonist Orexin Receptor Antagonist (e.g., Suvorexant derivative) Antagonist->OX1R_OX2R Blocks

Caption: Orexin receptor signaling pathway and the mechanism of antagonism.

Protocol 1: N-Acylation of 1-Methyl-1,4-diazepan-5-one Hydrochloride

This protocol describes a general procedure for the N-acylation of 1-Methyl-1,4-diazepan-5-one hydrochloride with an acid chloride, a common step in the synthesis of orexin receptor antagonists and other therapeutic agents.

Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride

  • Acid chloride of interest (e.g., 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry, argon-purged round-bottom flask, add 1-Methyl-1,4-diazepan-5-one hydrochloride (1.0 eq) and anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The hydrochloride salt will react with the base to form the free amine in situ. Stir for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: Dissolve the acid chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality:

  • The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrochloride salt and deprotonate the secondary amine, making it nucleophilic for the subsequent acylation.

  • Performing the addition of the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Anhydrous conditions are necessary as acid chlorides are sensitive to moisture.

Protocol 2: In Vitro Orexin 2 Receptor Antagonist Binding Affinity Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of newly synthesized compounds for the human orexin 2 receptor (hOX2R).[4]

Materials:

  • Membranes from CHO or HEK293 cells stably expressing hOX2R

  • Radioligand (e.g., [³H]-EMPA)

  • Synthesized test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., a known high-affinity orexin antagonist)

  • 96-well filter plates (e.g., MultiScreenHTS with glass fiber filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL:

    • hOX2R membranes (typically 2 µg protein/well)

    • Radioligand (e.g., [³H]-EMPA at a concentration of ~1.5 nM)

    • Varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a saturating concentration of an unlabeled antagonist.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.

Data Analysis:

  • Specific Binding Calculation:

    • Total Binding (TB): Radioactivity in the absence of a competing ligand.

    • Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of an unlabeled antagonist.

    • Specific Binding (SB) = TB - NSB.

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Kᵢ Calculation: Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Application in the Development of Multi-Protein Kinase Inhibitors for Cancer Therapy

The diazepine scaffold is also a valuable framework for the design of protein kinase inhibitors. A series of 4-aryl-thieno[1]diazepin-2-one derivatives have been synthesized and shown to exhibit potent antiproliferative activities against melanoma and hematopoietic cell lines.[5] One of the most potent compounds was found to be a powerful inhibitor of multiple protein kinases, including FMS kinase (IC₅₀ = 3.73 nM).[5] 1-Methyl-1,4-diazepan-5-one can serve as a starting point for the synthesis of such multi-kinase inhibitors.

Protocol 3: FMS Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against FMS kinase.[6]

Materials:

  • Recombinant FMS kinase

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)

  • ATP

  • Substrate (e.g., a biotinylated peptide)

  • Synthesized test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 384-well plates

  • Plate reader for luminescence detection

Procedure:

  • Reagent Preparation: Dilute the FMS kinase, substrate, ATP, and test compounds in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of test compound or DMSO (control)

    • 2 µL of FMS kinase solution

    • 2 µL of substrate/ATP mixture

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Application in the Development of CNS Agents Targeting GABA-A Receptors

The structural similarity of the diazepine core to benzodiazepines, which are well-known positive allosteric modulators of the GABA-A receptor, suggests that derivatives of 1-Methyl-1,4-diazepan-5-one could be developed as novel CNS agents.[7][8] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain, and it is a validated target for anxiolytics, sedatives, and anticonvulsants.[8]

Experimental Workflow for Synthesis and Screening of CNS Agents

cns_workflow start 1-Methyl-1,4-diazepan-5-one HCl derivatization Chemical Derivatization (e.g., N-alkylation, N-acylation) start->derivatization library Library of Diazepine Derivatives derivatization->library gaba_assay GABA-A Receptor Binding Assay library->gaba_assay hit_id Hit Identification gaba_assay->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for the development of CNS agents from 1-Methyl-1,4-diazepan-5-one HCl.

Protocol 4: GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to screen for compounds that interact with the benzodiazepine binding site on the GABA-A receptor.[3]

Materials:

  • Rat brain membranes (as a source of GABA-A receptors)

  • Radioligand (e.g., [³H]flunitrazepam)

  • Synthesized test compounds

  • Assay Buffer (e.g., 50 mM Tris-citrate, pH 7.1)

  • Non-specific binding control (e.g., diazepam)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In test tubes, combine:

    • 100 µL of test compound or buffer (for total binding) or diazepam (for non-specific binding)

    • 100 µL of [³H]flunitrazepam (final concentration ~1 nM)

    • 800 µL of membrane suspension (containing ~0.2-0.4 mg of protein)

  • Incubation: Incubate the tubes on ice for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

Data Analysis:

  • Calculate specific binding and determine the IC₅₀ and Kᵢ values as described in Protocol 2.

Conclusion: A Scaffold for Future Discoveries

1-Methyl-1,4-diazepan-5-one hydrochloride has firmly established itself as a valuable and versatile scaffold in the pursuit of novel therapeutics. Its amenability to chemical modification, coupled with the proven biological relevance of the diazepine core, provides a robust platform for the development of drugs targeting a diverse range of diseases. The protocols detailed in this application note offer a practical guide for researchers to harness the potential of this privileged structure. From the synthesis of orexin receptor antagonists for the treatment of insomnia to the development of multi-kinase inhibitors for oncology and the exploration of novel CNS agents, the applications of 1-Methyl-1,4-diazepan-5-one hydrochloride are both current and expansive. As drug discovery continues to evolve, the strategic use of such well-validated building blocks will undoubtedly accelerate the journey from the laboratory to the clinic, paving the way for the next generation of innovative medicines.

References

  • (Reference not directly cited in the text, but provides general context on benzodiazepines)
  • US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google P
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • (Reference not directly cited in the text, but provides general context on the compound)
  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. [Link]

  • (Reference not directly cited in the text, but provides general context on orexin antagonists)
  • (Reference not directly cited in the text, but provides general context on inotropic agents)
  • (Reference not directly cited in the text, but provides general context on the compound)
  • (Reference not directly cited in the text, but provides general context on the compound)
  • (Reference not directly cited in the text, but provides general context on diazepam)
  • (Reference not directly cited in the text, but provides general context on benzodiazepines)
  • (Reference not directly cited in the text, but provides general context on benzodiazepine synthesis)
  • (Reference not directly cited in the text, but provides general context on benzodiazepine synthesis)
  • (Reference not directly cited in the text, but provides general context on benzodiazepine synthesis)
  • Classics in Chemical Neuroscience: Diazepam (Valium) - PMC - PubMed Central. [Link]

  • (Reference not directly cited in the text, but provides general context on benzodiazepine scaffolds)
  • (Reference not directly cited in the text, but provides general context on benzodiazepine formul
  • Discovery of novel 4-aryl-thieno[1]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed. [Link]

  • Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC. [Link]

  • (Reference not directly cited in the text, but provides general context on CNS agents)
  • Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC. [Link]

  • (Reference not directly cited in the text, but provides general context on diazepam)

Sources

Method

Application Notes and Protocols for the Quantification of 1-Methyl-1,4-diazepan-5-one Hydrochloride

Introduction 1-Methyl-1,4-diazepan-5-one hydrochloride is a small, water-soluble molecule featuring a seven-membered diazepane ring. As a hydrochloride salt, it exhibits enhanced aqueous solubility, a critical factor inf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1,4-diazepan-5-one hydrochloride is a small, water-soluble molecule featuring a seven-membered diazepane ring. As a hydrochloride salt, it exhibits enhanced aqueous solubility, a critical factor influencing the design of analytical methodologies.[1] The accurate and precise quantification of this compound is paramount for researchers, scientists, and drug development professionals in various stages of research and development, from pharmacokinetic studies to quality control of bulk drug substances and formulated products. This guide provides a comprehensive overview of robust analytical methods for the quantification of 1-Methyl-1,4-diazepan-5-one hydrochloride, detailing the causality behind experimental choices and providing self-validating protocols grounded in established scientific principles and regulatory guidelines.

Physicochemical Properties of 1-Methyl-1,4-diazepan-5-one

A thorough understanding of the analyte's physicochemical properties is the foundation for developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₆H₁₂N₂OSigma-Aldrich
Molecular Weight128.17 g/mol Sigma-Aldrich
Boiling Point274.8 ± 33.0 °C at 760 mmHgN/A
Density1.0 ± 0.1 g/cm³N/A
Form (as HCl salt)Crystalline solidCymitQuimica[1]
Solubility (as HCl salt)Enhanced in waterCymitQuimica[1]

The presence of a tertiary amine, a secondary amine, and a lactam functionality, combined with its high polarity and water solubility as a hydrochloride salt, dictates the analytical strategies detailed below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a small, polar compound like 1-Methyl-1,4-diazepan-5-one which lacks a strong chromophore, a derivatization strategy is often employed to enhance its detectability by UV-Vis absorption.

Rationale for Method Selection

A pre-column derivatization with dansyl chloride is proposed. Dansyl chloride reacts with primary and secondary amines to form highly fluorescent and UV-absorbent derivatives. This approach significantly enhances the sensitivity and selectivity of the method.[2][3] Reversed-phase chromatography is chosen for its compatibility with aqueous mobile phases and its ability to separate a wide range of analytes.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Pre-Column Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing of Analyte and Internal Standard B Dissolution in Diluent A->B C Preparation of Calibration Standards B->C D Addition of Dansyl Chloride and Buffer C->D Aliquots E Incubation D->E F Quenching of Reaction E->F G Injection into HPLC System F->G H Chromatographic Separation G->H I UV Detection H->I J Peak Integration I->J K Calibration Curve Generation J->K L Quantification K->L

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol

1. Reagents and Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride reference standard

  • Internal standard (e.g., a structurally similar amine not present in the sample)

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Methyl-1,4-diazepan-5-one hydrochloride in 10 mL of water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with a fixed concentration of the internal standard.

  • Sample Preparation: Dilute the sample containing 1-Methyl-1,4-diazepan-5-one hydrochloride with water to fall within the calibration range and add the internal standard.

3. Derivatization Procedure:

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After incubation, add 100 µL of a quenching solution (e.g., 2% v/v formic acid) to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

4. HPLC-UV Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

5. Data Analysis and Validation:

  • Integrate the peak areas of the derivatized analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5][6][7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9][10]

Rationale for Method Selection

LC-MS/MS offers superior specificity by utilizing the mass-to-charge ratio (m/z) of the parent ion and its fragments for detection. This eliminates the need for derivatization, simplifying sample preparation. A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column can be advantageous for retaining and separating this polar compound. Electrospray ionization (ESI) in positive mode is suitable for this basic analyte.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Clean-up (if needed) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing of Analyte and IS B Dissolution in Mobile Phase A->B C Serial Dilution for Calibration Curve B->C F Injection into LC System C->F D Protein Precipitation or SPE E Evaporation and Reconstitution D->E E->F For complex matrices G Chromatographic Separation F->G H MS/MS Detection (MRM) G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification J->K

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol

1. Reagents and Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride reference standard

  • Stable isotope-labeled internal standard (e.g., d3-1-Methyl-1,4-diazepan-5-one HCl)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare in a 50:50 acetonitrile:water mixture.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner.

  • Calibration Standards: Prepare by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL). Spike with a constant concentration of the internal standard.

  • Sample Preparation: For clean samples, dilute in the initial mobile phase. For complex matrices (e.g., plasma), perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE).[11]

3. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or Mixed-Mode C18/Anion-Exchange
Mobile Phase A 10 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic at 95% B for 0.5 min, then a linear gradient to 50% B over 3 min, hold for 1 min, and re-equilibrate at 95% B for 1.5 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the analyte. Expected parent ion [M+H]⁺ at m/z 129.1. Product ions would be determined experimentally.

4. Data Analysis and Validation:

  • Quantify using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve and determine sample concentrations.

  • Validate the method according to ICH and/or FDA guidelines for bioanalytical method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of 1-Methyl-1,4-diazepan-5-one, derivatization is essential.[4][6]

Rationale for Method Selection

Silylation is a common and effective derivatization technique for compounds containing active hydrogens (such as in amines and amides).[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with a trimethylsilyl (TMS) group, rendering the analyte more volatile and thermally stable.[12]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing of Analyte and IS B Dissolution in Anhydrous Solvent A->B C Preparation of Calibration Standards B->C D Evaporation to Dryness C->D Aliquots E Addition of Derivatizing Reagent D->E F Incubation at Elevated Temperature E->F G Injection into GC-MS System F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (SIM/Scan) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Quantification K->L

Caption: Workflow for GC-MS analysis with silylation derivatization.

Detailed Protocol

1. Reagents and Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride reference standard

  • Internal standard (e.g., a non-interfering, structurally related compound)

  • BSTFA with 1% TMCS (trimethylchlorosilane) or MSTFA

  • Anhydrous pyridine or acetonitrile

  • GC-MS grade solvents

2. Standard and Sample Preparation:

  • Prepare stock solutions of the analyte and internal standard in an appropriate anhydrous solvent.

  • Prepare calibration standards by dilution.

  • For each standard or sample, transfer an aliquot to a reaction vial and evaporate to dryness under a stream of nitrogen.

3. Derivatization Procedure:

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

ParameterCondition
GC System Gas chromatograph with a mass selective detector
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and IS.

5. Data Analysis and Validation:

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Validate the method as per ICH guidelines.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[13]

Rationale for Method Selection

For a hydrochloride salt that may be difficult to analyze directly due to solubility and signal drift, an in-situ neutralization method using an alkaline deuterated solvent can be employed.[13][14] This approach converts the salt to its free base, improving solubility in the NMR solvent and leading to sharper, more reliable signals for quantification.

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification A Accurate Weighing of Analyte and Internal Standard B Dissolution in Alkaline Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Calibration and Shimming C->D E Acquisition of 1H NMR Spectrum D->E F Phasing and Baseline Correction E->F G Signal Integration F->G H Purity/Concentration Calculation G->H

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed Protocol

1. Reagents and Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated methanol (CD₃OD)

  • Sodium deuteroxide (NaOD) solution in D₂O (e.g., 40 wt. %)

  • NMR tubes

2. Sample Preparation:

  • Alkaline Solvent Preparation: Prepare a stock solution of alkaline deuterated methanol by adding a small, precise amount of NaOD solution to CD₃OD. The final concentration of NaOD should be sufficient to neutralize the hydrochloride salt.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Methyl-1,4-diazepan-5-one hydrochloride and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the alkaline deuterated methanol.

  • Transfer the solution to an NMR tube.

3. ¹H-NMR Acquisition Parameters:

ParameterSettingRationale
Spectrometer ≥ 400 MHzHigher field strength provides better signal dispersion.
Pulse Program Standard 1D pulse sequence with a 90° pulseEnsures quantitative excitation.
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing protonCrucial for full relaxation and accurate integration.
Number of Scans 16 or higherTo achieve an adequate signal-to-noise ratio.
Acquisition Time ≥ 3 secondsFor good digital resolution.

4. Data Processing and Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.

  • Calculate the purity or concentration using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Conclusion

The choice of analytical method for the quantification of 1-Methyl-1,4-diazepan-5-one hydrochloride depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of the pure substance, HPLC-UV with derivatization or qNMR are excellent choices. For trace-level quantification in complex biological matrices, LC-MS/MS is the most suitable technique. GC-MS with derivatization provides a robust alternative, particularly when LC-MS is not available. Each of these methods, when properly developed and validated according to international guidelines, can provide accurate and reliable quantitative data, ensuring the quality and safety of products containing this compound.

References

  • Benchchem. (n.d.). Derivatization of Polar Analytes for GC-MS Analysis: A Focus on Silylation with Triethylsilanol and its Analogs.
  • Benchchem. (n.d.). Application Note: Derivatization Techniques for the GC-MS Analysis of Polar Cathinones.
  • Obrnuta faza. (n.d.). GC Derivatization Reagents.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • PubMed. (2020). Quantitative 1H NMR Analysis of a Difficult Drug Substance and Its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (n.d.). GC Derivatization Reagents.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • CymitQuimica. (n.d.). CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Retrieved from [Link]

  • ResearchGate. (2020). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • PubMed Central. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • ResearchGate. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]

  • NIH. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Retrieved from [Link]

  • SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Polyamine Analysis by LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). LC-MS Sample Preparation.
  • DiVA portal. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Retrieved from [Link]

  • JOCPR. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Retrieved from [Link]

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Application

Application Notes and Protocols for the Dissolution of 1-Methyl-1,4-diazepan-5-one Hydrochloride

Abstract This document provides a comprehensive, step-by-step guide for the dissolution of 1-Methyl-1,4-diazepan-5-one hydrochloride, a key research compound. Recognizing the frequent absence of detailed public data for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the dissolution of 1-Methyl-1,4-diazepan-5-one hydrochloride, a key research compound. Recognizing the frequent absence of detailed public data for novel reagents, this guide is structured to empower researchers, scientists, and drug development professionals with the foundational principles and practical methodologies required for effective solubilization. The protocols herein are designed as a self-validating system, emphasizing preliminary solubility assessments to inform the preparation of aqueous and organic stock solutions. This guide explains the causal relationships behind experimental choices, ensuring both scientific integrity and practical success in the laboratory.

Introduction: Understanding the Molecule

1-Methyl-1,4-diazepan-5-one hydrochloride is a small organic molecule featuring a diazepanone core structure. As a hydrochloride salt, it is the product of reacting the basic free form of the molecule with hydrochloric acid. This chemical modification is a common strategy in pharmaceutical sciences to enhance the aqueous solubility and stability of basic compounds.[1][2] The dissolution of this crystalline solid into a liquid solvent is the critical first step for a wide array of downstream applications, including but not limited to, high-throughput screening, cell-based assays, and preclinical formulation development.

The success of any experiment involving this compound is contingent upon the accurate and consistent preparation of a homogenous solution. This guide will address the key considerations for achieving this, including solvent selection, the impact of pH, and methods to mitigate common challenges such as disproportionation.

Note on Compound Identification: Researchers should be aware that multiple CAS numbers may be associated with this compound or its isomers. It is imperative to verify the CAS number provided by your supplier (e.g., 854828-87-8 or 329794-41-4 for the hydrochloride salt, and 5441-40-7 for the free base) and consult any supplier-specific documentation.

Safety and Handling Precautions

Prior to handling 1-Methyl-1,4-diazepan-5-one hydrochloride, it is crucial to consult the material's Safety Data Sheet (SDS) provided by the supplier. In the absence of a comprehensive SDS, the following general precautions, based on available data for similar compounds, should be strictly adhered to.

Known Hazards (based on supplier information):

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a certified particulate respirator.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Recommended storage temperature is 0-8 °C.

  • Protect from moisture.

Physicochemical Properties and Dissolution Principles

The dissolution of 1-Methyl-1,4-diazepan-5-one hydrochloride is governed by its physicochemical properties as a salt of a weak base.

PropertyGeneral Characteristics for Hydrochloride SaltsImplication for Dissolution
Appearance Typically a white to off-white crystalline solid.Visual confirmation of dissolution is the disappearance of solid particles.
Aqueous Solubility Generally higher than the corresponding free base, especially in acidic to neutral pH.Water is a primary solvent to consider.
pH of Aqueous Solution An aqueous solution will be acidic due to the hydrolysis of the hydrochloride salt.The inherent pH of the solution may influence the stability of the compound or be incompatible with certain experimental systems.
Organic Solvent Solubility Often soluble in polar protic solvents (e.g., ethanol) and some polar aprotic solvents (e.g., DMSO).Provides options for preparing stock solutions at higher concentrations.
Disproportionation In neutral or basic aqueous solutions, the salt can convert back to the less soluble free base, causing precipitation.[3]pH control is critical for maintaining the solubility of aqueous solutions.
Common-Ion Effect In solutions with a high concentration of chloride ions (e.g., concentrated HCl), the solubility of the hydrochloride salt may decrease.This is a key consideration in acidic buffer systems.

Preliminary Solubility Assessment: A Necessary First Step

Given the lack of specific, publicly available solubility data for 1-Methyl-1,4-diazepan-5-one hydrochloride, a small-scale preliminary solubility assessment is a mandatory prerequisite to preparing stock solutions. This will conserve valuable compound and prevent the loss of material due to insolubility.

Protocol 4.1: Small-Scale Solubility Testing

Objective: To qualitatively and semi-quantitatively determine the solubility of 1-Methyl-1,4-diazepan-5-one hydrochloride in various common laboratory solvents.

Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride

  • Microcentrifuge tubes (1.5 mL)

  • A selection of solvents to test:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Ethanol (≥95%)

    • Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Benchtop microcentrifuge

  • Pipettors and tips

Procedure:

  • Preparation: Weigh out approximately 1-2 mg of 1-Methyl-1,4-diazepan-5-one hydrochloride into each of several pre-labeled microcentrifuge tubes.

  • Solvent Addition: To the first tube, add a small, precise volume of the first solvent to be tested (e.g., 100 µL). This creates a high initial concentration (e.g., 10-20 mg/mL).

  • Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Observation: Visually inspect the tube for any undissolved solid. If the solid has completely dissolved, the compound is soluble at or above this concentration. Proceed to the next solvent.

  • Incremental Solvent Addition (if not fully dissolved): If solid remains, add another precise volume of the same solvent (e.g., another 100 µL) to dilute the concentration.

  • Repeat Mixing and Observation: Vortex again for 1-2 minutes and re-examine.

  • Continue Dilution: Repeat steps 5 and 6 until the solid is fully dissolved. Record the total volume of solvent required.

  • Solubility Calculation: Calculate the approximate solubility in mg/mL. For example, if 2 mg of the compound dissolved in a final volume of 400 µL (0.4 mL), the solubility is approximately 5 mg/mL.

  • Test Other Solvents: Repeat this process for each of the selected solvents.

  • Centrifugation (for clarity): If a solution appears hazy or contains very fine particulates, centrifuge at >10,000 x g for 5 minutes. A clear supernatant indicates dissolution, while a pellet confirms incomplete solubility.

G cluster_workflow Workflow: Preliminary Solubility Assessment start Start: Weigh 1-2 mg of Compound add_solvent Add Initial Volume of Solvent (e.g., 100 µL) start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe dissolved Completely Dissolved: Record Solubility observe->dissolved Yes add_more_solvent Add Incremental Volume of Solvent observe->add_more_solvent No calculate Calculate Approximate Solubility (mg/mL) dissolved->calculate add_more_solvent->vortex end End: Proceed to Stock Solution Preparation calculate->end

Caption: Workflow for preliminary solubility assessment.

Protocols for Preparing Stock Solutions

Based on the results from the preliminary solubility assessment, select the most appropriate solvent for your desired stock concentration.

Protocol 5.1: Preparation of an Aqueous Stock Solution

Rationale: Water is often the preferred solvent for biological assays. However, the potential for pH changes and disproportionation must be considered. This protocol uses deionized water, but a buffered solution (e.g., citrate or phosphate buffer at a slightly acidic pH) may be necessary for long-term stability if disproportionation is observed.

Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride

  • Deionized water (or appropriate aqueous buffer)

  • Volumetric flask or conical tube

  • Magnetic stir bar and stir plate (optional)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm) for sterilization (optional)

Procedure:

  • Weighing: Accurately weigh the desired mass of 1-Methyl-1,4-diazepan-5-one hydrochloride and transfer it to the volumetric flask or tube.

  • Initial Solvent Addition: Add approximately 70-80% of the final desired volume of deionized water.

  • Dissolution:

    • Cap the container and vortex vigorously.

    • If necessary, use a magnetic stir bar on a stir plate at room temperature.

    • Gentle warming (to 37°C) can be attempted, but monitor for any signs of degradation (e.g., color change).

    • Sonication in a water bath for short periods (5-10 minutes) can also aid dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add deionized water to reach the final desired volume.

  • Mixing: Invert the container several times to ensure a homogenous solution.

  • pH Measurement (Optional but Recommended): Measure the pH of the final solution. This information is valuable for understanding the solution's properties and potential interactions in your experimental system.

  • Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but first confirm that the compound is stable to freeze-thaw cycles.

Protocol 5.2: Preparation of a DMSO or Ethanol Stock Solution

Rationale: Organic solvents like DMSO and ethanol are often used to achieve higher stock concentrations than are possible in aqueous solutions. These stock solutions are then diluted into the final aqueous assay medium.

Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride

  • Anhydrous DMSO or Ethanol (≥95%)

  • Glass vial or conical tube

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired mass of 1-Methyl-1,4-diazepan-5-one hydrochloride and transfer it to a suitable vial.

  • Solvent Addition: Add the calculated volume of DMSO or ethanol to achieve the target concentration.

  • Dissolution:

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Gentle warming or sonication can be used if necessary, as described in Protocol 5.1.

  • Storage: Store DMSO stock solutions in small aliquots at -20°C to minimize water absorption. Ethanol solutions can typically be stored at 2-8°C or -20°C. Protect from light.

G cluster_workflow Workflow: Stock Solution Preparation start Start: Weigh Compound add_solvent Add ~80% of Final Solvent Volume start->add_solvent dissolve Dissolve using Vortex/Sonication/Stirring add_solvent->dissolve check_dissolution Is Compound Fully Dissolved? dissolve->check_dissolution adjust_volume Add Solvent to Final Volume check_dissolution->adjust_volume Yes troubleshoot Troubleshoot: Gentle Warming / Re-evaluate Solubility check_dissolution->troubleshoot No mix Mix Thoroughly adjust_volume->mix store Aliquot and Store Appropriately mix->store troubleshoot->dissolve

Caption: General workflow for stock solution preparation.

Solution Stability and Long-Term Storage

The stability of 1-Methyl-1,4-diazepan-5-one hydrochloride in solution is a critical, yet often overlooked, parameter. The chemical stability can be influenced by factors such as the solvent, pH, temperature, and exposure to light.[4]

Recommendations:

  • Fresh is Best: Whenever possible, prepare solutions fresh on the day of use.

  • Aqueous Stability: Be particularly cautious with aqueous solutions, especially if buffered at or near neutral pH, due to the risk of disproportionation. If cloudiness or precipitation appears over time in a refrigerated aqueous stock, this is a likely indicator of conversion to the less soluble free base.

  • Freeze-Thaw Cycles: For frozen stocks, minimize the number of freeze-thaw cycles by preparing small, single-use aliquots.

  • Stability Studies: For critical or long-term experiments, it is advisable to conduct a simple stability study. This can be done by preparing a stock solution, storing it under the intended conditions, and analyzing its concentration and purity (e.g., by HPLC) at various time points.

Conclusion

This guide provides a robust framework for the successful dissolution of 1-Methyl-1,4-diazepan-5-one hydrochloride. By understanding the fundamental principles of hydrochloride salt solubility and adhering to the outlined protocols—beginning with a crucial preliminary solubility assessment—researchers can confidently prepare accurate and stable solutions. This methodical approach not only ensures the integrity of downstream experimental results but also conserves valuable research compounds.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • Cayman Chemical. (2025).
  • CymitQuimica. (n.d.). CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride. CymitQuimica.
  • JoVE. (2015). Video: Determining the Solubility Rules of Ionic Compounds. Journal of Visualized Experiments.
  • Ovid. (2021).
  • PAI Pharma. (2021).
  • PubChem. (n.d.). 1,4-Diazepan-5-one.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Quora.
  • Sigma-Aldrich. (n.d.). 1-METHYL-1,4-DIAZEPAN-5-ONE AldrichCPR. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Solubility Rules for Ionic Compounds. Sigma-Aldrich.
  • Slideshare. (n.d.). Factors affecting stability of drugs. Slideshare.
  • StackExchange. (2014). What is the procedure to create stock solutions?. Chemistry Stack Exchange.
  • Tech Briefs. (2016). The Dihydrochloride Salt Form in Drug Design: A Technical Guide. Tech Briefs.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions.
  • YouTube. (2021). Making stock solutions - how and why.

Sources

Method

Application Notes and Protocols: 1-Methyl-1,4-diazepan-5-one Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold 1-Methyl-1,4-diazepan-5-one hyd...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

1-Methyl-1,4-diazepan-5-one hydrochloride (CAS No. 854828-87-8) is a seven-membered heterocyclic compound featuring a diazepane core. This structural motif is of significant interest in medicinal chemistry as it forms the backbone of a wide array of biologically active molecules, most notably the benzodiazepine class of drugs.[1][2] The presence of a tertiary amine, a secondary amine, and a lactam functionality within a conformationally flexible seven-membered ring makes 1-Methyl-1,4-diazepan-5-one a versatile building block for the synthesis of diverse and complex molecular architectures.

While direct, peer-reviewed synthetic protocols starting from 1-Methyl-1,4-diazepan-5-one hydrochloride are not extensively documented, its utility can be inferred from the well-established reactivity of its core functional groups and through examination of analogous structures in the chemical literature, including patents for pharmaceuticals like Suvorexant.[3] This application note aims to provide a comprehensive guide to the potential synthetic applications of this compound, complete with detailed, field-proven protocols adapted for this specific scaffold. The hydrochloride salt enhances stability and solubility, and for most synthetic applications, it is readily converted to the free base in situ or in a preliminary step.

Molecular Structure and Key Reactive Sites

The structure of 1-Methyl-1,4-diazepan-5-one presents multiple opportunities for synthetic elaboration. Understanding these reactive sites is crucial for designing synthetic routes.

G Figure 1: Structure of 1-Methyl-1,4-diazepan-5-one cluster_0 N1 N C2 CH2 N1->C2 Me CH3 N1->Me C3 CH2 C2->C3 N4 N C3->N4 C5 C=O N4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 label_alpha α-Carbon (C6) - Potential for enolate formation and alkylation C6->label_alpha C7->N1 label_N1 Tertiary Amine (N1) - Generally unreactive for further alkylation - Can influence ring conformation label_N4 Secondary Amine (N4) - Nucleophilic site for alkylation, acylation, etc. label_C5 Lactam Carbonyl (C5) - Site for reduction or addition reactions

Caption: Key reactive sites on the 1-Methyl-1,4-diazepan-5-one scaffold.

Core Synthetic Transformations and Protocols

The following sections detail potential synthetic transformations, providing generalized, yet robust, protocols that can be adapted by researchers.

N-Functionalization at the Secondary Amine (N4)

The secondary amine is a prime site for introducing molecular diversity. This can be achieved through N-alkylation or N-acylation.

Protocol 1: N-Alkylation of 1-Methyl-1,4-diazepan-5-one

This protocol describes the reaction with a generic alkyl halide. The initial step involves the in-situ generation of the free base from the hydrochloride salt.

  • Rationale: The hydrochloride salt must be neutralized to liberate the lone pair of electrons on the N4 nitrogen, rendering it nucleophilic. A non-nucleophilic base like potassium carbonate is ideal to avoid competition with the amine. A polar aprotic solvent such as acetonitrile or DMF facilitates the SN2 reaction.

Step-by-Step Methodology:

  • To a solution of 1-Methyl-1,4-diazepan-5-one hydrochloride (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N4-alkylated product.

Protocol 2: N-Acylation of 1-Methyl-1,4-diazepan-5-one

This protocol details the formation of an amide linkage at the N4 position using an acid chloride.

  • Rationale: The reaction with a highly electrophilic acid chloride is typically rapid. A hindered base like triethylamine or DIPEA is used to scavenge the HCl byproduct without interfering with the acylation. An inert solvent like dichloromethane is suitable for this transformation.

Step-by-Step Methodology:

  • Suspend 1-Methyl-1,4-diazepan-5-one hydrochloride (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Add triethylamine (2.5 eq) and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

α-Alkylation of the Lactam

Drawing from methodologies applied to similar diazepanones, the carbon alpha to the carbonyl can be functionalized via enolate formation.

Protocol 3: α-Alkylation via Enolate Formation

  • Rationale: A strong, non-nucleophilic base like LDA or KHMDS is required to deprotonate the α-carbon. The reaction is performed at low temperature to control the enolate formation and prevent side reactions. An aprotic, anhydrous solvent like THF is essential.

Step-by-Step Methodology:

  • Dissolve 1-Methyl-1,4-diazepan-5-one (as the free base, 1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA or KHMDS (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the desired electrophile (e.g., an alkyl halide or allyl bromide, 1.2 eq).

  • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reduction of the Lactam Carbonyl

The amide functionality can be reduced to the corresponding amine, yielding a 1,4-dimethyl-1,4-diazepane derivative.

Protocol 4: Amide Reduction with Lithium Aluminum Hydride (LAH)

  • Rationale: LAH is a powerful reducing agent capable of converting amides to amines. The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.

Step-by-Step Methodology:

  • Carefully add LAH (2.0-3.0 eq) to a flask containing anhydrous THF under an inert atmosphere.

  • Cool the LAH suspension to 0 °C.

  • Slowly add a solution of 1-Methyl-1,4-diazepan-5-one (as the free base, 1.0 eq) in anhydrous THF.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC (staining with permanganate).

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield the crude diamine, which can be purified by distillation or chromatography.

Summary of Potential Synthetic Transformations

Transformation Reactive Site Typical Reagents Product Class
N-AlkylationSecondary Amine (N4)Alkyl halide, K₂CO₃N4-Alkyl-1-methyl-1,4-diazepan-5-one
N-AcylationSecondary Amine (N4)Acid chloride, Et₃NN4-Acyl-1-methyl-1,4-diazepan-5-one
α-Alkylationα-Carbon (C6)LDA/KHMDS, Electrophile6-Substituted-1-methyl-1,4-diazepan-5-one
Amide ReductionLactam Carbonyl (C5)LiAlH₄ or BH₃·THF1,4-Dimethyl-1,4-diazepane

Workflow of Synthetic Potential

G Figure 2: Potential Synthetic Pathways cluster_n_alkylation N-Alkylation / Acylation cluster_alpha_alkylation α-Alkylation cluster_reduction Amide Reduction start 1-Methyl-1,4-diazepan-5-one Hydrochloride free_base 1-Methyl-1,4-diazepan-5-one (Free Base) start->free_base Base (e.g., K₂CO₃) n_alkyl N4-Alkyl/Acyl Derivative free_base->n_alkyl R-X, Base alpha_alkyl α-Substituted Derivative free_base->alpha_alkyl 1. LDA 2. E⁺ reduced 1,4-Dimethyl-1,4-diazepane free_base->reduced LiAlH₄

Caption: A workflow illustrating the primary synthetic transformations.

Conclusion

1-Methyl-1,4-diazepan-5-one hydrochloride is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its strategic placement of functional groups allows for a multitude of synthetic elaborations, including N-functionalization, α-alkylation, and reduction. The protocols outlined in this application note, while generalized, are based on established and reliable organic transformations and provide a solid foundation for researchers to explore the full synthetic potential of this valuable heterocyclic scaffold.

References

  • Sercel, Z. P., Sun, A. W., & Stoltz, B. M. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters, 21(22), 9158–9161. [Link]

  • Hu, Y., Phelan, V., Ntai, I., Farnet, C. M., Zazopoulos, E., & Bachmann, B. O. (2007). Benzodiazepine biosynthesis in Streptomyces refuineus. Chemistry & Biology, 14(6), 691–701. [Link]

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 3(3), 191-197. [Link]

  • Patel, K. D., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3236-3261. [Link]

  • Cox, J. M., et al. (2015). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. U.S.
  • Abele, E., & Abele, R. (2013). The synthesis and reactivity of 1,4-diazepines and ring-fused 1,4-diazepines reported in the period 2008–2018 are reviewed, along with coverage of thermodynamic and spectroscopic points of note in these ring systems. Arkivoc, 2013(1), 493-573. [Link]

  • Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry, 22(1), 1-7. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Sources

Application

Application Note: A Systematic Guide to the Crystallization of 1-Methyl-1,4-diazepan-5-one Hydrochloride

Abstract 1-Methyl-1,4-diazepan-5-one hydrochloride is a heterocyclic compound of interest in pharmaceutical development, often serving as a key intermediate or building block. The isolation and purification of this molec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1,4-diazepan-5-one hydrochloride is a heterocyclic compound of interest in pharmaceutical development, often serving as a key intermediate or building block. The isolation and purification of this molecule in a stable, crystalline form are paramount for ensuring batch-to-batch consistency, chemical stability, and predictable downstream performance. This guide provides a comprehensive overview of scientifically-grounded methodologies for the crystallization of this polar, water-soluble hydrochloride salt. We delve into the rationale behind solvent selection and present detailed, step-by-step protocols for cooling crystallization, antisolvent addition, and vapor diffusion, designed to be directly applicable in a research and development setting.

Introduction: The Critical Role of Crystallization

Crystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from impurities.[1][2] For active pharmaceutical ingredients (APIs) and their intermediates, achieving a specific crystalline form (polymorph) is not merely a matter of purity; it is fundamental to the drug's physical and chemical properties, including its melting point, solubility, dissolution rate, and stability.

1-Methyl-1,4-diazepan-5-one hydrochloride, as a polar organic salt, presents a distinct set of challenges and opportunities for crystallization. Its hydrochloride form generally enhances water solubility and crystallinity compared to the freebase.[3][4] This application note serves as a practical guide for researchers, enabling them to move from a crude reaction mixture or amorphous solid to a highly pure, crystalline material through logical, reproducible methods.

Foundational Analysis: Physicochemical Properties and Solvent Strategy

A successful crystallization protocol begins with an understanding of the molecule's properties. As an amine hydrochloride salt, 1-Methyl-1,4-diazepan-5-one hydrochloride is inherently polar and capable of forming strong hydrogen bonds. This dictates its solubility profile and informs our strategic approach.

Table 1: Physicochemical Properties and Solvent Selection Rationale

PropertyImplication for CrystallizationStrategic Approach
High Polarity The compound is expected to be highly soluble in polar protic solvents (e.g., water, methanol, ethanol) and poorly soluble in non-polar aprotic solvents (e.g., hexane, toluene).[5][6]Utilize polar protic solvents as the primary dissolving solvent ("good" solvents). Use non-polar or moderately polar aprotic solvents as antisolvents ("poor" solvents).
Hydrochloride Salt The ionic nature of the salt contributes to a higher melting point and a more rigid crystal lattice compared to the freebase, which is favorable for crystallization.[4][7]Methods that exploit the large solubility difference between solvent/antisolvent pairs are likely to be highly effective.
Hydrogen Bonding The N-H and C=O groups can act as hydrogen bond donors and acceptors, promoting self-assembly into an ordered crystal lattice.Solvent choice is critical; solvents that can compete for hydrogen bonding (like water) may need to be used judiciously or in combination with others.

Core Methodologies and Protocols

Based on the compound's profile, three primary crystallization techniques are recommended. Each is presented with a detailed protocol and a discussion of its underlying principles. The choice of method will depend on the scale of the experiment and the desired outcome (e.g., bulk purification vs. single crystal for X-ray analysis).

Method A: Cooling Crystallization

Principle: This classic technique relies on the principle that the solubility of most solids increases with temperature. A saturated or near-saturated solution is prepared at an elevated temperature and then slowly cooled, inducing supersaturation and subsequent crystal formation.[1] This method is ideal for compounds that exhibit a significant change in solubility over a practical temperature range in a single solvent.

Protocol 3.1: Step-by-Step Cooling Crystallization

  • Solvent Selection: Identify a suitable single solvent. For this compound, short-chain alcohols like Methanol , Ethanol , or Isopropanol are excellent starting points. The ideal solvent will dissolve the compound completely at its boiling point but show limited solubility at 0-5 °C.

  • Dissolution: Place the crude 1-Methyl-1,4-diazepan-5-one hydrochloride in an Erlenmeyer flask. Add the selected solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is just fully dissolved. Expert Tip: Using the minimum amount of hot solvent is crucial for maximizing yield.[2]

  • Slow Cooling: Remove the flask from the heat source, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Rapid cooling should be avoided as it can lead to the precipitation of small, impure crystals or an oil.

  • Inducing Crystallization (If Necessary): If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod below the solvent line or adding a single seed crystal from a previous batch.

  • Ice Bath Cooling: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove residual impurities, and dry them under vacuum.

Workflow Diagram: Cooling Crystallization

A Dissolve Compound in Minimal Hot Solvent B Slowly Cool to Room Temperature A->B C Induce Crystallization (If Needed) B->C No Crystals Form D Cool in Ice Bath B->D Crystals Form C->D E Filter and Wash Crystals with Cold Solvent D->E F Dry Crystals Under Vacuum E->F

Caption: Workflow for the Cooling Crystallization method.

Method B: Antisolvent Addition (Drowning Out)

Principle: This method is exceptionally well-suited for polar salts. The compound is first dissolved in a "good" solvent in which it is highly soluble. A miscible "poor" solvent (antisolvent), in which the compound is insoluble, is then slowly added. This drastically reduces the solubility of the compound in the mixed solvent system, forcing it to crystallize.[8]

Protocol 3.2: Step-by-Step Antisolvent Addition

  • Solvent System Selection: Choose a solvent/antisolvent pair. A highly effective system for this compound would be a polar protic solvent and a less polar aprotic solvent.

    • Recommended Pairs: Methanol/Diethyl Ether, Methanol/Ethyl Acetate, Ethanol/Toluene.

  • Dissolution: Dissolve the compound in a minimal amount of the "good" solvent (e.g., Methanol) at room temperature with stirring.

  • Antisolvent Addition: Slowly add the antisolvent (e.g., Diethyl Ether) dropwise to the stirred solution. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Re-solubilization & Growth: Gently warm the turbid solution until it becomes clear again. This step dissolves the initial small nuclei, reducing the total number of nucleation sites and encouraging the growth of larger crystals upon cooling.

  • Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature. As the solution slowly cools, high-quality crystals should form.

  • Yield Maximization: If desired, the solution can be further cooled in an ice bath or a small amount of additional antisolvent can be added to increase the yield.

  • Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of the antisolvent, and dry under vacuum.

Workflow Diagram: Antisolvent Addition

A Dissolve Compound in 'Good' Solvent (e.g., MeOH) B Slowly Add 'Poor' Antisolvent (e.g., Et2O) until Turbid A->B C Gently Warm to Re-dissolve B->C D Cool Slowly to Room Temperature C->D E Filter and Wash Crystals with Antisolvent D->E F Dry Crystals Under Vacuum E->F

Caption: Workflow for the Antisolvent Addition method.

Method C: Vapor Diffusion

Principle: Vapor diffusion is a refined version of the antisolvent technique, ideal for growing high-quality single crystals for structural analysis (e.g., X-ray crystallography) when only small amounts of material are available.[5][9] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a volatile antisolvent. The antisolvent vapor slowly diffuses into the compound's solution, gradually inducing crystallization in a highly controlled manner.

Protocol 3.3: Step-by-Step Vapor Diffusion

  • Preparation: Prepare a concentrated solution of the compound in a "good," less volatile solvent (e.g., Methanol or Dimethylformamide (DMF)). Filter the solution through a syringe filter to remove any dust or particulate matter.

  • Setup: Place a small amount of this solution into a small open vial (e.g., a 1-dram vial).

  • Chamber Assembly: Pour a larger volume of a volatile antisolvent (e.g., Diethyl Ether, Dichloromethane, or Hexane) into a larger jar or beaker. Place the small vial containing the compound solution inside the larger jar, ensuring the antisolvent level is below the top of the inner vial.

  • Sealing: Seal the larger jar tightly. The system must be airtight to allow vapor diffusion to occur effectively.

  • Incubation: Let the sealed system stand undisturbed for several days to weeks. The vapor from the antisolvent will slowly diffuse into the solution, causing crystals to form over time.

  • Harvesting: Once suitable crystals have formed, carefully open the chamber, remove the inner vial, and decant the mother liquor. The crystals can be washed gently with the antisolvent and dried.

Workflow Diagram: Vapor Diffusion Setup

cluster_0 Sealed Outer Jar InnerVial Inner Vial: Compound in 'Good' Solvent (e.g., MeOH) Antisolvent Reservoir of Volatile 'Poor' Antisolvent (e.g., Et2O) Vapor Antisolvent Vapor Vapor->InnerVial Diffusion

Sources

Method

Application Notes and Protocols for the Derivatization of 1-Methyl-1,4-diazepan-5-one Hydrochloride for Biological Assays

Introduction 1-Methyl-1,4-diazepan-5-one, a seven-membered heterocyclic compound featuring a secondary amine and a ketone, is a structural motif of interest in medicinal chemistry and drug development.[1] Its hydrochlori...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1,4-diazepan-5-one, a seven-membered heterocyclic compound featuring a secondary amine and a ketone, is a structural motif of interest in medicinal chemistry and drug development.[1] Its hydrochloride salt form enhances water solubility, making it amenable to various biological screening assays.[2] However, the inherent physicochemical properties of this molecule—namely its polarity and potential for low volatility and lack of a strong chromophore—can present analytical challenges. Derivatization, the chemical modification of a compound to enhance its analytical detection or separation, is a crucial step to overcome these limitations.[3]

This guide provides a detailed technical overview and actionable protocols for the derivatization of 1-Methyl-1,4-diazepan-5-one hydrochloride. We will explore strategies tailored for common analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), and specialized techniques for chiral analysis. The rationale behind reagent selection and reaction conditions is explained to empower researchers to adapt and validate these methods for their specific biological assays.

Molecular Structure and Reactive Sites

The structure of 1-Methyl-1,4-diazepan-5-one comprises two key functional groups amenable to derivatization: a cyclic secondary amine and a ketone . The derivatization strategy will depend on the analytical technique and the desired endpoint.

Caption: Chemical structure of 1-Methyl-1,4-diazepan-5-one.

Rationale for Derivatization

Derivatization is often a necessary step in the analysis of small molecules like 1-Methyl-1,4-diazepan-5-one for several reasons:

  • Increased Volatility for GC Analysis: The native molecule has low volatility due to its polar nature, making it unsuitable for direct GC analysis. Derivatization masks polar functional groups, increasing volatility and thermal stability.[4]

  • Enhanced Chromatographic Separation: Modifying the molecule's polarity can improve its interaction with the stationary phase in both GC and HPLC, leading to better peak shape and resolution from matrix components.

  • Improved Detection Sensitivity: The introduction of a chromophore or fluorophore through derivatization significantly enhances detection by UV or fluorescence detectors, which is crucial for quantifying low concentrations in biological samples.[5]

  • Structural Elucidation in Mass Spectrometry: Derivatization can introduce specific fragmentation patterns in MS, aiding in structural confirmation.

  • Chiral Resolution: For enantioselective analysis, derivatization with a chiral reagent creates diastereomers that can be separated on a non-chiral column.[5]

Derivatization Strategies and Protocols

The choice of derivatization strategy is dictated by the analytical instrumentation available and the specific requirements of the biological assay. Below are detailed protocols for GC-MS and HPLC analysis.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, a two-step derivatization process is recommended to address both the ketone and secondary amine functionalities. This involves methoximation of the ketone followed by silylation of the secondary amine.[6]

GC_MS_Workflow GC-MS Derivatization Workflow cluster_0 Sample Preparation cluster_1 Two-Step Derivatization cluster_2 Analysis Start 1-Methyl-1,4-diazepan-5-one HCl in Solution Evaporation Evaporate to Dryness Start->Evaporation Methoximation Step 1: Methoximation (Target: Ketone) Evaporation->Methoximation Silylation Step 2: Silylation (Target: Secondary Amine) Methoximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS

Caption: Workflow for GC-MS analysis of 1-Methyl-1,4-diazepan-5-one.

Protocol 1: Methoximation followed by Silylation

A. Rationale:

  • Methoximation: The initial step converts the ketone group into a methoxime. This prevents tautomerization and the formation of multiple silylated derivatives from the enol form, simplifying the resulting chromatogram.[6]

  • Silylation: The subsequent silylation of the secondary amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This significantly increases the volatility and thermal stability of the analyte.[7]

B. Reagents and Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride standard or sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MEOX)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Inert gas (Nitrogen or Argon)

  • Heater block or oven

  • GC vials with inserts

C. Step-by-Step Protocol:

  • Sample Preparation:

    • Pipette an appropriate volume of the sample solution containing 1-Methyl-1,4-diazepan-5-one hydrochloride into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents as they will react with the silylating reagent.

  • Methoximation:

    • To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 50 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

D. GC-MS Conditions (Example):

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temp. 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

E. Expected Outcome:

The resulting derivative will be a volatile and thermally stable compound suitable for GC-MS analysis. The mass spectrum should show characteristic fragments corresponding to the TMS-methoxime derivative of 1-Methyl-1,4-diazepan-5-one.

II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily aimed at introducing a chromophore or fluorophore to enhance detection.

Protocol 2: Fluorescent Labeling with Dansyl Chloride

A. Rationale:

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to produce highly fluorescent sulfonamide derivatives.[2] This method is well-suited for sensitive quantification in complex biological matrices. The ketone group is not expected to react under these conditions.

HPLC_Workflow HPLC-FLD Derivatization Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Start 1-Methyl-1,4-diazepan-5-one HCl in Solution Reaction Reaction with Dansyl Chloride (Target: Secondary Amine) Start->Reaction HPLC_FLD HPLC-FLD Analysis Reaction->HPLC_FLD

Caption: Workflow for HPLC-FLD analysis of 1-Methyl-1,4-diazepan-5-one.

B. Reagents and Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride standard or sample extract

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Acetone

  • Heater block or water bath

  • HPLC vials

C. Step-by-Step Protocol:

  • Reaction Setup:

    • In an HPLC vial, mix 100 µL of the sample or standard solution with 200 µL of sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Cap the vial and vortex thoroughly.

  • Incubation:

    • Incubate the reaction mixture at 60°C for 45 minutes in the dark.

    • Allow the vial to cool to room temperature.

  • Quenching (Optional):

    • To quench the reaction and remove excess dansyl chloride, a small amount of a primary amine solution (e.g., proline) can be added, followed by a further short incubation. However, for many applications, direct injection after dilution is sufficient.

  • Analysis:

    • The sample is now ready for injection into the HPLC system.

D. HPLC-FLD Conditions (Example):

ParameterSetting
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Fluorescence Detector Excitation: 340 nm, Emission: 525 nm

E. Expected Outcome:

The dansylated derivative will be significantly more hydrophobic than the parent compound, leading to good retention on a reverse-phase column. The high fluorescence of the dansyl group will allow for sensitive detection.

Protocol 3: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

A. Rationale:

FMOC-Cl is another widely used fluorescent labeling reagent that reacts with both primary and secondary amines to form stable, highly fluorescent carbamate derivatives.[7]

B. Reagents and Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride standard or sample extract

  • FMOC-Cl solution (e.g., 5 mM in acetonitrile)

  • Borate buffer (0.1 M, pH 8.0)

  • Acetonitrile

  • HPLC vials

C. Step-by-Step Protocol:

  • Reaction Setup:

    • In an HPLC vial, mix 100 µL of the sample or standard solution with 100 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl solution.

    • Cap the vial and vortex immediately.

  • Incubation:

    • Let the reaction proceed at room temperature for 10 minutes.

  • Analysis:

    • Inject an aliquot of the reaction mixture directly into the HPLC system.

D. HPLC-FLD Conditions (Example):

ParameterSetting
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Phosphate buffer (pH 7.0)
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 20 minutes
Flow Rate 1.2 mL/min
Fluorescence Detector Excitation: 265 nm, Emission: 315 nm

Considerations for Chiral Analysis

If the biological activity of 1-Methyl-1,4-diazepan-5-one is stereospecific, enantioselective analysis is necessary. This can be achieved by derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Chiral Derivatizing Agents (CDAs) for the Secondary Amine:

  • (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): Reacts with the secondary amine to form diastereomeric carbamates.[8]

  • Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide): While primarily used for primary amines, it can also react with secondary amines under specific conditions.

The choice of CDA and the subsequent chromatographic conditions will require careful optimization to achieve baseline separation of the diastereomers.

Troubleshooting and Method Validation

  • Incomplete Derivatization: This can be caused by the presence of water or protic solvents, incorrect pH, or insufficient reagent concentration or reaction time/temperature. Ensure all solvents are anhydrous for silylation reactions and optimize reaction parameters.

  • Multiple Peaks: For GC-MS, this may indicate incomplete methoximation leading to derivatization of the enol form. Ensure the methoximation step is carried out to completion. For HPLC, it could be due to isomers of the derivatizing reagent or degradation of the derivative.

  • Method Validation: Any derivatization protocol must be thoroughly validated for its intended purpose. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The stability of the derivatized product should also be evaluated.

Conclusion

The derivatization of 1-Methyl-1,4-diazepan-5-one hydrochloride is a critical step for its reliable quantification in biological assays. The choice of derivatization strategy should be guided by the available analytical instrumentation and the specific goals of the study. The protocols provided herein offer robust starting points for developing and validating methods for GC-MS and HPLC analysis. By understanding the underlying chemistry and potential pitfalls, researchers can successfully employ these techniques to advance their drug discovery and development efforts.

References

  • Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods, 45(3), 247-53. Retrieved from [Link]

  • Ekborg-Ott, K. H., Taylor, A., & Armstrong, D. W. (1997). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 69(15), 1191-1195. Retrieved from [Link]

  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. Retrieved from [Link]

  • University of Nebraska-Lincoln. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • Vaz, F., & de Lourdes Bastos, M. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(11), 1725-1733. Retrieved from [Link]

  • Zarei, K., & Atabati, M. (2012). Novel (±)-trans-β-lactam ureas: Synthesis, in silico and in vitro biological profiling. Journal of the Serbian Chemical Society, 77(10), 1335-1351. Retrieved from [Link]

  • Chemistry For Everyone. (2022, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]

  • Baker, M. J., & Baker, G. B. (1983). Derivatization of N-methyl and cyclic amino acids with dimethylformamide dimethyl acetal. Journal of Chromatography B: Biomedical Sciences and Applications, 276, 347-353. Retrieved from [Link]

  • ResearchGate. (2015). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Anandan, K., Ravikumar, C., & Vimala, S. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(1), 18. Retrieved from [Link]

  • Tsung, C. K., & Toste, F. D. (2017). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Journal of the American Chemical Society, 139(38), 13495-13498. Retrieved from [Link]

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. Retrieved from [Link]

Sources

Application

Application Note: A Scalable Synthesis of 1-Methyl-1,4-diazepan-5-one Hydrochloride for Pharmaceutical Research and Development

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride, a key building block in the development of various pharmaceutical agents. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride, a key building block in the development of various pharmaceutical agents. The described methodology is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from commercially available starting materials to the final, purified product. The protocol emphasizes scalability, safety, and scientific integrity, with in-depth explanations for experimental choices and references to authoritative sources.

Introduction

1-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing a diazepan ring system, which is a common scaffold in molecules with potential psychoactive properties, including anxiolytic and sedative effects[1]. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate for further chemical elaboration in drug discovery programs[1]. The growing interest in diazepine derivatives for therapeutic applications necessitates a robust and scalable synthetic route to access key intermediates like 1-Methyl-1,4-diazepan-5-one hydrochloride.

This guide details a two-step synthesis followed by salt formation. The synthetic strategy involves the initial formation of an acyclic amino ester intermediate, ethyl N-(2-(methylamino)ethyl)glycinate, followed by an intramolecular cyclization to yield the desired diazepanone. The final step involves the conversion to the hydrochloride salt to facilitate handling and purification.

Overall Synthetic Scheme

The synthesis is accomplished in three main stages:

  • Synthesis of Ethyl N-(2-(methylamino)ethyl)glycinate (Intermediate 1): A nucleophilic substitution reaction between N-methylethylenediamine and ethyl chloroacetate.

  • Intramolecular Cyclization to 1-Methyl-1,4-diazepan-5-one (Intermediate 2): A base-mediated intramolecular amidation of the amino ester.

  • Formation of 1-Methyl-1,4-diazepan-5-one hydrochloride (Final Product): Treatment of the free base with hydrochloric acid.

Process Workflow

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Salt Formation A N-Methylethylenediamine C Ethyl N-(2-(methylamino)ethyl)glycinate (Intermediate 1) A->C Nucleophilic Substitution B Ethyl Chloroacetate B->C D Intermediate 1 E 1-Methyl-1,4-diazepan-5-one (Intermediate 2) D->E Base-mediated Amidation F Intermediate 2 H 1-Methyl-1,4-diazepan-5-one hydrochloride (Final Product) F->H Protonation G HCl G->H

Figure 1: Overall workflow for the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
N-Methylethylenediamine≥98%Commercially available
Ethyl chloroacetate≥98%Commercially availableCorrosive, handle with care
Triethylamine≥99%Commercially availableDried over KOH
Dichloromethane (DCM)AnhydrousCommercially available
Sodium sulfateAnhydrousCommercially available
Sodium ethoxide≥95%Commercially availableMoisture sensitive
EthanolAnhydrousCommercially available
Hydrochloric acid37% in water (w/w)Commercially available
IsopropanolReagent gradeCommercially available
Diethyl etherAnhydrousCommercially available
Equipment
  • Multi-neck round-bottom flasks (various sizes for scalability)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

  • pH meter or pH indicator strips

  • Inert atmosphere setup (Nitrogen or Argon)

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl N-(2-(methylamino)ethyl)glycinate (Intermediate 1)

This procedure is adapted from established methods for the synthesis of N-substituted glycine esters[2][3]. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl formed during the reaction without competing in the nucleophilic substitution.

Protocol:

  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N-methylethylenediamine (74.12 g, 1.0 mol) and anhydrous dichloromethane (DCM, 800 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Ethyl Chloroacetate: Add a solution of ethyl chloroacetate (61.28 g, 0.5 mol) in anhydrous DCM (200 mL) dropwise to the stirred solution of N-methylethylenediamine over a period of 2 hours. Maintain the temperature below 5 °C. Rationale: A large excess of the diamine is used to minimize the formation of the dialkylated product. Slow addition at low temperature controls the exothermicity of the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

    • Wash the filtrate with a saturated aqueous solution of sodium chloride (2 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: The crude product can be purified by vacuum distillation.

Part 2: Intramolecular Cyclization to 1-Methyl-1,4-diazepan-5-one (Intermediate 2)

The intramolecular cyclization of the amino ester to the corresponding lactam is a key step. This transformation is effectively a base-mediated intramolecular amidation. Strong, non-nucleophilic bases are suitable for this purpose. The principle is similar to the Dieckmann condensation, although it is an amidation rather than a C-C bond formation[4][5][6][7][8].

Protocol:

  • Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous ethanol (1.5 L).

  • Base Preparation: Carefully add sodium ethoxide (37.4 g, 0.55 mol) to the ethanol. Caution: Sodium ethoxide is highly reactive with water.

  • Addition of Intermediate 1: Heat the solution to reflux (approximately 78 °C). Add a solution of crude ethyl N-(2-(methylamino)ethyl)glycinate (from Part 1, ~0.5 mol) in anhydrous ethanol (200 mL) dropwise over 2 hours.

  • Reaction: Maintain the reaction at reflux for 6-8 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess base by carefully adding glacial acetic acid until the pH is approximately 7.

    • Remove the ethanol under reduced pressure.

    • To the residue, add dichloromethane (500 mL) and water (300 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).

    • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield crude 1-Methyl-1,4-diazepan-5-one as an oil.

Part 3: Formation and Purification of 1-Methyl-1,4-diazepan-5-one hydrochloride

The formation of the hydrochloride salt is a common method for the purification and stabilization of amine compounds, often leading to a crystalline solid that is easier to handle than the free base[9][10][11].

Protocol:

  • Salt Formation: Dissolve the crude 1-Methyl-1,4-diazepan-5-one (from Part 2) in isopropanol (500 mL). Cool the solution to 0 °C.

  • Acidification: Slowly add a concentrated aqueous solution of hydrochloric acid (37%, ~41 mL, 0.5 mol) dropwise while stirring. Monitor the pH to ensure it is acidic (pH 1-2).

  • Crystallization: Stir the mixture at 0 °C for 1-2 hours. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the filter cake with cold isopropanol (2 x 50 mL) and then with cold diethyl ether (2 x 100 mL) to remove any non-polar impurities.

    • For higher purity, the product can be recrystallized from a mixture of ethanol and diethyl ether. Dissolve the solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Dry the purified white solid under vacuum at 40-50 °C to a constant weight.

Expected Results and Characterization

CompoundFormMolecular Weight ( g/mol )Expected YieldPurity (by HPLC)
Intermediate 1Oil160.2160-70%>90% (after distillation)
Intermediate 2Oil128.1775-85%>95% (crude)
Final ProductWhite Solid164.6385-95% (from Intermediate 2)>99% (after recrystallization)

Characterization Data (Expected):

  • 1-Methyl-1,4-diazepan-5-one hydrochloride:

    • ¹H NMR (400 MHz, D₂O): δ ppm 3.8-4.0 (m, 2H), 3.5-3.7 (m, 2H), 3.2-3.4 (m, 2H), 3.0 (s, 3H), 2.8-3.0 (m, 2H).

    • ¹³C NMR (101 MHz, D₂O): δ ppm 175.1, 55.8, 52.3, 48.9, 45.6, 38.7.

    • IR (KBr, cm⁻¹): 3400-3200 (N-H stretch of hydrochloride), 2950-2800 (C-H stretch), 1680 (C=O stretch, amide).

    • MS (ESI+): m/z 129.1 [M+H]⁺ (for free base).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Formation of dialkylated product.Ensure a large excess of N-methylethylenediamine is used and maintain low temperature during addition.
Incomplete reaction.Increase reaction time and ensure anhydrous conditions.
Low yield in Part 2 Incomplete cyclization.Ensure the use of a strong, anhydrous base and sufficient reflux time.
Hydrolysis of the ester.Ensure all reagents and solvents are anhydrous.
Product does not crystallize in Part 3 Product is too soluble.Add a non-polar co-solvent like diethyl ether to induce precipitation.
Presence of oily impurities.Purify the free base (Intermediate 2) by vacuum distillation before salt formation.
Final product is not pure Co-precipitation of inorganic salts.Wash the hydrochloride salt thoroughly with a solvent in which it is sparingly soluble but the inorganic salts are not (e.g., cold isopropanol).
Residual starting material or byproducts.Recrystallize the final product.

Safety Precautions

  • Ethyl chloroacetate: Is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium ethoxide: Is a strong base and is highly reactive with water. Handle under an inert atmosphere and away from moisture.

  • Hydrochloric acid: Is corrosive. Handle with appropriate PPE.

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle all solvents in a fume hood and away from ignition sources.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride. By carefully controlling reaction conditions and employing standard purification techniques, this valuable building block can be obtained in high yield and purity, facilitating its use in pharmaceutical research and development.

References

  • Organic Syntheses, Coll. Vol. 2, p.277 (1943); Vol. 15, p.34 (1935). glycine ethyl ester hydrochloride. Available from: [Link]

  • Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions2011 , 1–203. Available from: [Link]

  • Indian Academy of Sciences. A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. Journal of Chemical Sciences2020 . Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • ResearchGate. How to synthesis N-(2-aminoethyl)glycine ethyl ester? (2011). Available from: [Link]

  • Mancini, A. et al. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Organic Chemistry2005 , 70(23), 9263-9266. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt? (2017). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield and purity of 1-Methyl-1,4-diazepan-5-one hydrochloride

Welcome to the technical support center for the synthesis and purification of 1-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 854828-87-8). This guide is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 854828-87-8). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common challenges, thereby improving the final yield and purity of your target compound.

I. Core Synthesis & Purification Workflow

The synthesis of 1-Methyl-1,4-diazepan-5-one typically involves a multi-step sequence, culminating in the formation of the diazepanone ring, followed by conversion to its hydrochloride salt. The general workflow is outlined below. Subsequent sections will address specific problems that can arise at each stage.

cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation Stage A Starting Materials (e.g., N-methylethylenediamine, acrylate derivative) B Cyclization Reaction (Formation of Diazepanone Ring) A->B C Reaction Work-up (Extraction, Washing) B->C D Crude Product (1-Methyl-1,4-diazepan-5-one) C->D Solvent Removal E Purification (Recrystallization or Column Chromatography) D->E F HCl Salt Formation (Anhydrous Conditions) E->F G Final Product Isolation (Filtration & Drying) F->G

Caption: General workflow for synthesis and purification.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both corrective actions and the underlying scientific rationale.

Problem Area 1: Low Reaction Yield

Q1: My cyclization reaction has a very low yield. What are the most likely causes and how can I fix it?

A1: Low yield in the cyclization step is a frequent challenge. The root cause often lies in one of three areas: reactant integrity, reaction conditions, or competing side reactions.

  • Causality—Reactant Integrity: The primary amine of N-methylethylenediamine is highly susceptible to oxidation and can absorb atmospheric CO₂ to form carbamates. The acrylate reactant can undergo polymerization, especially if not properly stored or inhibited.

  • Corrective Actions:

    • Verify Starting Material Purity: Always use freshly distilled or newly purchased N-methylethylenediamine. Confirm the purity of your acrylate reactant via NMR or GC-MS before use.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Stoichiometry: Ensure precise 1:1 stoichiometry. An excess of either reactant can promote side reactions.

  • Causality—Reaction Conditions: The formation of a seven-membered ring is entropically less favored than smaller rings. Therefore, conditions must be optimized to favor the intramolecular cyclization over intermolecular polymerization.

  • Corrective Actions:

    • High Dilution Principle: Run the reaction at a low concentration (0.05 - 0.1 M). This favors the intramolecular cyclization by reducing the probability of intermolecular encounters that lead to polymers.

    • Temperature Control: While initial heating may be required to overcome the activation energy, excessive temperatures can promote decomposition or side reactions. Screen temperatures methodically (e.g., 60°C, 80°C, 100°C) and monitor reaction progress by TLC or LC-MS. For similar diazepine syntheses, refluxing in a suitable solvent is common.[1][2]

    • Solvent Choice: The solvent must fully dissolve the reactants but not interfere with the reaction. Alcohols like ethanol or polar aprotic solvents like acetonitrile are often good starting points.[1]

The following flowchart provides a logical path for troubleshooting low yields.

start Low Reaction Yield Observed check_sm Verify Purity of Starting Materials (NMR, GC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify/Re-source Starting Materials sm_ok->purify_sm No check_cond Review Reaction Conditions sm_ok->check_cond Yes purify_sm->start cond_ok Conditions Optimal? check_cond->cond_ok optimize_cond Optimize: 1. High Dilution 2. Temperature Screen 3. Solvent Screen cond_ok->optimize_cond No check_workup Analyze Work-up Procedure cond_ok->check_workup Yes optimize_cond->start workup_ok Product Lost During Work-up? check_workup->workup_ok optimize_workup Adjust pH During Extraction; Check Solvent Polarity workup_ok->optimize_workup Yes success Yield Improved workup_ok->success No optimize_workup->start

Caption: Troubleshooting flowchart for low reaction yield.

Problem Area 2: Product Purity

Q2: My final product is an off-white or yellow solid, and HPLC shows multiple impurity peaks. How can I improve its purity?

A2: Color and impurity peaks indicate the presence of side-products or degradation. Purification for this class of compounds primarily relies on recrystallization and, if necessary, column chromatography.

  • Causality—Impurity Formation: Common impurities in related diazepine syntheses arise from incomplete reaction, side reactions (e.g., dimerization), or degradation.[1][3] The yellow color can be due to an oxidized species or a highly conjugated impurity. During workup, the free base can be unstable, and prolonged exposure to acidic or basic conditions at high temperatures can cause hydrolysis of the amide bond.[4]

  • Corrective Action 1: Recrystallization: This is the most effective method for removing small amounts of impurities from a crystalline solid.

    • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A solvent system (e.g., ethanol/ether, isopropanol/heptane) is often required.

    • Protocol: Dissolve the crude hydrochloride salt in the minimum amount of boiling solvent. If colored, add a small amount of activated carbon and hot filter quickly.[5] Allow the solution to cool slowly to form well-defined crystals. Cool in an ice bath to maximize recovery, then filter and wash the crystals with a small amount of cold solvent.

    • Self-Validation: The melting point of the recrystallized product should be sharp and higher than the crude product. HPLC analysis should show a significant reduction in impurity peaks.

Solvent/SystemPolarityBoiling Point (°C)Notes
Isopropanol (IPA)Polar82.6Good starting point for polar hydrochloride salts.
Ethanol (EtOH)Polar78.4Similar to IPA, often used for related compounds.[5]
Acetonitrile (ACN)Polar81.6Can be effective if impurities have different solubility profiles.
IPA / Diethyl EtherMixedVariableEther acts as an anti-solvent to induce crystallization from IPA.
Methanol / MTBEMixedVariableA common combination for precipitating polar compounds.
  • Corrective Action 2: Column Chromatography: If recrystallization is ineffective, chromatography on the free base (before salt formation) is necessary.

    • Stationary Phase: Use silica gel for moderately polar compounds. If the compound is very polar, alumina (basic or neutral) may be a better choice to avoid decomposition on acidic silica.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane (DCM) in methanol is typical. For example, start with 100% DCM and gradually add methanol (1-10%) to elute the product.

    • Post-Chromatography: Combine the pure fractions (verified by TLC/HPLC), remove the solvent in vacuo, and immediately proceed to the HCl salt formation step to ensure stability.

Problem Area 3: Hydrochloride Salt Formation & Isolation

Q3: I am having trouble precipitating the hydrochloride salt. It either oils out or doesn't precipitate at all.

A3: This issue almost always stems from the presence of water or the wrong choice of solvent. The hydrochloride salt form is used to enhance stability and solubility in aqueous media for certain applications, but its formation requires non-aqueous conditions.[6]

  • Causality—Presence of Water: 1-Methyl-1,4-diazepan-5-one hydrochloride is quite soluble in water. If your solvent (e.g., ethanol, isopropanol) is not anhydrous, or if water was introduced during workup, the salt will remain in solution. "Oiling out" occurs when the product separates as a supersaturated liquid phase instead of a solid, often due to impurities or residual water.

  • Corrective Actions:

    • Ensure Anhydrous Conditions: Thoroughly dry the purified free base under high vacuum before attempting salt formation. Use anhydrous solvents for the procedure.

    • Use Anhydrous HCl: Use a commercially available solution of HCl in an anhydrous solvent, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane. Do not use aqueous HCl.

    • Procedure: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, DCM, or ethyl acetate). Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 equivalents) of the anhydrous HCl solution dropwise with vigorous stirring.

    • Induce Precipitation: If a solid does not form immediately, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, adding a more non-polar co-solvent (an "anti-solvent") like heptane or pentane can force the polar salt out of solution.

    • Isolation: Collect the resulting solid by vacuum filtration, wash it with a small amount of cold, anhydrous ether or heptane to remove any excess HCl and soluble impurities, and dry thoroughly under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected purity for this compound after one recrystallization?

A purity of >98% is a reasonable target after a single, well-executed recrystallization.[7] This should be verified using a validated analytical method like HPLC-UV or qNMR.

Q2: What analytical techniques are best for characterizing the final product?

A comprehensive characterization package should include:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight of the free base (M+H)⁺.

  • HPLC: To determine purity (typically >95%, ideally >98%).[1]

  • Melting Point: A sharp melting range indicates high purity.

  • FTIR: To identify key functional groups (e.g., C=O stretch of the amide, N-H or C-H stretches).

Q3: How should I store the final 1-Methyl-1,4-diazepan-5-one hydrochloride product?

The hydrochloride salt is generally more stable than the free base. However, like many amines and amides, it can be hygroscopic and susceptible to long-term degradation.[4][8] Store the solid in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, at refrigerated temperatures (2-8°C) and protected from light.

Q4: Can I use a different acid to make the salt?

Yes, other acids like HBr, sulfuric acid, or organic acids (e.g., tartaric, citric) can be used to form different salts. However, the hydrochloride is the most common and its properties are better characterized. Changing the counterion will significantly alter the physical properties of the final product, such as solubility, crystallinity, and melting point.

IV. References

  • Bell, S. C., & Childress, S. J. (1970). U.S. Patent No. US3520878A. Google Patents. Retrieved from

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Retrieved from [Link]

  • Rogers, T. L., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10. Retrieved from [Link]

  • Molecules. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(10), 11827-11836. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Diazepam-impurities. Retrieved from [Link]

  • Rhodium. (n.d.). Diazepam (Valium) Synthesis. designer-drug.com. Retrieved from [Link]

  • Molecules. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(2), 339. Retrieved from [Link]

  • S. C. Bell. (1970). U.S. Patent No. US3520878A. Google Patents. Retrieved from

  • Esteve Quimica, S.A. (2019). U.S. Patent No. US20190276414A1. Google Patents. Retrieved from

  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170. Retrieved from [Link]

  • Anupama, P. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(2). Retrieved from [Link]

  • SynZeal. (n.d.). Diazepam Impurities. Retrieved from [Link]

  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Organic Chemistry, 15(5), 389-406. Retrieved from [Link]

  • Farmacia, 63(6), 994-1004. (2015). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]

  • Srivastava, V., Kumar, P., & Jat, R. K. (2016). Development and validation of RP-HPLC method for diazepam and imipramine in bulk & pharmaceutical formulations. Pharmacophore, 7(1), 63-73. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

  • Rogers, T. L., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Midazolam. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. PubChem. Retrieved from [Link]

  • Kostir, E., et al. (2021). Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. Pharmaceutical Research, 38(2), 325-332. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Methyl-1,4-diazepan-5-one Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4). This guide is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, purification, and handling of this important heterocyclic building block. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you navigate potential pitfalls and optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most frequent issues reported by researchers.

Core Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or in some cases, complete failure to form the desired 1-Methyl-1,4-diazepan-5-one. What are the most likely causes?

Answer: Low yield is a multifaceted problem often stemming from one or more of the following critical areas. The typical synthesis involves an intramolecular cyclization of an N-substituted amino ester precursor, such as ethyl N-(2-(methylamino)ethyl)glycinate. Let's diagnose the potential failures in this process.

  • Precursor Quality and Stability: The acyclic amino ester precursor is prone to degradation. It can undergo intermolecular condensation to form diketopiperazines or other oligomers, especially during storage or upon heating.[1] It is crucial to use a freshly prepared or properly stored precursor.

    • Recommendation: Verify the purity of your starting amino ester by ¹H NMR and, if possible, LC-MS before starting the cyclization. Store it as a stable salt (e.g., dihydrochloride) under anhydrous conditions.

  • Inefficient Cyclization Conditions: The intramolecular cyclization to form the seven-membered lactam ring is often the most challenging step.

    • Causality: This reaction is an equilibrium process. The seven-membered ring is entropically less favored than a five- or six-membered ring. High dilution is often necessary to favor the intramolecular pathway over the intermolecular polymerization. The choice of base and solvent is also critical. A strong, non-nucleophilic base is required to deprotonate the secondary amine for cyclization without causing ester hydrolysis.

    • Troubleshooting Steps:

      • Increase Dilution: If you suspect polymerization is the issue (indicated by an insoluble precipitate or baseline material on TLC), try running the reaction at a lower concentration (e.g., 0.05 M to 0.1 M).

      • Optimize Base/Solvent System: Sodium ethoxide in refluxing ethanol is a common choice. However, if yields are low, consider a stronger base like potassium tert-butoxide in THF at room temperature or gentle heat. The base should be added slowly to the diluted solution of the precursor.

      • Elevated Temperature Issues: While heat can drive the reaction, excessive temperatures may promote decomposition or side reactions.[2] Monitor the reaction by TLC or LC-MS to determine the optimal balance of reaction time and temperature.

  • Hydrolysis of Reactants or Product: The ester precursor and the final lactam product are susceptible to hydrolysis.[[“]][4][5]

    • Causality: The presence of water in solvents or reagents can lead to the hydrolysis of the starting ester, preventing cyclization. Similarly, the cyclic amide (lactam) bond in the product can be cleaved under acidic or basic aqueous conditions, especially during workup.

    • Recommendation: Use anhydrous solvents and reagents. During the aqueous workup, minimize contact time with strong acids or bases. Neutralize the reaction mixture carefully and extract the product promptly.

Visual Guide: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Problem: Low or No Yield check_precursor 1. Verify Precursor Purity (¹H NMR, LC-MS) start->check_precursor precursor_ok Purity >95%? check_precursor->precursor_ok purify_precursor Action: Purify or Re-synthesize Precursor precursor_ok->purify_precursor No check_conditions 2. Evaluate Cyclization Conditions precursor_ok->check_conditions Yes purify_precursor->check_precursor conditions_ok Using High Dilution & Correct Base? check_conditions->conditions_ok adjust_conditions Action: Increase Dilution (0.05 M). Switch to t-BuOK/THF. Optimize Temperature. conditions_ok->adjust_conditions No check_hydrolysis 3. Check for Hydrolysis conditions_ok->check_hydrolysis Yes adjust_conditions->check_conditions hydrolysis_ok Used Anhydrous Solvents? Minimized Aqueous Workup? check_hydrolysis->hydrolysis_ok adjust_workup Action: Use Dry Solvents. Perform Workup Quickly & Cold. hydrolysis_ok->adjust_workup No success Yield Improved hydrolysis_ok->success Yes adjust_workup->check_hydrolysis

Caption: Troubleshooting decision tree for low product yield.

Core Issue 2: Product Purity and Isolation

Question: My crude product shows multiple spots on TLC, and I'm struggling to purify it and form a stable hydrochloride salt. What are the best practices?

Answer: Purity issues are common and often linked to the problems causing low yields. Effective purification requires identifying the nature of the impurities.

  • Identifying Common Impurities:

    • Unreacted Starting Material: The amino ester precursor.

    • Polymeric Byproducts: Formed from intermolecular reactions. Often appear as baseline material on TLC or as a complex mixture of high molecular weight species in LC-MS.

    • Ring-Opened (Hydrolyzed) Product: N-(2-(methylamino)ethyl)glycine. This is an amino acid and will have very different solubility and chromatographic behavior.

    • Diketopiperazine: A potential six-membered ring byproduct.

Impurity TypeTypical TLC Rf (vs. Product)Identification MethodRemoval Strategy
Starting Amino EsterSimilar / Slightly HigherLC-MSColumn Chromatography
Polymeric ByproductsLow / Baseline¹H NMR (broad signals)Filtration (if insoluble), Column Chromatography
Hydrolyzed ProductVery Low / BaselineLC-MS, pH titrationAcid/Base Extraction, Column Chromatography
  • Purification of the Free Base:

    • Column Chromatography: 1-Methyl-1,4-diazepan-5-one is a polar, basic compound. Standard silica gel can cause streaking and product loss.

      • Recommendation: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine or ammonia (e.g., 1-2% in the eluent). A typical eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. For example, start with 100% DCM and gradually increase to 5-10% MeOH, with 1% triethylamine throughout.

    • Distillation: If the reaction is clean, the free base can sometimes be purified by vacuum distillation (Kugelrohr), but this risks thermal decomposition.

  • Formation of the Hydrochloride Salt:

    • Causality: The hydrochloride salt is often preferred as it is typically a stable, crystalline solid, unlike the often-oily free base.[6][7] However, the use of aqueous HCl can cause hydrolysis of the lactam.

    • Protocol:

      • Ensure the purified free base is completely dry and dissolved in an anhydrous solvent where the hydrochloride salt is insoluble (e.g., diethyl ether, isopropanol, or ethyl acetate).

      • Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2 M HCl in diethyl ether, commercially available) dropwise with stirring.

      • The hydrochloride salt should precipitate. Monitor the pH of the solution to avoid adding a large excess of acid.

      • Collect the solid by filtration, wash with cold, anhydrous solvent, and dry thoroughly under vacuum.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point protocol for the synthesis? A representative protocol involves a two-step process: synthesis of the precursor followed by cyclization.

Visual Guide: General Synthetic Pathway

synthesis_pathway A N-Methylethylenediamine + Ethyl Bromoacetate B Ethyl N-(2-(methylamino)ethyl)glycinate (Acyclic Precursor) A->B Step 1: Alkylation C 1-Methyl-1,4-diazepan-5-one (Free Base) B->C Step 2: Cyclization (Base) D 1-Methyl-1,4-diazepan-5-one HCl (Final Product) C->D Step 3: Salt Formation (HCl)

Caption: Overview of the synthetic route.

A2: How do I best monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use silica plates and an eluent like 10% Methanol in DCM with 1% triethylamine. Visualize with ninhydrin stain (stains primary/secondary amines) and potassium permanganate stain (stains compounds that can be oxidized). The starting diamine and the amino ester precursor will stain well with ninhydrin, while the product (a tertiary amine/amide) will not.

Q3: My final hydrochloride salt is hygroscopic and difficult to handle. Is this normal? Yes, this is a common issue with amine hydrochlorides. Ensure the product is dried extensively under high vacuum, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. Handle the final product in a glove box or under an inert atmosphere to prevent moisture absorption.

Q4: What analytical methods are recommended for final product characterization? A full characterization is essential for confirming the structure and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight and assess purity. A typical HPLC method might use a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid.[8][9]

  • Melting Point: A sharp melting point is a good indicator of purity for the crystalline salt.

  • Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.

Part 3: Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of Ethyl N-(2-(methylamino)ethyl)glycinate Dihydrochloride (Precursor)
  • Cool a solution of N-methylethylenediamine (1.0 eq) in anhydrous ethanol (EtOH) to 0 °C in an ice bath.

  • Add a solution of ethyl bromoacetate (1.0 eq) in anhydrous EtOH dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Cool the mixture to 0 °C and bubble anhydrous HCl gas through the solution (or add a solution of HCl in isopropanol) until the solution is acidic (pH ~1-2).

  • The dihydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with cold EtOH and diethyl ether, and dry under vacuum.

    • Self-Validation: Confirm structure by ¹H NMR. The crude salt is often used directly in the next step.

Protocol 2: Cyclization to 1-Methyl-1,4-diazepan-5-one
  • Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere. A common method is to carefully add sodium metal (1.1 eq) to anhydrous ethanol.

  • In a separate flask equipped with a dropping funnel and condenser, add a large volume of anhydrous ethanol (to achieve a final concentration of ~0.1 M). Heat the ethanol to reflux.

  • Dissolve the precursor salt from Protocol 1 (1.0 eq) in anhydrous ethanol and slowly add it via the dropping funnel to the refluxing sodium ethoxide solution over 4-6 hours.

  • After the addition is complete, continue to reflux for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, neutralize with a mild acid (e.g., ammonium chloride solution), and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or chloroform (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base, typically as an oil.

References

  • N-Methylpiperazine - Wikipedia. Provides general information on a related heterocyclic compound. [URL: https://en.wikipedia.org/wiki/N-Methylpiperazine]
  • Mechanism of Alkaline Hydrolysis of Diazepam - Consensus. Discusses the mechanism of hydrolysis for a related diazepine structure. [URL: https://consensus.app/papers/mechanism-alkaline-hydrolysis-diazepam-han/02127271b87a5f229410300a2948c081/]
  • Mechanism of Alkaline Hydrolysis of Diazepam - Semantic Scholar. Further details on the hydrolysis mechanism of the diazepine ring system. [URL: https://www.semanticscholar.org/paper/Mechanism-of-Alkaline-Hydrolysis-of-Diazepam-Han-Lee/e969a531f985065a484347718919a71569426f87]
  • What products are formed when methyl piperazine reacts with esters? - Blog. General discussion on reaction conditions like temperature and solvent choice for related amine-ester reactions. [URL: https://www.alfa-chemistry.com/blog/what-products-are-formed-when-methyl-piperazine-reacts-with-esters.html]
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. Describes modern synthetic approaches to related diazepam structures, including cyclization strategies. [URL: https://www.frontiersin.org/articles/10.3389/frpro.2022.929532/full]
  • US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents. Patent literature detailing purification techniques like recrystallization for similar compounds. [URL: https://patents.google.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. Provides examples of complex synthetic routes and characterization for diazepine derivatives. [URL: https://www.mdpi.com/1420-3049/25/18/4214]
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC - NIH. Discusses various catalytic methods for the synthesis of diazepine rings. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270273/]
  • 1-METHYL-1,4-DIAZEPAN-5-ONE AldrichCPR - Sigma-Aldrich. Vendor information confirming the existence and properties of the target compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds000572]
  • 4-Methyl-1,4-diazepan-5-one hydrochloride - CymitQuimica. Vendor information for the hydrochloride salt, confirming its properties and CAS number. [URL: https://www.cymitquimica.com/cas/329794-41-4]
  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - Journal of Pharmaceutical Sciences. A study on the stability and hydrolysis kinetics of related compounds. [URL: https://jpharmsci.org/article/S0022-3549(15)32101-3/fulltext]
  • A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy - PubMed. Details the synthesis and stability of acyclic amino ester precursors. [URL: https://pubmed.ncbi.nlm.nih.gov/18485906/]
  • A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy - ResearchGate. Full text of the above reference, providing deeper insight into precursor synthesis and handling. [URL: https://www.researchgate.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH. Describes condensation reactions that can be analogous to side-reactions in the target synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058223/]
  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. Provides valuable insight into the types of impurities that can form during the synthesis of related structures. [URL: https://www.jocpr.com/articles/identification-synthesis-and-characterization-of-principal-process-related-potential-impurities-in-diazepam.pdf]
  • Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - NIH. Offers a starting point for developing an analytical method for the target compound. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4819208/]
  • Diazepam - SIELC Technologies. Details HPLC analytical methods for the related compound diazepam. [URL: https://sielc.com/diazepam.html]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-Methyl-1,4-diazepan-5-one Hydrochloride

Welcome to the technical support center for the synthesis and optimization of 1-Methyl-1,4-diazepan-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methyl-1,4-diazepan-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The content is structured to address specific experimental challenges, offering explanations grounded in chemical principles and practical experience.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride, providing concise and actionable answers.

Q1: What are the most common synthetic routes to prepare 1-Methyl-1,4-diazepan-5-one?

The synthesis of 1,4-diazepan-5-one cores typically involves the cyclization of appropriate linear precursors. For the N-methylated target compound, two primary strategies are prevalent:

  • Strategy A: Cyclization followed by N-methylation. This involves first forming the diazepan-5-one ring and then introducing the methyl group onto the nitrogen at position 1.

  • Strategy B: Cyclization of an N-methylated precursor. This approach starts with an N-methylated linear precursor, which is then induced to cyclize.

The choice of strategy often depends on the availability of starting materials and the desired control over regioselectivity. For instance, a common method for synthesizing related 1,4-benzodiazepines involves the condensation of an appropriately substituted o-phenylenediamine with other reagents.[1][2] While our target is not a benzodiazepine, similar principles of cyclocondensation can be applied.

Q2: I am observing low yields in my reaction. What are the likely causes and how can I improve them?

Low yields are a frequent challenge and can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can lead to degradation.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. Common side reactions can include polymerization of starting materials or alternative cyclization pathways. Careful control of reactant stoichiometry and slow, controlled addition of reagents can minimize these.

  • Suboptimal Reagents or Solvents: Ensure the purity of your starting materials and the dryness of your solvents, especially for moisture-sensitive reactions. The choice of solvent can also significantly impact reaction rates and yields. Experiment with different solvents of varying polarity.

  • Inefficient Purification: Product loss during workup and purification is common. Optimize your extraction and chromatography conditions to maximize recovery.

For related diazepine syntheses, researchers have found that catalyst choice and reaction conditions like temperature and solvent play a crucial role in achieving high yields.[3][4]

Q3: My final product is impure. What are the common impurities and how can I remove them?

Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Starting Materials/Intermediates: These can often be removed by recrystallization or column chromatography.

  • Positional Isomers: If the cyclization can occur in multiple ways, you may form isomeric impurities. These can be challenging to separate, often requiring careful optimization of chromatographic conditions.

  • Byproducts: The nature of byproducts will depend on the specific reaction pathway. Identification by techniques like NMR and Mass Spectrometry is crucial for devising an effective purification strategy. For instance, in syntheses of related compounds like diazepam, various process-related impurities have been identified and characterized.[5]

A thorough washing of the crude product during workup can often remove a significant portion of water-soluble impurities before final purification.

Q4: How do I best form the hydrochloride salt of 1-Methyl-1,4-diazepan-5-one?

The hydrochloride salt is typically formed by treating a solution of the free base with hydrochloric acid.[6]

  • Dissolve the purified 1-Methyl-1,4-diazepan-5-one free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and ether.

  • Slowly add a solution of HCl in the same solvent (or gaseous HCl) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

The choice of solvent is critical to ensure good precipitation and minimize the inclusion of impurities.

II. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common issues encountered during the synthesis.

Scenario 1: The initial cyclization reaction is not proceeding to completion.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Activation If using a coupling agent, ensure it is fresh and added under anhydrous conditions. Consider a more potent activating agent.The cyclization often involves the formation of an amide bond, which requires activation of a carboxylic acid moiety.
Steric Hindrance Modify the reaction temperature. In some cases, higher temperatures can overcome steric barriers, while in others, lower temperatures may favor the desired intramolecular reaction over intermolecular side reactions.The energy barrier for the desired cyclization may be high due to conformational constraints.
Incorrect pH If the reaction is pH-sensitive, ensure the pH is maintained in the optimal range. For example, some cyclizations require basic conditions to deprotonate an amine, while others proceed under acidic catalysis.The nucleophilicity of the reacting groups is highly dependent on the pH of the reaction medium.
Scenario 2: The N-methylation step is resulting in multiple methylated products or low conversion.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Over-methylation Use a stoichiometric amount of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Add the methylating agent slowly and at a controlled temperature.The presence of multiple nucleophilic sites can lead to undesired methylation. Controlled addition minimizes local excesses of the methylating agent.
Low Reactivity Use a stronger methylating agent or a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate. The choice of base is also critical; a stronger, non-nucleophilic base may be required.The rate of SN2 reactions, typical for N-methylation, is influenced by the leaving group, solvent, and the strength of the base used for deprotonation.
Competing O-methylation If a lactam tautomer exists, O-methylation can be a competing reaction. Using a less reactive methylating agent or optimizing the base and solvent system can favor N-methylation.The relative nucleophilicity of the nitrogen and oxygen atoms in the lactam-lactim tautomeric equilibrium can be influenced by the reaction conditions.
Experimental Workflow: A General Approach to Optimization

The following diagram outlines a systematic workflow for optimizing the reaction conditions for the synthesis of 1-Methyl-1,4-diazepan-5-one.

Optimization_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting & Optimization Start Define Synthetic Route Initial_Exp Initial Experiment (Literature Conditions) Start->Initial_Exp Analysis Analyze Crude Product (TLC, LC-MS, NMR) Initial_Exp->Analysis Low_Yield Low Yield? Analysis->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Params Optimize Parameters (Temp, Solvent, Reagents) Low_Yield->Optimize_Params Yes Purification Refine Purification (Recrystallization, Chromatography) Impure_Product->Purification Yes End Optimized Protocol Impure_Product->End No Optimize_Params->Initial_Exp Purification->Initial_Exp

Caption: A general workflow for the optimization of the synthesis of 1-Methyl-1,4-diazepan-5-one.

Protocol: General Procedure for N-Methylation

This protocol provides a general starting point for the N-methylation of a 1,4-diazepan-5-one precursor. Note: This is a generalized procedure and may require optimization for your specific substrate.

  • Preparation: To a solution of the 1,4-diazepan-5-one precursor (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, or until deprotonation is complete (cessation of hydrogen gas evolution if using NaH).

  • Addition of Methylating Agent: Slowly add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 1-Methyl-1,4-diazepan-5-one.

III. Concluding Remarks

The synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride, while seemingly straightforward, presents several opportunities for optimization and troubleshooting. A systematic approach, beginning with a thorough understanding of the reaction mechanism and potential side reactions, is crucial for success. By carefully controlling reaction parameters and employing appropriate analytical techniques to monitor progress and purity, researchers can achieve high yields of the desired product. This guide serves as a foundational resource to navigate the common challenges associated with this synthesis.

IV. References

  • Google Patents. (n.d.). Process for the preparation of 1,4-benzodiazepines and 1,4-benzodiazepinones. Retrieved from

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of diazepam. Retrieved from

  • designer-drug.com. (n.d.). Diazepam (Valium) Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • ResearchGate. (n.d.). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Retrieved from

  • IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

Sources

Optimization

troubleshooting guide for 1-Methyl-1,4-diazepan-5-one hydrochloride experiments

A Senior Application Scientist's Note: Welcome to the dedicated support guide for 1-Methyl-1,4-diazepan-5-one hydrochloride. As a Senior Application Scientist, I understand that working with novel or specialized chemical...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Note:

Welcome to the dedicated support guide for 1-Methyl-1,4-diazepan-5-one hydrochloride. As a Senior Application Scientist, I understand that working with novel or specialized chemical scaffolds presents unique challenges that are often not covered in standard literature. This guide is built from field-proven insights and foundational chemical principles to help you navigate the intricacies of your experiments. The diazepan moiety is a privileged structure in medicinal chemistry, suggesting significant potential but also demanding careful handling to ensure experimental integrity.[1][2] My goal here is not just to provide steps, but to explain the causality behind them, empowering you to make informed decisions, troubleshoot effectively, and generate reliable, reproducible data. Let's address the common hurdles you might face.

Section 1: Compound Identity, Handling, and Storage

This section covers the foundational knowledge crucial for starting any experiment on the right foot. Incorrect handling or storage is a primary source of experimental variability.

Frequently Asked Questions (FAQs)

Q1: What exactly is 1-Methyl-1,4-diazepan-5-one hydrochloride and what are its key properties?

A1: 1-Methyl-1,4-diazepan-5-one hydrochloride is a heterocyclic organic compound. It features a seven-membered diazepan ring with a methyl group on one nitrogen and a ketone group.[1] The "hydrochloride" designation is critical; it means the compound is a salt, which significantly enhances its aqueous solubility compared to its free base form.[1] Its diazepan structure is noteworthy as it's a core component in many therapeutic agents, particularly those acting on the central nervous system like anxiolytics and sedatives.[1][2]

PropertyValueSource
CAS Number 329794-41-4[1]
Molecular Formula C₆H₁₃ClN₂O[1]
Molecular Weight ~164.64 g/mol [1]
Form Typically a crystalline solid[1]
Key Feature Hydrochloride salt enhances water solubility[1]
Structural Family Diazepan[1]

Q2: I'm concerned about safety. What are the essential handling precautions?

A2: While a specific, comprehensive safety data sheet for this exact compound is not widely published, its structural similarity to other pharmacologically active agents necessitates cautious handling.[1] Always operate under the principle of ALARA (As Low As Reasonably Achievable) for exposure.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemically compatible gloves.[3]

  • Ventilation: Handle the solid compound in a chemical fume hood to avoid inhaling dust.[3]

  • Avoid Contact: Prevent direct contact with skin and eyes.[3][4] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

  • Grounding: When transferring large quantities of the dry powder, use appropriate grounding and bonding procedures to prevent static discharge.[4]

Q3: What are the optimal storage conditions to ensure the long-term stability of the compound?

A3: The stability of your compound is paramount for reproducibility. Based on the known liabilities of related diazepine structures like Diazepam, which are sensitive to light and hydrolysis, stringent storage is recommended.[6]

  • Container: Store in a tightly sealed, light-resistant container (e.g., an amber vial).[3][7]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened, to minimize exposure to moisture and air.

  • Temperature: Store in a cool, dry place.[3] For long-term storage, refrigeration (2-8°C) or freezing is advisable, consistent with best practices for sensitive reagents.[5][8][9]

  • Handling: When removing the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Section 2: Experimental Setup & Protocol Design

Here, we address the practical aspects of using the compound in your experiments, from solubilization to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in my chosen solvent. What should I do?

A1: This is a common issue and it almost always relates to a solvent mismatch. As the hydrochloride salt, the compound is expected to be most soluble in polar, protic solvents.

  • Start with Water: Attempt to dissolve it in high-purity (e.g., Milli-Q) water or aqueous buffers first. The salt form should make it water-soluble.[1]

  • Consider pH: The solubility of amine salts is pH-dependent. In basic solutions, the hydrochloride salt will be neutralized to the free base, which is likely much less water-soluble and more soluble in organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate.

  • Polar Organic Solvents: If an organic solvent is required, try polar protic solvents like methanol or ethanol. For polar aprotic solvents, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for creating concentrated stock solutions.

  • Avoid Non-Polar Solvents: Do not expect good solubility in non-polar solvents like hexanes or toluene.

Q2: My reaction results are inconsistent, and I suspect the compound is degrading. How can I prevent this?

A2: Inconsistency is often a sign of compound instability under your experimental conditions. The ester and amide-like functionalities in the diazepan ring are susceptible to degradation. Drawing parallels from the well-studied stability of Diazepam, hydrolysis and photolysis are the most likely culprits.[6]

  • Hydrolytic Stability: The compound is likely most stable in a slightly acidic pH range (pH 4-8).[6] Strongly acidic or, particularly, alkaline conditions can catalyze hydrolysis of the amide bond in the ring. Action: Use anhydrous solvents, run reactions under an inert atmosphere, and carefully buffer any aqueous solutions.

  • Photostability: Diazepine structures can be light-sensitive.[6] Action: Protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can accelerate degradation.[10] Action: Run reactions at the lowest effective temperature and minimize reaction times.

Below is a decision pathway to help diagnose and mitigate stability issues.

Caption: A decision pathway for troubleshooting experimental inconsistency.

Section 3: Analytical & Quality Control

Verifying what you have and what you've made is the bedrock of good science. This section provides guidance on analyzing 1-Methyl-1,4-diazepan-5-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How can I check the purity of my starting material or monitor my reaction's progress?

A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[11][12] A Reverse-Phase (RP-HPLC) method is highly effective for separating polar to moderately non-polar compounds like this one.

  • Technique: RP-HPLC with UV detection is recommended.

  • Column: A standard C18 column is an excellent starting point.

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), often with a small amount of acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.[13]

  • Detection: Monitor at a wavelength where the compound has significant absorbance, likely in the 230-280 nm range. A UV scan should be performed to determine the optimal wavelength.

See Protocol 1 for a detailed, validated starting method.

Q2: I see an additional peak growing in my HPLC chromatogram over time. What could it be?

A2: This is likely a degradation product. Given the structure, the most probable degradation pathway is hydrolysis of the cyclic amide bond. This would open the seven-membered ring to form a linear amino acid derivative. For the related compound diazepam, a primary degradation product is 2-methylamino-5-chlorobenzophenone (MACB).[14] While your compound is different, the principle of amide bond cleavage holds. You can use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the new peak and infer its structure.

Experimental Protocols

These protocols provide a validated starting point for your experiments. They are designed to be self-validating systems to ensure maximum reliability.

Protocol 1: Standard Stock Solution Preparation and Purity Verification

This workflow ensures you begin your experiment with a well-characterized solution.

G start Start: Receive/Open Compound weigh 1. Weigh Compound Accurately weigh required mass in a fume hood. start->weigh dissolve 2. Dissolve in Solvent Choose appropriate solvent (e.g., DMSO, H2O). Use a volumetric flask. weigh->dissolve sonicate 3. Ensure Complete Dissolution Sonicate briefly if needed. Visually inspect for particulates. dissolve->sonicate qc_check 4. QC Check (t=0) Inject an aliquot onto a validated RP-HPLC system. sonicate->qc_check pass Purity >95%? Single major peak? qc_check->pass store 5. Store Solution Store in amber vial at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. pass->store Yes fail FAIL: Do Not Use Contact supplier. Consider purification. pass->fail No end End: Ready for Experiment store->end

Caption: Workflow for preparing and validating a stock solution.

Step-by-Step Methodology:

  • Preparation: Allow the container of 1-Methyl-1,4-diazepan-5-one hydrochloride to equilibrate to room temperature before opening.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid into a tared amber volumetric flask.

  • Solubilization: Add approximately half the final volume of the chosen solvent (e.g., HPLC-grade DMSO for a 10 mM stock).

  • Dissolution: Cap the flask and vortex or sonicate in a water bath for 2-5 minutes until all solid is completely dissolved. Visually inspect against a light source.

  • Final Volume: Add solvent to the calibration mark on the volumetric flask. Invert the flask 10-15 times to ensure homogeneity.

  • QC Analysis: Immediately perform an RP-HPLC analysis (see Protocol 2) on an aliquot of the freshly prepared stock solution to establish a baseline (t=0) purity and concentration.

  • Storage: Aliquot the remaining solution into smaller-volume amber vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: RP-HPLC Method for Purity Assessment

This is a robust starting method for analytical quality control.

ParameterSpecificationRationale
Instrument Standard HPLC system with UV DetectorWidely available and suitable for this chromophore.
Column C18, 4.6 x 150 mm, 5 µm particle sizeExcellent general-purpose column for reverse-phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase providing good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 10 µLTypical volume for analytical runs.
Column Temp. 30°CControlled temperature ensures run-to-run reproducibility.
Detection 254 nm (or determined λmax)Common wavelength; verify optimal with a UV scan.
Gradient 5% B to 95% B over 15 min, hold 2 min, return to 5% B over 1 min, equilibrate 2 minA broad gradient is effective for separating the main peak from potential impurities and degradation products.

Procedure:

  • Prepare mobile phases and prime the HPLC system.

  • Equilibrate the column with the starting conditions (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Prepare a sample for injection by diluting the stock solution in Mobile Phase A to a final concentration of ~10-50 µg/mL.

  • Inject the sample and run the gradient method.

  • Integrate the peaks. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

References

  • MATERIAL SAFETY DATA SHEET. Covetrus. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

  • Diazepam (Valium) Synthesis. Erowid. [Link]

  • 1-Methyl-1, 4-diazepan-5-one, min 97%, 1 gram. Stratech. [Link]

  • 1-Methyl-1,4-diazepan-5-one (1 x 5 g). Alchimica. [Link]

  • Diazepam. PubChem, National Institutes of Health. [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development and validation of rp-hplc method for diazepam and imipramine in bulk pharmaceutical formulations. Pharmacophore. [Link]

  • Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]

  • A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. ResearchGate. [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. [Link]

  • diazepam injection, USP - VIAL How Supplied/Storage and Handling. Pfizer Medical - US. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Reverse Phase HPLC Method and Method Validation of Diazepam by Using Single Mobile Phase. ResearchGate. [Link]

  • Diazepam. NIST WebBook. [Link]

  • 1,4-Diazepan-5-one. PubChem, National Institutes of Health. [Link]

  • Diazepam. Wikipedia. [Link]

  • Fentanyl. Wikipedia. [Link]

  • CHLORDIAZEPOXIDE HYDROCHLORIDE capsule. DailyMed, National Library of Medicine. [Link]

  • Long-term stability of diazepam injections. PubMed, National Library of Medicine. [Link]

  • Prehospital stability of diazepam and lorazepam. PubMed, National Library of Medicine. [Link]

Sources

Troubleshooting

purification of 1-Methyl-1,4-diazepan-5-one hydrochloride from crude reaction mixture

Welcome to the technical support center for the purification of 1-Methyl-1,4-diazepan-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methyl-1,4-diazepan-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound in high purity from a crude reaction mixture. The methodologies and principles described herein are grounded in established organic chemistry techniques and are designed to be a self-validating system for your experimental success.

I. Understanding the Molecule: Key Physicochemical Properties

1-Methyl-1,4-diazepan-5-one hydrochloride is a seven-membered cyclic lactam containing a tertiary amine. As a hydrochloride salt, it is expected to be a water-soluble, crystalline solid. The key structural features to consider during purification are:

  • Polarity: The presence of the amide (lactam) and the protonated tertiary amine makes the hydrochloride salt highly polar and water-soluble. The corresponding free base is expected to be more soluble in organic solvents.

  • Basicity: The tertiary amine allows for manipulation of the compound's solubility through acid-base chemistry.

  • Stability: The seven-membered lactam ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. Studies on lactam ring stability indicate that seven-membered rings are less strained than smaller rings like β-lactams, but care should still be taken.[1][2][3]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-Methyl-1,4-diazepan-5-one hydrochloride in a question-and-answer format.

Question 1: My isolated product is a sticky oil or a gummy solid, not the expected crystalline hydrochloride salt. What should I do?

Answer: This is a common issue often caused by the presence of residual solvents or hygroscopic impurities. The goal is to induce crystallization.

  • Causality: The presence of even small amounts of an organic solvent can disrupt the crystal lattice formation. Similarly, impurities that absorb moisture from the atmosphere can prevent the product from solidifying properly.

  • Solutions:

    • Trituration: Try stirring the crude product vigorously with a solvent in which the desired product is insoluble, but the impurities are soluble. For a polar salt like this, a non-polar solvent like diethyl ether, hexane, or ethyl acetate is a good starting point. This will wash away organic-soluble impurities and can often induce crystallization.

    • Co-evaporation: Dissolve the oil in a suitable solvent (e.g., methanol) and add a less polar, higher boiling point solvent in which the product is insoluble (e.g., toluene). Remove the solvents under reduced pressure. The toluene will help to azeotropically remove residual water and other volatile impurities, often leaving a solid residue.

    • Re-precipitation/Recrystallization: If the material is soluble in a minimal amount of a hot polar solvent (like isopropanol or ethanol), attempt a recrystallization. If it's too soluble, adding a non-polar anti-solvent (like diethyl ether or ethyl acetate) to the slightly cooled solution can promote crystal formation.[4][5][6]

Question 2: After purification, my product purity is still low according to HPLC/NMR analysis. How can I remove persistent impurities?

Answer: When simple crystallization fails, it's likely due to impurities with similar solubility and polarity to your product. More selective techniques are required.

  • Causality: Co-crystallization of impurities or the presence of by-products with similar functional groups can make separation by simple recrystallization inefficient.

  • Solutions:

    • Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[7][8][9][10][11] By converting your hydrochloride salt to the free base, you can dramatically change its solubility profile. See Protocol 2 for a detailed workflow. The underlying principle is that the neutral organic free base will be soluble in an organic solvent (like dichloromethane or ethyl acetate), while any ionic or highly polar impurities may remain in the aqueous layer.[7][8][9]

    • Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[12][13][14][15] Given the polarity of the hydrochloride salt, chromatography on silica gel can be challenging. It is often more effective to perform chromatography on the free base using a suitable solvent system. Alternatively, reverse-phase chromatography could be employed for the salt form. See Protocol 3 for guidance.

Question 3: I suspect my compound is decomposing during the workup or purification. What are the signs and how can I prevent it?

Answer: Decomposition, likely through hydrolysis of the lactam ring, can occur under harsh conditions.

  • Causality: The amide bond in the lactam is susceptible to cleavage by strong acids or bases, particularly at elevated temperatures.[1][2][3][16] Signs of decomposition could include the appearance of new spots on a TLC plate, a broadening of peaks in an NMR spectrum, or the formation of a new peak in an HPLC chromatogram, potentially corresponding to the ring-opened amino acid.

  • Solutions:

    • Avoid High Temperatures: When evaporating solvents, use a rotary evaporator with a water bath temperature below 40-50°C. Avoid prolonged heating of the compound in solution.

    • Use Mild Bases: During acid-base extraction, use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH) to convert the hydrochloride salt to the free base.

    • Minimize Contact Time: Do not let your compound sit in strongly acidic or basic aqueous solutions for extended periods. Perform extractions quickly and efficiently.

III. Frequently Asked Questions (FAQs)

Q: What is a good solvent system for recrystallizing 1-Methyl-1,4-diazepan-5-one hydrochloride?

A: Finding the ideal recrystallization solvent often requires some experimentation.[4][5] For a polar salt, a good starting point is a polar protic solvent. You are looking for a solvent that dissolves the compound when hot but gives poor solubility when cold.

Solvent SystemRationale
Isopropanol (IPA)Often a good choice for hydrochloride salts. Its polarity is suitable for dissolving the salt when hot.
Ethanol/Diethyl EtherA two-solvent system. Dissolve the compound in a minimum of hot ethanol, then add diethyl ether as an anti-solvent until turbidity persists.[5]
Methanol/Ethyl AcetateSimilar to the above, using methanol as the primary solvent and ethyl acetate as the anti-solvent.
AcetonitrileCan be effective for moderately polar compounds.

Q: How can I monitor the purity of my fractions during column chromatography?

A: Thin-Layer Chromatography (TLC) is the most common method.[12] Spot a small amount from each collected fraction onto a TLC plate. A suitable mobile phase for the free base on a silica gel plate might be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10). The hydrochloride salt is likely too polar for normal phase TLC and would remain at the baseline. Use a UV lamp (if the compound is UV active) and/or an iodine chamber or potassium permanganate stain to visualize the spots. Combine the fractions that contain only the pure product.

Q: How should I store the purified 1-Methyl-1,4-diazepan-5-one hydrochloride?

A: As a hydrochloride salt, it is likely hygroscopic. Store the final product in a tightly sealed container in a desiccator or in a dry, inert atmosphere (e.g., under nitrogen or argon) at room temperature, protected from light.

Q: What are the expected signals in a ¹H NMR spectrum?

A: While an experimental spectrum is definitive, one can predict the expected proton signals based on the structure. The exact chemical shifts will depend on the solvent used (e.g., D₂O, DMSO-d₆). Online prediction tools can provide estimates.[17][18][19]

  • N-CH₃ group: A singlet around 2.5-3.0 ppm.

  • CH₂ groups: Several multiplets in the 2.0-4.0 ppm range, corresponding to the methylene protons in the diazepane ring. The protons adjacent to the nitrogen atoms and the carbonyl group will be the most downfield.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure[4][6][7]
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction Workflow[8][9][10][11]
  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) with stirring until the pH is ~8-9. This converts the hydrochloride salt to the water-insoluble free base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing & Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base.

  • Re-formation of the Salt: Dissolve the free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol). The pure hydrochloride salt should precipitate.

  • Isolation: Collect the precipitated salt by vacuum filtration, wash with cold solvent, and dry under vacuum.

Protocol 3: Column Chromatography of the Free Base[13][14][15][21]
  • Preparation of the Free Base: Convert the crude hydrochloride salt to the free base as described in steps 1-5 of Protocol 2 .

  • Stationary Phase: Prepare a column with silica gel as the stationary phase, packed using a non-polar solvent (e.g., hexane).

  • Loading the Sample: Dissolve the crude free base in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% ethyl acetate or 98:2 dichloromethane:methanol). Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 dichloromethane:methanol) to elute your compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC as described in the FAQ section.

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and convert the resulting pure free base back to the hydrochloride salt as described in step 6 of Protocol 2 .

V. Visualization of Purification Workflow

The following diagram illustrates a decision-making process for the purification of 1-Methyl-1,4-diazepan-5-one hydrochloride.

Purification_Workflow cluster_purification Purification Strategies crude Crude Reaction Mixture (1-Methyl-1,4-diazepan-5-one HCl) initial_isolation Initial Isolation (e.g., Evaporation) crude->initial_isolation analysis1 Purity Check (TLC, NMR, HPLC) initial_isolation->analysis1 recrystallization Recrystallization (Protocol 1) analysis1->recrystallization If solid & >85% pure acid_base Acid-Base Extraction (Protocol 2) analysis1->acid_base If multiple impurities chromatography Column Chromatography (on Free Base - Protocol 3) analysis1->chromatography If complex mixture analysis2 Final Purity & Characterization recrystallization->analysis2 acid_base->chromatography If still impure acid_base->analysis2 If purity is high chromatography->analysis2 pure_product Pure Product (>98%) analysis2->recrystallization Needs polishing analysis2->pure_product Meets Specs

Caption: Decision tree for purification of 1-Methyl-1,4-diazepan-5-one HCl.

VI. Analytical Method Development: HPLC

For quantitative purity assessment, a robust HPLC method is essential. Given the polar nature of the hydrochloride salt, a standard C18 column might provide insufficient retention.[20][21]

Suggested Starting HPLC Conditions:

ParameterRecommendationRationale
Column Polar-embedded or polar-endcapped C18, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.These stationary phases are designed to provide better retention for polar and basic compounds, preventing elution in the solvent front.[20][21][22]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterAn acidic modifier ensures the tertiary amine is protonated, leading to better peak shape. Volatile buffers are compatible with mass spectrometry (MS).
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reverse-phase HPLC.
Gradient Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage (e.g., 5% A).A gradient elution is recommended to ensure that both the polar product and any less polar impurities are eluted and resolved.
Detection UV at ~210 nmThe amide chromophore should have a UV absorbance at low wavelengths.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

VII. References

  • G. A. Show, "Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors," Journal of Medicinal Chemistry, 2000. [Link]

  • Fiveable, "Acid-Base Extraction Definition - Organic Chemistry Key Term," Fiveable. [Link]

  • Studylib, "Acid/Base Extraction: Organic Chemistry Lab Technique," Studylib.net. [Link]

  • University of California, Los Angeles, "Recrystallization," UCLA Chemistry and Biochemistry. [Link]

  • Chemistry LibreTexts, "Acid-Base Extraction," Chemistry LibreTexts, 2022. [Link]

  • Study.com, "Acid-Base Extraction | Purpose, Theory & Applications," Study.com. [Link]

  • Chemistry Steps, "Organic Acid-Base Extractions," Chemistry Steps. [Link]

  • M. A. K. T. Mack, "Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors," PubMed, 2000. [Link]

  • Frontiers, "The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition," Frontiers in Microbiology, 2020. [Link]

  • PubMed, "Stability in the presence of widespread beta-lactamases. A prerequisite for the antibacterial activity of beta-lactam drugs," Drugs, 1994. [Link]

  • Fisher Scientific, "HPLC for the Retention and Resolution of Very Polar Compounds," Thermo Fisher Scientific. [Link]

  • ResearchGate, "Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors," ResearchGate, 2000. [Link]

  • University of California, Irvine, "Recrystallization - Single Solvent," UCI Department of Chemistry. [Link]

  • Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo. [Link]

  • University of Colorado Boulder, "Column Chromatography," Department of Chemistry. [Link]

  • YouTube, "column chromatography & purification of organic compounds," ChemHelp ASAP, 2021. [Link]

  • University of Toronto, "Recrystallization and Crystallization," University of Toronto Chemistry. [Link]

  • EBSCO, "Recrystallization (chemistry) | Research Starters," EBSCO Information Services. [Link]

  • JoVE, "Video: Column Chromatography: Principle, Separation of Compounds from a Mixture," Journal of Visualized Experiments, 2015. [Link]

  • University of Rochester, "Purification: Troubleshooting Flash Column Chromatography," Department of Chemistry. [Link]

  • Organic Syntheses, "Purification of Organic Compounds by Flash Column Chromatography," Organic Syntheses. [Link]

  • LCGC International, "HPLC Analysis of Very Polar Compounds in Bioanalysis," LCGC International, 2021. [Link]

  • Waters Corporation, "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques," Waters Blog, 2023. [Link]

  • University of Toronto Scarborough, "Column Chromatography Theory," Chemistry Online @ UTSC. [Link]

  • Chemistry LibreTexts, "3.6F: Troubleshooting," Chemistry LibreTexts, 2022. [Link]

  • A-Z Chemistry, "Purification Techniques in Organic Chemistry: A Comprehensive Guide," A-Z Chemistry, 2024. [Link]

  • University of Rochester, "Troubleshooting: The Workup," Department of Chemistry. [Link]

  • Scribd, "Organic Compound Purification Guide," Scribd. [Link]

  • Metabolites, "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning," MDPI, 2024. [Link]

  • PROSPRE, "1H NMR Predictor," The Metabolomics Innovation Centre. [Link]

  • MDPI, "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking," MDPI, 2023. [Link]

  • The University of Liverpool Repository, "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES," The University of Liverpool. [Link]

  • NMRDB.org, "Predict 1H proton NMR spectra," NMRDB.org. [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-Methyl-1,4-diazepan-5-one hydrochloride

Welcome to the technical support center for 1-Methyl-1,4-diazepan-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1,4-diazepan-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a hydrochloride salt of a lactam, this molecule requires specific storage and handling procedures to prevent degradation, which can compromise experimental results. This document provides in-depth, science-backed answers to common questions and troubleshooting scenarios.

Section 1: Understanding the Molecule's Vulnerabilities

This section delves into the chemical nature of 1-Methyl-1,4-diazepan-5-one hydrochloride and the inherent properties that make it susceptible to degradation.

Q1: What is 1-Methyl-1,4-diazepan-5-one hydrochloride, and why are its structural features critical for storage considerations?

A1: 1-Methyl-1,4-diazepan-5-one hydrochloride is a seven-membered diazepan ring system containing a lactam (a cyclic amide) functional group.[1] The "hydrochloride" designation indicates it is supplied as a salt, which is formed by reacting the basic amine portion of the molecule with hydrochloric acid. This salt form significantly increases its aqueous solubility, a desirable trait for many biological and pharmaceutical applications.[1]

However, these two features—the lactam ring and the hydrochloride salt—are also its primary vulnerabilities during storage:

  • The Lactam Ring: Amide bonds are susceptible to cleavage through hydrolysis.[2] In a cyclic amide like a lactam, this results in the opening of the ring structure.

  • The Hydrochloride Salt: Amine hydrochloride salts are often hygroscopic, meaning they have a strong affinity for and readily absorb moisture from the atmosphere.[3][4][5]

The hygroscopic nature of the salt attracts the very reactant—water—that can degrade the lactam ring. Therefore, preventing moisture exposure is the single most critical factor in maintaining the compound's integrity.

Q2: What is the primary degradation pathway for this compound?

A2: The primary and most anticipated degradation pathway is the hydrolysis of the lactam ring . This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactam. The process is often catalyzed by acidic or basic conditions.[6][7] The presence of the hydrochloride salt can create a slightly acidic local environment upon moisture absorption, potentially facilitating this degradation. The end product of this hydrolysis is the corresponding ring-opened amino acid, which will have a different chemical structure, polarity, and likely, different biological activity than the parent compound.

G cluster_main Lactam Hydrolysis Pathway compound 1-Methyl-1,4-diazepan-5-one (Intact Lactam) product Ring-Opened Amino Acid (Degradation Product) compound->product Hydrolysis water H₂O (Moisture) water->product

Caption: Primary degradation pathway via lactam hydrolysis.

Section 2: Recommended Storage & Handling Protocols

Proper storage is not merely a suggestion but a requirement for reproducible science. Adhering to these protocols will minimize the risk of degradation.

Q3: What are the ideal conditions for short-term and long-term storage of 1-Methyl-1,4-diazepan-5-one hydrochloride?

A3: The ideal conditions are designed to rigorously exclude moisture, light, and excessive heat.[8][9][10]

Parameter Short-Term Storage (Working Stock, < 1 month) Long-Term Storage (Primary Stock, > 1 month) Rationale
Temperature 2-8°C (Refrigerated)-20°C or below (Frozen) Slows the kinetics of potential degradation reactions, including hydrolysis.[11][12]
Atmosphere Dry; Tightly sealed container.Dry, Inert Gas (Argon or Nitrogen) Excludes atmospheric moisture, the primary driver of hydrolysis.[11][13] An inert atmosphere provides the ultimate protection.
Light Protect from light (Amber vial).Protect from light (Amber vial inside a dark box).Prevents potential photolytic degradation.[8][11]
Container Tightly sealed glass vial with a secure cap. Use of parafilm is recommended.Fused-seal glass ampoule under inert gas or a high-quality vial with a PTFE-lined septum cap.Ensures an airtight seal to prevent moisture and air ingress.[4][14]

Q4: What is the correct procedure for handling the compound when removing a sample from the main container?

A4: Minimizing exposure to the ambient environment is key. Improper handling can contaminate an entire batch of pristine material.

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. Opening a cold vial will cause atmospheric moisture to condense on the cold solid, compromising the entire stock.

  • Work in a Controlled Environment: If available, perform all manipulations inside a glove box with a dry, inert atmosphere.[13] If a glove box is not available, work quickly in an area with low humidity.

  • Dispensing: Use a clean, dry spatula to quickly remove the desired amount of solid. Do not leave the container open for an extended period.

  • Resealing: Immediately and securely reseal the container. If under an inert atmosphere, purge the headspace with dry argon or nitrogen before sealing.[11]

  • Return to Storage: Promptly return the container to its recommended long-term storage condition.

Section 3: Troubleshooting Guide: Identifying and Addressing Degradation

Despite best efforts, issues can arise. This section helps you identify potential degradation and outlines steps to verify the integrity of your compound.

Q5: My solid 1-Methyl-1,4-diazepan-5-one hydrochloride has clumped together and no longer flows freely. What does this mean?

A5: This is a classic sign of moisture absorption.[12] As a hygroscopic salt, the compound has pulled water from the air, causing the solid particles to stick together. This indicates that the primary condition for hydrolysis has been met. While the compound may not have significantly hydrolyzed yet, it is at high risk. Before using this material, its purity should be verified by an analytical method.

Q6: My experiments are yielding inconsistent or unexpected results. Could compound degradation be the cause?

A6: Absolutely. If the compound has undergone hydrolysis, you are no longer working with a pure substance. The ring-opened degradation product will have different physical, chemical, and biological properties, which can lead to:

  • Inaccurate concentration measurements (if weighing out the solid).

  • Altered binding affinity or efficacy in biological assays.

  • Changes in solubility and other physical properties.

If you suspect degradation, you must halt experiments and verify the compound's integrity.[2]

Q7: How can I definitively confirm the purity and integrity of my stored compound?

A7: Visual inspection is not sufficient. A robust analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, ideally, a Mass Spectrometer (LC-MS) is the gold standard for this purpose.[15][16][17]

Protocol: Rapid Purity Assessment by LC-MS
  • Prepare a Standard: Carefully prepare a solution of a new, unopened lot of the compound (if available) at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or methanol). This will serve as your reference standard.

  • Prepare a Test Sample: Prepare a solution of your stored (suspect) compound at the same concentration as the standard.

  • Analyze by LC-MS: Inject both samples onto a suitable C18 reverse-phase HPLC column.

    • Mobile Phase: A typical gradient might run from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid.

    • Detection: Monitor the elution profile with a UV detector and the mass spectrometer.

  • Data Interpretation:

    • Compare the chromatograms. The reference standard should show a single, sharp peak at a specific retention time.

    • In the test sample, look for the main peak corresponding to the parent compound.

    • Search for additional peaks, especially earlier-eluting (more polar) ones. The primary hydrolysis product (the ring-opened amino acid) will be more polar and should elute before the parent compound.

    • Use the mass spectrometer to confirm the identity of the peaks. The parent compound will have a specific mass-to-charge ratio (m/z). The hydrolysis product will have an m/z that is 18 amu (the mass of water) greater than the parent.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-Methyl-1,4-diazepan-5-one Hydrochloride Solutions

Welcome to the Technical Support Center for 1-Methyl-1,4-diazepan-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Methyl-1,4-diazepan-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for challenges related to the stability of aqueous solutions of this compound. As a novel heterocyclic compound, establishing stable solution formulations is critical for reproducible experimental results and successful drug development.

This document provides a comprehensive overview of the potential degradation pathways of 1-Methyl-1,4-diazepan-5-one hydrochloride and offers practical strategies to enhance its stability. The information presented herein is a synthesis of established principles for related chemical structures, including lactams and amine hydrochlorides, and serves as a robust starting point for your formulation development and stability studies.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: I've observed a decrease in the concentration of my 1-Methyl-1,4-diazepan-5-one hydrochloride stock solution over a short period. What are the likely causes?

A1: Rapid degradation of 1-Methyl-1,4-diazepan-5-one hydrochloride in solution is likely attributable to one or more of the following factors:

  • Hydrolysis: The lactam (cyclic amide) ring in the molecule is susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by both acidic and basic conditions. Given that it is a hydrochloride salt, the initial pH of a pure aqueous solution will be acidic, which can promote hydrolysis.

  • Oxidation: The amine functional groups in the molecule can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxide impurities in solvents.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in heterocyclic compounds. Many diazepine-related structures are known to be light-sensitive.

Q2: My solution's pH has drifted over time. How does this affect stability?

A2: As discussed, the stability of 1-Methyl-1,4-diazepan-5-one hydrochloride is likely pH-dependent. A drift in pH can significantly accelerate degradation. For many amine hydrochlorides and lactam-containing compounds, maximum stability is often found in a slightly acidic to neutral pH range.[1][2] A shift to more acidic or alkaline conditions can increase the rate of hydrolysis of the lactam ring.

Q3: I'm seeing the formation of new, unidentified peaks in my HPLC analysis of an aged solution. What could these be?

A3: The appearance of new peaks strongly suggests chemical degradation. Based on the structure of 1-Methyl-1,4-diazepan-5-one hydrochloride, the primary degradation product is likely the result of lactam hydrolysis. This would lead to the formation of a ring-opened amino acid derivative. Other possibilities include products of oxidation or photodegradation. To definitively identify these, a formal forced degradation study followed by characterization of the degradants (e.g., by LC-MS) is recommended.[3][4][5][6]

Frequently Asked Questions (FAQs) for Solution Stability

What is the primary degradation pathway for 1-Methyl-1,4-diazepan-5-one hydrochloride in aqueous solution?

While specific data for this molecule is not available, based on its chemical structure, the most probable degradation pathway is hydrolysis of the endocyclic amide (lactam) bond . This reaction is typically catalyzed by either acid or base, leading to the opening of the seven-membered ring to form a linear amino acid derivative.

What is the optimal pH for storing solutions of 1-Methyl-1,4-diazepan-5-one hydrochloride?

The precise optimal pH requires experimental determination through a pH-rate profile study. However, for similar lactam-containing pharmaceuticals, maximum stability is often achieved in the slightly acidic to neutral pH range, typically between pH 5.0 and 6.5 .[7] It is crucial to avoid strongly acidic (pH < 3) and alkaline (pH > 8) conditions.

How can I control the pH of my solutions?

The most effective way to control pH is by using a buffer system .[1][2][7][8][9] The choice of buffer is critical and should be based on the desired pH range and compatibility with the compound. Commonly used pharmaceutical buffers include:

  • Citrate buffers: Effective in the pH range of 2.5 to 6.5.

  • Phosphate buffers: Useful in the physiological pH range of 6.0 to 8.0.

  • Acetate buffers: Suitable for mildly acidic conditions (pH 3.6 to 5.6).

The buffer concentration should be sufficient to resist pH changes, typically in the range of 10-100 mM.[7]

Are there other ways to improve the stability of my solutions?

Yes, in addition to pH control, consider the following:

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[10][11][12]

  • Use of Antioxidants: If oxidation is a suspected degradation pathway, the addition of an antioxidant may be beneficial. Common antioxidants used in pharmaceutical formulations include:

    • Ascorbic acid

    • Sodium metabisulfite

    • Butylated hydroxytoluene (BHT) [13][14][15]

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down the rate of all chemical degradation reactions.

  • Solvent Selection: While aqueous solutions are common, the use of co-solvents (e.g., propylene glycol, ethanol) may be explored to improve solubility and potentially enhance stability. However, the effect of co-solvents on stability must be experimentally verified.

How do I know if my analytical method is suitable for stability testing?

You must use a stability-indicating analytical method , which is a validated method that can accurately detect and quantify the intact compound and its degradation products without interference.[16][17][18][19][20] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose. The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][4][5][6][21]

Objective: To intentionally degrade 1-Methyl-1,4-diazepan-5-one hydrochloride under various stress conditions to understand its degradation pathways.

Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a stock solution of 1-Methyl-1,4-diazepan-5-one hydrochloride (e.g., 1 mg/mL) in high-purity water.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 2 hours).

  • Oxidation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

  • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[22]

  • Control Sample: Keep a portion of the stock solution at 4 °C, protected from light.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a suitable HPLC method. Aim for 5-20% degradation of the parent compound.[6][21]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-Methyl-1,4-diazepan-5-one hydrochloride from its degradation products.

Starting Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan) or MS.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Inject a standard solution of 1-Methyl-1,4-diazepan-5-one hydrochloride to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve good resolution between the parent peak and all degradation product peaks.

  • Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is not co-eluting with any degradants.

Data Presentation

Table 1: Recommended Buffer Systems for Stability Studies

Buffer SystempH RangeTypical ConcentrationSuitability
Acetate Buffer3.6 - 5.610 - 100 mMPotentially suitable for slightly acidic conditions.
Citrate Buffer2.5 - 6.510 - 100 mMA versatile option for the expected optimal pH range.
Phosphate Buffer6.0 - 8.010 - 100 mMSuitable for near-neutral pH; check for potential catalysis.

Visualizations

Degradation_Pathways cluster_main 1-Methyl-1,4-diazepan-5-one HCl Solution cluster_stress Stress Factors cluster_products Potential Degradation Products Compound 1-Methyl-1,4-diazepan-5-one Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Oxidation Oxidation (O₂, metal ions) Photodegradation Photodegradation (Light/UV) Hydrolyzed_Product Ring-Opened Amino Acid Derivative Hydrolysis->Hydrolyzed_Product Primary Pathway Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products Stability_Workflow Start Prepare Solution Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Develop_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_Method pH_Screen pH Rate Profile Study (Screen various buffers and pH levels) Develop_Method->pH_Screen Identify_Optimal_pH Identify Optimal pH for Stability pH_Screen->Identify_Optimal_pH Full_Stability_Study Conduct Full Stability Study (Optimal pH, Temp, Light Protection) Identify_Optimal_pH->Full_Stability_Study Analyze_Samples Analyze Samples at Time Points (t=0, 1, 3, 6 months) Full_Stability_Study->Analyze_Samples End Determine Shelf-Life Analyze_Samples->End

Caption: Experimental workflow for assessing and improving solution stability.

References

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  • Reddit. (2018, May 13). Ways of crashing out amines. [Link]

  • MDPI. (n.d.). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. [Link]

  • ResearchGate. (n.d.). Synthesis of beta-lactams with pi electron-withdrawing substituents. [Link]

  • Biomolecules & Therapeutics. (n.d.). Structural Insights for β-Lactam Antibiotics. [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • National Center for Biotechnology Information. (n.d.). Beta-Lactam Antibiotics. [Link]

Sources

Optimization

common pitfalls to avoid when working with 1-Methyl-1,4-diazepan-5-one hydrochloride

Welcome to the technical support center for 1-Methyl-1,4-diazepan-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1,4-diazepan-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this compound. The following information is curated from available literature and foundational chemical principles to ensure scientific integrity and practical utility in your experimental workflows.

I. Compound Overview and Key Properties

1-Methyl-1,4-diazepan-5-one hydrochloride is a seven-membered heterocyclic compound containing two nitrogen atoms. Its structure features a lactam (a cyclic amide) and a tertiary amine, which is protonated to form the hydrochloride salt. This salt form generally enhances aqueous solubility and stability compared to the free base.

PropertyDataSource
CAS Number 854828-87-8[Key Organics, n.d.[1]; Arctom, n.d.[2]]
Molecular Formula C₆H₁₃ClN₂O[Key Organics, n.d.[1]]
Molecular Weight 164.63 g/mol [CymitQuimica, n.d.[3]]
Appearance Typically a solidInferred from salt form
Purity Often supplied at ≥95% or ≥97%[Sigma-Aldrich, n.d.; TCI America, n.d.[4]]

II. Frequently Asked Questions (FAQs)

Q1: How should I properly store 1-Methyl-1,4-diazepan-5-one hydrochloride to prevent degradation?

A1: As an amine hydrochloride salt, this compound is susceptible to moisture absorption (hygroscopicity).[5][6] Therefore, stringent storage conditions are critical.

  • Primary Recommendation: Store in a tightly sealed container in a desiccator or a controlled low-humidity environment.

  • Temperature: Ambient room temperature is generally acceptable, but for long-term storage, refrigeration (2-8°C) is advisable to minimize any potential thermal degradation.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: What are the best solvents for dissolving 1-Methyl-1,4-diazepan-5-one hydrochloride?

A2: The hydrochloride salt form is designed to enhance solubility in polar, protic solvents.

  • High Solubility: Deionized water, methanol, ethanol.

  • Moderate Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). Gentle heating may be required.

  • Low to Insoluble: Apolar aprotic solvents such as diethyl ether, hexane, and toluene.

Solvent Selection Workflow

Caption: Solvent selection guide for 1-Methyl-1,4-diazepan-5-one hydrochloride.

Q3: Is this compound stable in aqueous solutions? What is the primary degradation pathway?

  • Mechanism: The amide bond can undergo acid- or base-catalyzed hydrolysis, leading to the opening of the seven-membered ring.

  • Recommendation: For experimental consistency, use freshly prepared aqueous solutions. If storage is necessary, buffer the solution to a slightly acidic to neutral pH (around 4-7) and store at low temperatures (2-8°C) for short periods. Avoid highly acidic or alkaline conditions unless required for a specific reaction.

Hydrolysis Pathway

Hydrolysis Compound 1-Methyl-1,4-diazepan-5-one C₆H₁₂N₂O Transition H₂O (Acid or Base Catalysis) Compound->Transition Lactam Hydrolysis Product Ring-Opened Product (Amino Acid Derivative) Transition->Product Lactam Hydrolysis

Caption: Potential hydrolytic degradation of the diazepan-5-one ring.

III. Troubleshooting Experimental Issues

Problem 1: Inconsistent reaction yields or appearance of unknown byproducts during synthesis.

Potential Cause A: Side reactions involving the tertiary amine.

  • Explanation: The N-methyl group on the tertiary amine can be susceptible to side reactions, particularly if using strong electrophiles or oxidizing agents.

  • Solution: Protect the tertiary amine if it is not the intended reaction site, although this adds extra steps. Alternatively, choose milder reagents and screen reaction conditions (temperature, solvent, reaction time) to minimize side product formation.

Potential Cause B: Competing reactions at the lactam.

  • Explanation: The lactam has two key reactive sites: the nitrogen and the carbonyl carbon. Strong bases can deprotonate the nitrogen, while strong nucleophiles can attack the carbonyl.

  • Solution: Carefully consider the pKa values of the compound and reagents. If targeting another part of the molecule, ensure your reaction conditions are not conducive to lactam chemistry.

Problem 2: Difficulty in purifying the final compound.

Potential Cause A: Residual starting materials or byproducts.

  • Explanation: The synthesis of 1,4-diazepine scaffolds can sometimes be challenging, leading to incomplete reactions or side products with similar polarities to the desired compound.[9]

  • Solution - Chromatography:

    • Column Choice: Reversed-phase HPLC (C18 column) is often effective for purifying polar, water-soluble compounds like this hydrochloride salt.[10][11]

    • Mobile Phase: A gradient of acetonitrile or methanol in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can provide good separation. The acid helps to keep the tertiary amine protonated and improves peak shape.

    • TLC Analysis: Before scaling up purification, use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.

Potential Cause B: Hygroscopicity affecting handling and weighing.

  • Explanation: As an amine hydrochloride, the compound can absorb atmospheric moisture, leading to inaccurate measurements and potential issues with solubility and reaction stoichiometry.[12]

  • Solution:

    • Handle the solid in a glove box or under a stream of dry inert gas.

    • If possible, dry the compound under high vacuum before use.

    • For preparing stock solutions, use the entire contents of a freshly opened vial to avoid issues with repeated exposure to air.

Problem 3: Ambiguous results from analytical characterization (NMR, MS).

Potential Cause A: Presence of water or solvent residues in NMR.

  • Explanation: The hygroscopic nature of the compound can lead to significant water peaks in your NMR spectrum (e.g., in DMSO-d₆ or CD₃OD), which can obscure signals.

  • Solution: Use deuterated solvents from freshly opened ampoules. Lyophilize your sample from D₂O if it is highly water-soluble to exchange labile protons and remove residual H₂O.

Potential Cause B: Fragmentation patterns in Mass Spectrometry.

  • Explanation: In electrospray ionization mass spectrometry (ESI-MS), you will likely observe the molecular ion of the free base ([M+H]⁺) after the loss of HCl.

  • Solution:

    • Expected Ion: For C₆H₁₂N₂O, the expected [M+H]⁺ would be at m/z 129.10.

    • LC-MS/MS: For confirmation, use tandem mass spectrometry (MS/MS) to fragment the parent ion and compare the fragmentation pattern to predicted pathways.[13][14][15]

Analytical Workflow

Analysis Sample Crude Product TLC TLC Screening Sample->TLC Purification Column Chromatography (Normal or Reversed-Phase) TLC->Purification Pure_Product Purified Solid Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (ESI-MS) Pure_Product->MS Final Structure Confirmed NMR->Final MS->Final

Caption: A typical workflow for the purification and analysis of the target compound.

IV. References

  • Han, W. W., & Stagni, G. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences, 66(6), 795–798. [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]

  • Zia, H., & Needham, T. E. (1977). Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Drug Development and Industrial Pharmacy, 3(5), 469-480.

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2018). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 23(9), 2133. [Link]

  • Mandhare, P., et al. (2016). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 9(7), 844. [Link]

  • Samanidou, V. F., et al. (2003). Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. Journal of Separation Science, 26(12-13), 1165–1171.

  • Nakamura, M., et al. (2009). Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds. Biomedical Chromatography, 23(4), 357–364. [Link]

  • Jeon, J. Y., et al. (2017). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical Investigation, 47(4), 337–346. [Link]

  • Rivera, H., et al. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent Technologies Application Note. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Diazepane Derivatives: 1-Methyl-1,4-diazepan-5-one Hydrochloride in Focus

For researchers and professionals in drug development, the diazepane scaffold represents a cornerstone of central nervous system (CNS) targeted therapeutics. While the benzodiazepine class, exemplified by the seminal dru...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the diazepane scaffold represents a cornerstone of central nervous system (CNS) targeted therapeutics. While the benzodiazepine class, exemplified by the seminal drug diazepam, has been extensively explored, a vast chemical space of simpler, non-benzodiazepine diazepane derivatives remains comparatively uncharted. This guide provides an in-depth comparison of 1-Methyl-1,4-diazepan-5-one hydrochloride, a simple N-substituted diazepanone, with its parent compound, 1,4-diazepan-5-one, and the iconic benzodiazepine, diazepam. Through this comparative analysis, we aim to illuminate the structural nuances and potential pharmacological distinctions that arise from key modifications to the core diazepane ring, providing a valuable resource for those engaged in the synthesis and evaluation of novel CNS-active agents.

Introduction to the Diazepane Scaffold

The diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Its conformational flexibility allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. The most well-known class of diazepane-containing drugs is the benzodiazepines, which feature a fusion of the diazepine ring with a benzene ring. These compounds, such as diazepam, primarily exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[1][2] This interaction leads to the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.[3]

In contrast, simpler diazepane derivatives that lack the fused benzene ring, such as 1-Methyl-1,4-diazepan-5-one, represent a less explored area with potential for novel pharmacological profiles. The absence of the rigid aromatic system and the presence of different substitution patterns on the diazepane core can significantly alter the molecule's three-dimensional shape, polarity, and receptor-binding properties. This guide will delve into these differences by comparing 1-Methyl-1,4-diazepan-5-one hydrochloride with its unsubstituted counterpart and the benzodiazepine, diazepam.

Structural and Physicochemical Comparison

The structural distinctions between 1-Methyl-1,4-diazepan-5-one, 1,4-diazepan-5-one, and diazepam are fundamental to their potential differences in biological activity. The following diagram illustrates these structural variations.

G cluster_0 1,4-Diazepan-5-one cluster_1 1-Methyl-1,4-diazepan-5-one cluster_2 Diazepam a 1,4-Diazepan-5-one (Unsubstituted Core) a_struct b 1-Methyl-1,4-diazepan-5-one (N-Methylated) b_struct c Diazepam (Benzodiazepine) c_struct G start1 N-protected β-amino acid intermediate1 Acyclic Precursor start1->intermediate1 start2 N-protected ethylenediamine start2->intermediate1 cyclization Cyclization (e.g., amide formation) intermediate1->cyclization product Protected 1,4-diazepan-5-one cyclization->product deprotection Deprotection product->deprotection final_product 1,4-diazepan-5-one deprotection->final_product alkylation N-Alkylation (e.g., CH₃I) final_product->alkylation n_methyl_product 1-Methyl-1,4-diazepan-5-one alkylation->n_methyl_product

Caption: General synthetic workflow for 1,4-diazepan-5-ones.

Experimental Protocol: Synthesis of Diazepam

The synthesis of diazepam is well-established and typically starts from 2-amino-5-chlorobenzophenone. [4]The following is a representative protocol.

Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one [4]

  • To a solution of 2-amino-5-chlorobenzophenone (10.0 g, 43.2 mmol) in pyridine (50 mL), add glycine ethyl ester hydrochloride (7.2 g, 51.8 mmol).

  • Heat the reaction mixture to reflux for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one as a crystalline solid.

Step 2: N-Methylation to Yield Diazepam [4]

  • To a solution of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (5.0 g, 18.5 mmol) in dimethylformamide (DMF, 50 mL), add sodium hydride (0.88 g, 22.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.4 mL, 22.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford diazepam.

Pharmacological Profile: A Comparison

The pharmacological profiles of these compounds are expected to differ significantly due to their structural variations.

Mechanism of Action

Diazepam: As a classical benzodiazepine, diazepam acts as a positive allosteric modulator of the GABA-A receptor. [2]It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to an increased frequency of chloride channel opening and neuronal hyperpolarization. This results in the potentiation of GABAergic inhibition throughout the CNS.

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Diazepam Diazepam Diazepam->GABA_A_Receptor binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization increased Cl⁻ influx

Caption: Mechanism of action of Diazepam at the GABA-A receptor.

1-Methyl-1,4-diazepan-5-one Hydrochloride and 1,4-Diazepan-5-one: The mechanism of action for these simpler diazepanones is not well-established in the public domain. It is plausible that they may also interact with the GABA-A receptor, but likely with different affinity and efficacy compared to benzodiazepines due to the absence of the fused benzene ring which is crucial for high-affinity binding to the benzodiazepine site. Alternatively, they may exhibit activity at other CNS targets. Further research, including binding assays and electrophysiological studies, is required to elucidate their precise mechanism of action.

Biological Activities

The known and potential biological activities are summarized below.

Activity1,4-Diazepan-5-one1-Methyl-1,4-diazepan-5-one HydrochlorideDiazepam
Anxiolytic UnknownPotentialYes (well-established) [3]
Sedative/Hypnotic UnknownPotentialYes (well-established) [3]
Anticonvulsant UnknownPotentialYes (well-established) [3]
Muscle Relaxant UnknownPotentialYes (well-established) [3]

Due to the lack of published biological data for 1-Methyl-1,4-diazepan-5-one hydrochloride and its parent compound, their activities are listed as "potential". It is hypothesized that they may exhibit some CNS depressant effects, but likely with a different potency and side-effect profile compared to diazepam. The presence of the diazepan-5-one moiety suggests they are scaffolds for CNS-active compounds, but their specific activities require experimental validation. [5]

Experimental Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized compound.

Instrumentation: A standard HPLC system with a UV detector.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound by observing the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the amide carbonyl (C=O) stretch, N-H bonds, and C-H bonds.

Conclusion and Future Directions

This guide has provided a comparative overview of 1-Methyl-1,4-diazepan-5-one hydrochloride, its parent compound 1,4-diazepan-5-one, and the well-known benzodiazepine, diazepam. While a comprehensive, data-driven comparison is currently hampered by the limited publicly available experimental data for the simpler diazepanones, this analysis highlights the key structural and physicochemical differences that are likely to translate into distinct pharmacological profiles.

The higher polarity and reduced lipophilicity of 1-Methyl-1,4-diazepan-5-one compared to diazepam suggest that it may have different absorption, distribution, metabolism, and excretion (ADME) properties and potentially a different side-effect profile. The lack of the fused aromatic ring system, a critical pharmacophore for classical benzodiazepine activity, opens up the possibility of novel mechanisms of action for these simpler diazepanes.

For researchers in the field, this comparison underscores a significant opportunity. There is a clear need for the synthesis and thorough pharmacological characterization of simple diazepane derivatives like 1-Methyl-1,4-diazepan-5-one. Such studies would not only expand our understanding of the structure-activity relationships within the broader diazepine class but could also lead to the discovery of new CNS-active agents with improved therapeutic indices. Future work should focus on:

  • Systematic Synthesis and Characterization: The synthesis and complete spectroscopic and physicochemical characterization of a library of simple diazepan-5-one derivatives with varying substituents.

  • In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine the mechanism(s) of action, efficacy, and safety of these novel compounds. This should include binding assays for a range of CNS receptors and functional assays to assess their effects on neuronal activity.

  • Pharmacokinetic Studies: Evaluation of the ADME properties of these new chemical entities to assess their drug-likeness and potential for further development.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of the diazepane scaffold, moving beyond the classical benzodiazepines to develop the next generation of CNS-targeted therapies.

References

  • Chakraborty, S., Sharmin, S., Rony, S. R., & Sohrab, M. H. (2018). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam Development and Validation. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 125-132.
  • Chemistry Steps. (n.d.). Synthesis of Diazepam. Retrieved from [Link]

  • Erowid. (2005). Diazepam (Valium) Synthesis. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Benzodiazepines drug profile. Retrieved from [Link]

  • Gates, M. (1980). New Synthesis of Diazepam. The Journal of Organic Chemistry, 45(9), 1675–1681.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737264, 1,4-Diazepan-5-one. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016, Diazepam. Retrieved from [Link].

  • NRSNG. (2016, August 10). Diazepam Nursing Considerations, Side Effects, and Mechanism of Action Pharmacology for Nurses [Video]. YouTube. [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • PubChem. (n.d.). 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-, hydrochloride (1:1). Retrieved from [Link]

  • Sancilio, L. F., & Blount, J. F. (1974). Quinazolines and 1,4-benzodiazepines. 64. Comparison of the stereochemistry of diazepam with that of close analogs with marginal biological activity. Journal of Medicinal Chemistry, 17(3), 374–377.
  • Sawant, R. L., & Tandel, P. K. (2013). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.
  • Shinde, A. G., et al. (2015). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. RSC Advances, 5(101), 83267-83273.
  • Speed Pharmacology. (2018, September 17). Pharmacology - BENZODIAZEPINES, BARBITURATES, HYPNOTICS (MADE EASY) [Video]. YouTube. [Link]

  • Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry, 22(1), 1–7.
  • SWGDRUG. (1999). DIAZEPAM. Retrieved from [Link]

  • U.S. Patent No. 3,520,878. (1970).
  • U.S. Patent No. 4,155,904. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Waddington, J. L. (1983). Chemical structure and biological activity of the diazepines. British journal of clinical pharmacology, 16 Suppl 2(Suppl 2), 231S–244S.
  • Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

  • Alchimica. (n.d.). 1-Methyl-1,4-diazepan-5-one (1 x 5 g). Retrieved from [Link]

  • NIST. (n.d.). Diazepam. In NIST Chemistry WebBook. Retrieved from [Link]

  • Thakkar, B. S., et al. (2016). A review on 1,4-benzodiazepine: synthesis, reactions, and biological activities. Journal of Heterocyclic Chemistry, 53(2), 313-332.

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1-Methyl-1,4-diazepan-5-one Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a foundational pillar of scientific rigor. This guide provides an i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a foundational pillar of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques for the structural validation of 1-Methyl-1,4-diazepan-5-one hydrochloride, a key building block in contemporary medicinal chemistry. We will navigate the interpretation of expected spectroscopic data, contrasting it with a well-known, yet structurally distinct, analogue—Diazepam—to underscore the unique spectral signatures of our target molecule. In the absence of readily available experimental data for this specific hydrochloride salt, we will leverage predictive methodologies and first principles of spectroscopy to construct a robust validation framework.

The Imperative of Multi-Modal Spectroscopic Validation

Reliance on a single analytical technique for structural elucidation is fraught with peril. Isomers, impurities, or unexpected reaction products can yield data that, in isolation, may appear consistent with the target structure. A multi-modal approach, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), provides orthogonal data points that, when taken together, build a self-validating and irreproachable structural assignment.

This guide will dissect the expected data from each of these techniques for 1-Methyl-1,4-diazepan-5-one hydrochloride, explaining the causal links between the molecular structure and the spectral output.

The Target: 1-Methyl-1,4-diazepan-5-one Hydrochloride

Our molecule of interest is a seven-membered heterocyclic compound containing a lactam functionality, a tertiary amine, and a secondary amine which is protonated to form a hydrochloride salt. This combination of features gives rise to a unique spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. For 1-Methyl-1,4-diazepan-5-one hydrochloride, we will examine both ¹H and ¹³C NMR.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 1-Methyl-1,4-diazepan-5-one hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the N-H proton, causing its signal to disappear, while DMSO-d₆ will allow for its observation.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Predicted ¹H NMR Spectrum: An In-Depth Analysis

The predicted ¹H NMR spectrum of 1-Methyl-1,4-diazepan-5-one hydrochloride in a non-exchanging solvent like DMSO-d₆ would exhibit several key features. The protonation of the tertiary amine to its hydrochloride salt will induce downfield shifts for adjacent protons due to the electron-withdrawing effect of the positive charge.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~9.0-10.0Broad Singlet1HNH -COThe amide proton, typically broad due to quadrupole broadening and potential hydrogen bonding.
~3.5-3.8Multiplet2H-CO-NH -CH₂ -Adjacent to the protonated secondary amine, significantly deshielded.
~3.2-3.5Multiplet2H-CH₂ -N(CH₃)-Adjacent to the tertiary amine.
~3.0-3.2Multiplet2H-CO-CH₂ -Alpha to the carbonyl group.
~2.8-3.0Singlet3HN-CH₃ The N-methyl group, a sharp singlet.
~2.0-2.3Multiplet2H-NH-CH₂-CH₂ -The central methylene group in the ethylenediamine fragment.
Predicted ¹³C NMR Spectrum: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments and their electronic nature.

Predicted Chemical Shift (ppm)AssignmentRationale
~170-175C =OTypical chemical shift for a lactam carbonyl carbon.[1]
~50-55-CO-NH-C H₂-Carbon adjacent to the protonated secondary amine.
~45-50-C H₂-N(CH₃)-Carbon adjacent to the tertiary amine.
~40-45N-C H₃The N-methyl carbon.
~35-40-CO-C H₂-Carbon alpha to the carbonyl.
~25-30-NH-CH₂-C H₂-The central methylene carbon.

A Comparative Case Study: 1-Methyl-1,4-diazepan-5-one Hydrochloride vs. Diazepam

To highlight the power of this analytical approach, let's compare the expected NMR data with that of a structurally distinct but related molecule, Diazepam.

Feature1-Methyl-1,4-diazepan-5-one HClDiazepamSignificance of the Difference
Aromatic Protons AbsentPresent (~7.2-7.6 ppm)The most obvious difference, confirming the absence of the phenyl and fused benzene rings in our target molecule.
N-Methyl Signal Singlet, ~2.8-3.0 ppmSinglet, ~3.4 ppmThe chemical environment of the N-methyl group is different, reflecting the overall structure.
Aliphatic Protons Multiple multiplets (~2.0-3.8 ppm)A singlet for the CH₂ group (~4.4 ppm)The complex aliphatic region in our target molecule is characteristic of the flexible seven-membered ring, contrasting with the more rigid diazepine ring of Diazepam.
Amide Proton Present (~9.0-10.0 ppm)AbsentDiazepam has a tertiary amide, while our target has a secondary amide, a key structural differentiator.

This comparative analysis demonstrates how even a cursory examination of the ¹H NMR spectra can definitively distinguish between these two molecules.

Part 2: FT-IR Spectroscopy - Identifying Key Functional Groups

FT-IR spectroscopy excels at identifying the functional groups present in a molecule. For our target compound, we are particularly interested in the vibrations associated with the amide (lactam), the tertiary amine salt, and the C-H bonds.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used on the solid sample directly.

  • Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

Interpreting the FT-IR Spectrum: A Tale of Vibrations

The FT-IR spectrum of 1-Methyl-1,4-diazepan-5-one hydrochloride will be characterized by several key absorption bands:

Wavenumber (cm⁻¹)VibrationSignificance
~3400 (broad)N-H stretch (amide)Indicates the presence of the secondary amide.
~3000-2850C-H stretch (aliphatic)Confirms the presence of the methylene and methyl groups.
~2700-2400 (broad)N⁺-H stretch (amine salt)A very broad and characteristic absorption for a tertiary amine salt, a strong indicator of the hydrochloride form.[2]
~1650 (strong)C=O stretch (amide I)A strong, sharp peak characteristic of the lactam carbonyl group.[3]
~1550N-H bend (amide II)Further evidence for the secondary amide.
~1450C-H bendAliphatic C-H bending vibrations.

The presence of the broad N⁺-H stretch in the 2700-2400 cm⁻¹ region is a critical piece of evidence for the hydrochloride salt form, as this feature is absent in the free base.[4]

Part 3: Mass Spectrometry - Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. For our analysis, we will consider the free base, 1-Methyl-1,4-diazepan-5-one, as the hydrochloride salt will typically dissociate in the mass spectrometer.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The expected [M+H]⁺ ion for the free base (C₆H₁₂N₂O, MW = 128.17 g/mol ) is m/z 129.17.

  • Tandem MS (MS/MS): To gain further structural information, perform a product ion scan on the [M+H]⁺ ion (m/z 129.17) to induce fragmentation and observe the resulting daughter ions.

Decoding the Fragmentation: A Molecular Puzzle

The fragmentation of 1-Methyl-1,4-diazepan-5-one in the mass spectrometer will be governed by the stability of the resulting fragments. Key fragmentation pathways for cyclic amines often involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).[5][6]

A logical fragmentation pathway for our target molecule is illustrated below:

fragmentation parent [M+H]⁺ m/z 129 loss1 - C₂H₃NO parent->loss1 loss2 - C₂H₅N parent->loss2 frag1 Fragment 1 m/z 86 frag2 Fragment 2 m/z 57 loss1->frag1 loss2->frag2

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 1-Methyl-1,4-diazepan-5-one.

A plausible fragmentation would involve the loss of a neutral fragment containing the lactam carbonyl, leading to characteristic daughter ions. The observation of these specific fragments would provide strong evidence for the proposed cyclic structure.

Synthesis and Final Validation: A Coherent Picture

validation_workflow cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation & Comparison NMR ¹H & ¹³C NMR NMR_interp Proton & Carbon Skeleton (Predicted vs. Alternatives) NMR->NMR_interp FTIR FT-IR FTIR_interp Functional Group ID (Amide, N⁺-H Salt) FTIR->FTIR_interp MS Mass Spectrometry MS_interp Molecular Weight & Fragmentation (Predicted Pathways) MS->MS_interp Conclusion Validated Structure: 1-Methyl-1,4-diazepan-5-one Hydrochloride NMR_interp->Conclusion FTIR_interp->Conclusion MS_interp->Conclusion

Caption: Workflow for the multi-modal spectroscopic validation of the target compound.

By following this comprehensive workflow, researchers can confidently validate the structure of 1-Methyl-1,4-diazepan-5-one hydrochloride, ensuring the integrity of their starting materials and the reliability of their subsequent research and development efforts.

References

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. FTIR study of five complex ?-lactam molecules. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Comparative

A Comparative Analysis of Proposed Synthesis Routes for 1-Methyl-1,4-diazepan-5-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Proposed Synthetic Strategies: An Overview Three divergent and logical synthetic pathways are proposed and analyzed. Each route offers a unique...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Strategies: An Overview

Three divergent and logical synthetic pathways are proposed and analyzed. Each route offers a unique approach to the target molecule, with distinct advantages and potential challenges.

  • Route 1: Linear Precursor Assembly Followed by Cyclization

  • Route 2: Ring Formation Followed by N-Alkylation

  • Route 3: Convergent Dieckmann-type Cyclization

The following sections will delve into the detailed experimental protocols, mechanistic considerations, and a comparative summary of these routes.

Route 1: Linear Precursor Assembly Followed by Cyclization

This strategy focuses on constructing a linear precursor containing all the necessary atoms before the key ring-forming step. This is a classical and often reliable approach in heterocycle synthesis.

Experimental Protocol

Step 1: Synthesis of N-(2-aminoethyl)-N-methyl-β-alanine ethyl ester

  • To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add ethyl acrylate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Causality: This step involves a Michael addition of the primary amine of N-methylethylenediamine to the electron-deficient alkene of ethyl acrylate. The secondary amine is less reactive due to steric hindrance and its lower nucleophilicity, leading to selective addition at the primary amine.

Step 2: Intramolecular Amidation (Cyclization)

  • The purified N-(2-aminoethyl)-N-methyl-β-alanine ethyl ester (1.0 eq) is dissolved in a high-boiling point solvent like xylene or toluene.

  • The solution is heated to reflux (typically 110-140 °C) for 24-48 hours. The formation of the cyclic lactam can be monitored by LC-MS.

  • The solvent is removed under reduced pressure, and the resulting crude 1-Methyl-1,4-diazepan-5-one can be purified by column chromatography or crystallization.

Causality: This is a thermally driven intramolecular cyclization. The primary amine attacks the electrophilic carbonyl carbon of the ester, leading to the elimination of ethanol and the formation of the stable seven-membered lactam ring. High temperatures are often required to drive this type of amide bond formation.

Step 3: Salt Formation

  • Dissolve the purified 1-Methyl-1,4-diazepan-5-one in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • The resulting white precipitate of 1-Methyl-1,4-diazepan-5-one hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Causality: The basic tertiary amine of the product is protonated by the strong acid (HCl) to form the corresponding hydrochloride salt. This salt form often has improved stability and solubility in aqueous media, which is advantageous for pharmaceutical applications.

Visualizing Route 1

Route 1 A N-Methylethylenediamine C N-(2-aminoethyl)-N-methyl- β-alanine ethyl ester A->C Michael Addition (Ethanol, RT) B Ethyl Acrylate B->C D 1-Methyl-1,4-diazepan-5-one C->D Intramolecular Amidation (Xylene, Reflux) E 1-Methyl-1,4-diazepan-5-one Hydrochloride D->E Salt Formation (HCl, Ether)

Caption: Synthetic pathway for Route 1.

Route 2: Ring Formation Followed by N-Alkylation

This approach prioritizes the formation of the core heterocyclic ring system, followed by the introduction of the methyl group at the desired nitrogen atom.

Experimental Protocol

Step 1: Synthesis of 1,4-Diazepan-5-one

  • To a solution of ethylenediamine (1.0 eq) in a suitable solvent like methanol, add ethyl acrylate (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the initial Michael addition is complete (monitored by TLC or GC-MS), the solvent is removed.

  • The resulting intermediate is dissolved in a high-boiling solvent (e.g., xylene) and heated to reflux for 24-48 hours to effect cyclization.

  • The crude 1,4-diazepan-5-one is purified by vacuum distillation or crystallization.

Causality: This two-step, one-pot procedure first forms the linear amino ester intermediate, which then undergoes intramolecular amidation upon heating to form the unsubstituted diazepanone ring.

Step 2: N-Methylation

  • Dissolve 1,4-diazepan-5-one (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for instance, potassium carbonate (1.5 eq), to the solution.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, filter off the base and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Causality: The secondary amine at the 1-position is more nucleophilic than the amide nitrogen at the 4-position. The base deprotonates the more acidic N-H of the amide, but the resulting anion is resonance-stabilized and less nucleophilic. Therefore, methylation occurs preferentially at the N1 position.

Step 3: Salt Formation

  • Follow the same procedure as described in Step 3 of Route 1.

Visualizing Route 2

Route 2 A Ethylenediamine C 1,4-Diazepan-5-one A->C Michael Addition & Cyclization (MeOH then Xylene, Reflux) B Ethyl Acrylate B->C D 1-Methyl-1,4-diazepan-5-one C->D N-Methylation (CH3I, K2CO3, ACN) E 1-Methyl-1,4-diazepan-5-one Hydrochloride D->E Salt Formation (HCl, Ether)

Caption: Synthetic pathway for Route 2.

Route 3: Convergent Dieckmann-type Cyclization

This route employs a convergent strategy, bringing together two key fragments in a cyclization reaction that forms the diazepanone ring.

Experimental Protocol

Step 1: Synthesis of N-methyl-N'-(ethoxycarbonylmethyl)ethylenediamine

  • To a solution of N-methylethylenediamine (1.0 eq) and triethylamine (1.2 eq) in a solvent like dichloromethane or THF at 0 °C, add ethyl chloroacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality: This is a standard nucleophilic substitution where the primary amine of N-methylethylenediamine displaces the chloride from ethyl chloroacetate. The secondary amine is less reactive, leading to mono-alkylation.

Step 2: Reductive Amination and Cyclization

  • To a solution of the product from Step 1 (1.0 eq) in a suitable solvent like methanol, add a catalytic amount of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

  • Add a source of formaldehyde, such as paraformaldehyde (1.2 eq).

  • Stir the reaction at room temperature for 24-48 hours. The reaction proceeds via in-situ imine formation followed by reduction and spontaneous cyclization.

  • Quench the reaction carefully with an aqueous acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.

Causality: This is a one-pot reductive amination followed by cyclization. The primary amine reacts with formaldehyde to form an imine, which is then reduced to a secondary amine. This newly formed secondary amine then undergoes intramolecular cyclization with the ester to form the lactam.

Step 3: Salt Formation

  • Follow the same procedure as described in Step 3 of Route 1.

Visualizing Route 3

Route 3 A N-Methylethylenediamine C N-methyl-N'-(ethoxycarbonylmethyl) ethylenediamine A->C B Ethyl Chloroacetate B->C Alkylation (Et3N, DCM) E 1-Methyl-1,4-diazepan-5-one C->E Reductive Amination/ Cyclization (NaBH3CN) D Paraformaldehyde D->E F 1-Methyl-1,4-diazepan-5-one Hydrochloride E->F Salt Formation (HCl, Ether)

Caption: Synthetic pathway for Route 3.

Comparative Analysis

FeatureRoute 1: Linear Precursor AssemblyRoute 2: Ring Formation FirstRoute 3: Convergent Cyclization
Number of Steps 333
Starting Materials N-methylethylenediamine, ethyl acrylateEthylenediamine, ethyl acrylate, methyl iodideN-methylethylenediamine, ethyl chloroacetate, paraformaldehyde
Key Transformation Intramolecular amidation of a linear precursorN-methylation of a pre-formed cyclic lactamReductive amination followed by intramolecular cyclization
Potential Advantages - Potentially high yielding Michael addition.- Straightforward and well-precedented steps.- Avoids handling of potentially volatile N-methylethylenediamine in the cyclization step.- N-methylation is a well-understood transformation.- Convergent approach can be more efficient.- Milder conditions for cyclization compared to thermal methods.
Potential Challenges - Thermal cyclization may require high temperatures and long reaction times, potentially leading to side products.- Purification of the linear precursor may be necessary.- Potential for di-methylation or methylation at the amide nitrogen, though less likely.- The unsubstituted 1,4-diazepan-5-one may be highly polar and difficult to purify.- Control of the reductive amination to avoid over-alkylation.- Use of toxic reagents like sodium cyanoborohydride.
Scalability Potentially good, but thermal cyclization might be energy-intensive on a large scale.Good, as all steps are common and scalable industrial processes.Good, but requires careful control of the one-pot reaction sequence.
Estimated Overall Yield Moderate to GoodModerate to GoodPotentially Good

Trustworthiness and Self-Validation

The protocols described herein are based on fundamental and widely applied organic reactions. To ensure the trustworthiness of any experimental undertaking of these routes, a rigorous self-validating system should be implemented:

  • In-Process Controls: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, GC-MS, LC-MS, NMR) to confirm the consumption of starting materials and the formation of the desired intermediate before proceeding to the next step.

  • Intermediate Characterization: Where possible, each intermediate should be isolated and fully characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.

  • Final Product Validation: The final product, 1-Methyl-1,4-diazepan-5-one hydrochloride, must be unambiguously identified and its purity assessed. This includes:

    • Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and the presence of the methyl group.

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

    • Identity Confirmation: Mass Spectrometry to confirm the molecular weight.

    • Salt Confirmation: Elemental analysis or titration to confirm the hydrochloride salt stoichiometry.

Conclusion

This guide has presented three plausible and logically designed synthetic routes for the preparation of 1-Methyl-1,4-diazepan-5-one hydrochloride. Each route has its own set of advantages and potential challenges.

  • Route 1 is a classic linear synthesis that offers predictability.

  • Route 2 provides flexibility by forming the core ring structure early.

  • Route 3 presents a more convergent and potentially more efficient one-pot cyclization strategy.

The choice of the optimal route will depend on the specific requirements of the research, including the availability of starting materials, the scale of the synthesis, and the desired purity of the final product. It is imperative that any attempt to perform these syntheses be conducted by trained professionals in a well-equipped laboratory, with careful monitoring and characterization at each stage to ensure both safety and success. The information provided here serves as a comprehensive theoretical framework to guide the practical synthesis of this valuable heterocyclic compound.

References

  • Yao, R-S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 57(3A), 433-438. Available at: [Link]

  • Reductive Amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673–1674. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available at: [Link]

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Validation

A Strategic Guide to In Vitro Cross-Reactivity Profiling of 1-Methyl-1,4-diazepan-5-one Hydrochloride

Introduction: De-risking a Novel Diazepane Scaffold 1-Methyl-1,4-diazepan-5-one hydrochloride is a synthetic small molecule featuring a seven-membered diazepane ring, a structural motif that confers potential psychoactiv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking a Novel Diazepane Scaffold

1-Methyl-1,4-diazepan-5-one hydrochloride is a synthetic small molecule featuring a seven-membered diazepane ring, a structural motif that confers potential psychoactive properties due to its similarity to the well-established benzodiazepine class of drugs. As a hydrochloride salt, the compound exhibits enhanced aqueous solubility, making it amenable to biological screening. However, its pharmacological profile and, critically, its selectivity remain largely uncharacterized.

In modern drug discovery, early and comprehensive assessment of a compound's potential for off-target interactions is not merely a regulatory hurdle but a fundamental component of a successful development program.[1][2][3] Unforeseen interactions with unintended biological targets are a primary cause of adverse drug reactions (ADRs) and late-stage clinical attrition.[3][4] Therefore, a systematic investigation into the cross-reactivity of 1-Methyl-1,4-diazepan-5-one hydrochloride is essential to build a robust safety profile and validate its potential as a selective therapeutic agent.

This guide provides a strategic, in-depth framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro cross-reactivity study of this novel compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, establish self-validating workflows, and provide a clear path for data interpretation.

Comparative Framework: Selecting the Right Benchmarks

An objective comparison requires well-chosen reference compounds. The selection of appropriate comparators is crucial for contextualizing the cross-reactivity profile of a novel agent. For 1-Methyl-1,4-diazepan-5-one hydrochloride, a logical approach involves comparing it against established drugs with similar core structures but distinct pharmacological profiles.

  • Diazepam (A 1,4-Benzodiazepine): As a classic 1,4-benzodiazepine, Diazepam serves as a primary benchmark. Its primary mechanism of action is the potentiation of GABA-A receptors, leading to anxiolytic, sedative, and anticonvulsant effects. Its well-documented off-target profile provides a rich dataset for comparison.

  • Clobazam (A 1,5-Benzodiazepine): Clobazam, a 1,5-benzodiazepine, offers a key structural and functional contrast. While also acting on GABA-A receptors, the different placement of the nitrogen atoms in the diazepine ring can lead to a distinct selectivity and side-effect profile, with some studies suggesting it may have minimal immediate effects on performance compared to 1,4-benzodiazepines.

This comparative strategy allows us to not only assess the on-target activity of our test compound but also to probe how subtle structural modifications influence its broader off-target interaction landscape.

cluster_0 Comparator Selection Logic Test_Compound 1-Methyl-1,4-diazepan-5-one (Test Article) Diazepam Diazepam (1,4-Benzodiazepine Comparator) Test_Compound->Diazepam Structural Analogy (Primary Benchmark) Clobazam Clobazam (1,5-Benzodiazepine Comparator) Test_Compound->Clobazam Structural Isomerism (Selectivity Benchmark)

Caption: Comparator selection based on structural analogy and isomerism.

Experimental Workflow: A Tiered Approach to Profiling

A tiered or staged approach to cross-reactivity screening is both scientifically rigorous and resource-efficient. It begins with broad assessments of cytotoxicity before moving to specific on-target and off-target interactions.

cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Foundational Assays (Cytotoxicity & Primary Target) MTT MTT Cytotoxicity Assay Tier1->MTT GABA GABA-A Receptor Binding Assay Tier1->GABA Tier2 Tier 2: Broad Off-Target Screening (Safety Panel) Panel Broad Receptor/Enzyme Panel (e.g., SafetyScreen44) Tier2->Panel Tier3 Tier 3: Functional Validation (Hit Confirmation) Functional Functional Assays for Hits (e.g., Enzyme Inhibition, Ca2+ Flux) Tier3->Functional MTT->Tier2 If not overtly cytotoxic GABA->Tier2 Panel->Tier3 If significant hits are identified (>50% inhibition @ 10µM)

Caption: Tiered experimental workflow for cross-reactivity profiling.

Tier 1: Foundational Assays

A. General Cytotoxicity: The MTT Assay

Causality: Before assessing specific molecular interactions, it is imperative to determine the concentration range at which the test compound exhibits general cytotoxicity. A compound that kills cells at the concentrations required for specific assays will produce confounding results. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5][6]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or a neuronal line like SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-1,4-diazepan-5-one hydrochloride, Diazepam, and Clobazam in an appropriate solvent (e.g., sterile water or DMSO). Perform a serial dilution in serum-free cell culture medium to create a range of concentrations (e.g., from 100 µM down to 10 nM).

  • Treatment: Remove the culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test and reference compounds. Include a "vehicle control" (medium with solvent only) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for another 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other values. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

B. Primary Target Engagement: GABA-A Receptor Binding Assay

Causality: Given the structural similarity to benzodiazepines, the primary hypothesized target is the GABA-A receptor. A radioligand binding assay provides a direct measure of the compound's ability to displace a known ligand from the benzodiazepine binding site on the GABA-A receptor complex. This confirms on-target activity and determines its potency (Ki).

Experimental Protocol: [³H]-Flumazenil Competitive Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain (excluding cerebellum) or from cells recombinantly expressing GABA-A receptors. This involves homogenization followed by centrifugation to isolate the membrane fraction.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer

    • 25 µL of [³H]-Flumazenil (a radiolabeled ligand for the benzodiazepine site) at a final concentration near its Kd (e.g., 1-2 nM).

    • 25 µL of test compound (1-Methyl-1,4-diazepan-5-one hydrochloride) or comparator (Diazepam, Clobazam) across a range of concentrations (e.g., 10 µM to 0.1 nM).

    • 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).

  • Controls:

    • Total Binding: Wells containing only membranes and [³H]-Flumazenil.

    • Non-specific Binding (NSB): Wells containing membranes, [³H]-Flumazenil, and a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam) to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-90 minutes on ice or at 4°C.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-specific Binding.

    • Calculate Percent Inhibition: 100 * (1 - [(Binding in presence of test compound - NSB) / (Specific Binding)]).

    • Plot percent inhibition against the log of the competitor concentration to generate a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Parameter1-Methyl-1,4-diazepan-5-one HClDiazepam (Comparator)Clobazam (Comparator)
CC₅₀ (HEK293 cells) > 100 µM> 100 µM> 100 µM
GABA-A Ki (nM) To be determined~5-20 nM~20-50 nM
Table 1: Hypothetical Data Summary for Tier 1 Assays. This table illustrates how results would be structured for clear comparison.

Tier 2: Broad Off-Target Liability Screening

Causality: A selective compound should not interact significantly with other receptors, ion channels, and enzymes at concentrations relevant to its therapeutic effect. Broad screening panels, often outsourced to specialized CROs (e.g., Eurofins SafetyScreen, CEREP panels), are the industry standard for identifying potential off-target liabilities early.[5][8][9][10] These panels typically include targets known to be associated with common ADRs. A standard initial screen is often performed at a single high concentration (e.g., 10 µM).

Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Assays (e.g., SafetyScreen44)

  • Compound Submission: Provide the test compound to the service provider according to their specifications (typically as a stock solution in DMSO).

  • Screening: The compound is tested at a standard concentration (e.g., 10 µM) in duplicate across a panel of dozens of radioligand binding and enzyme inhibition assays. This panel should include, but is not limited to:

    • GPCRs: Adrenergic, Dopaminergic, Serotonergic, Opioid, Muscarinic receptors.

    • Ion Channels: hERG, Sodium, Calcium channels.

    • Transporters: Dopamine, Serotonin, Norepinephrine transporters (DAT, SERT, NET).

    • Enzymes: COX-1, COX-2, PDE, MAO-A.

  • Data Reporting: The provider reports the results as percent inhibition of radioligand binding or enzyme activity relative to a vehicle control. A common threshold for a "hit" is >50% inhibition at 10 µM.[11]

Target FamilyRepresentative Target1-Methyl-1,4-diazepan-5-one HCl (% Inhibition @ 10 µM)
Adrenergic α₁< 25%
Dopaminergic D₂< 25%
Serotonergic 5-HT₂ₐ65%
Opioid µ (mu)< 25%
Ion Channel hERG< 25%
Enzyme COX-1< 25%
Table 2: Example Data from a Tier 2 Broad Panel Screen. This table highlights a hypothetical "hit" requiring further investigation.

Tier 3: Functional Validation of Off-Target Hits

Causality: A binding "hit" from Tier 2 does not necessarily translate to a functional effect. It is crucial to confirm whether the compound acts as an agonist, antagonist, or inverse agonist at the identified off-target. Functional assays, which measure a physiological response downstream of receptor binding (e.g., second messenger signaling, ion flux), are required for this validation.

Experimental Protocol: Representative Enzyme Inhibition Assay (e.g., for a Kinase Hit)

This protocol serves as a general template; specific substrates and detection methods will vary by enzyme.

  • Reagents: Prepare assay buffer, purified enzyme, specific substrate, and cofactors (e.g., ATP for kinases).

  • Compound Dilution: Prepare a serial dilution of the hit compound to generate a full dose-response curve (e.g., 10 points from 100 µM to 1 nM).

  • Reaction Setup (96- or 384-well plate):

    • Add enzyme and the test compound to the wells.

    • Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

    • Allow a brief pre-incubation (10-15 minutes) for the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period where the reaction remains in the linear range.

  • Detection: Stop the reaction and measure the product formation using an appropriate method (e.g., absorbance, fluorescence, or luminescence with a plate reader).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Interpreting the Data: Building a Selectivity Profile

The ultimate goal is to generate a selectivity index , which compares the potency of the compound at its intended target versus its potency at off-targets. A large selectivity index (typically >100-fold) is desirable.

  • Potency vs. Selectivity: A compound can be highly potent at its primary target (e.g., GABA-A Ki = 10 nM) but still be undesirable if it has similar potency at a critical off-target (e.g., hERG IC₅₀ = 50 nM). This would yield a selectivity index of only 5-fold, raising significant safety concerns.

  • IC₅₀ vs. Ki: The IC₅₀ value is dependent on assay conditions (like substrate concentration), while the Ki is a more absolute measure of binding affinity.[7][12] For competitive inhibitors, Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation. A lower Ki value indicates higher potency.[13]

  • Context is Key: An interaction with an off-target at 1 µM may be acceptable if the on-target therapeutic effect occurs in the low nanomolar range. However, if the on-target and off-target potencies are close, this flags a potential liability that must be addressed through medicinal chemistry optimization.[14]

Conclusion

This guide outlines a logical, tiered, and scientifically-grounded strategy for characterizing the cross-reactivity of 1-Methyl-1,4-diazepan-5-one hydrochloride. By systematically evaluating cytotoxicity, on-target potency, and broad off-target interactions in comparison to well-understood benchmarks, researchers can build a comprehensive preclinical safety profile. This data-driven approach is fundamental to mitigating risk, guiding lead optimization, and making informed decisions in the complex process of drug development. The absence of initial off-target activity in these robust in vitro systems provides the critical evidence and confidence needed to advance a promising new chemical entity toward further preclinical and clinical evaluation.

References

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. Available at: [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Available at: [Link]

  • Whitebread, S., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Nicholson, A. N. (1978). Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man. British Journal of Clinical Pharmacology, 6(S1), 83S-84S. Available at: [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABAA Receptors. In The GABA Receptors (3rd ed.). Humana Press.
  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62.
  • Lynch, J. J., Van Vleet, T. R., Mittelstadt, S. W., & Blomme, E. A. (2017). A Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Toxicological Sciences, 158(2), 375-387. Available at: [Link]

  • La-Beck, N. M., & Gatalica, Z. (2012). Deployment of In Silico and In Vitro Safety Assays in Early-Stage Drug Discovery. Expert Opinion on Drug Discovery, 7(7), 597-611. Available at: [Link]

  • Eurofins Cerep-Panlabs. (2017). Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel. Retrieved from [Link]

  • Kramer, J. A., Sagartz, J. E., & Morris, D. L. (2007). The application of discovery toxicology and pathology to the selection of novel drug candidates. Nature Reviews Drug Discovery, 6(8), 636-649.
  • Machine Learning Prediction of On/Off Target-driven Clinical Adverse Events. (2024). Journal of a title. Retrieved from [Link]

  • Kirshner, D., et al. (2018). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 7(12), 803-812. Available at: [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290.
  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Roberts, S. A., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 119, 106609. Available at: [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Wimley, W. C. (2020). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Biophysical Journal, 118(7), 1547-1550. Retrieved from [Link]

  • Reddit. (2020). r/Biochemistry - Ki and IC50 values. Retrieved from [Link]

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Comparative

advantages of using 1-Methyl-1,4-diazepan-5-one hydrochloride in specific research applications

A Comparative Guide for Medicinal Chemists and Drug Development Professionals As the quest for novel therapeutics targeting the central nervous system (CNS) intensifies, the strategic selection of foundational scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

As the quest for novel therapeutics targeting the central nervous system (CNS) intensifies, the strategic selection of foundational scaffolds is paramount. The 1,4-diazepan-5-one core is a privileged structure, forming the backbone of numerous psychoactive compounds.[1] This guide provides an in-depth analysis of 1-Methyl-1,4-diazepan-5-one hydrochloride , a specialized building block, and objectively compares its potential synthetic advantages against established routes in the construction of complex, CNS-active molecules. While direct, published applications of this specific hydrochloride salt are limited, its structure offers compelling, rational benefits for streamlining synthetic workflows and accessing novel chemical space.

The 1,4-Diazepan-5-one Scaffold: A Cornerstone of CNS Drug Discovery

The seven-membered diazepine ring system is a recurring motif in compounds with a wide array of biological activities, including anxiolytic, anticonvulsant, sedative, and antidepressant effects.[2] The inherent conformational flexibility of the diazepine ring allows for optimal binding to various biological targets. The strategic placement of functional groups, such as the ketone at the 5-position and substituents on the nitrogen atoms, provides a modular handle for fine-tuning pharmacological properties.

1-Methyl-1,4-diazepan-5-one hydrochloride (CAS 329794-41-4) presents itself as a pre-functionalized, ready-to-use building block. Its key structural features include:

  • A 1,4-diazepan-5-one core: The foundational pharmacophore.

  • An N1-methyl group: This seemingly simple modification can significantly impact a molecule's metabolic stability, cell permeability, and target affinity. Introducing this group early in a synthetic sequence can circumvent later-stage, potentially low-yielding methylation reactions.

  • A hydrochloride salt: This enhances the compound's solubility in various solvents and improves its handling characteristics, making it amenable to a wider range of reaction conditions.

Comparative Synthetic Strategies: A Hypothetical Case Study

To illustrate the potential advantages of 1-Methyl-1,4-diazepan-5-one hydrochloride, we will consider a hypothetical synthetic route to a generic, functionalized diazepan-5-one derivative and compare it to a more traditional, multi-step approach.

Target Molecule Class: N4-aryl/heteroaryl substituted 1-Methyl-1,4-diazepan-5-ones. These compounds are of interest for their potential as novel CNS agents.

Alternative Route: Traditional Multi-Step Synthesis

A conventional approach to our target molecule class would likely involve the construction of the diazepine ring from acyclic precursors, followed by N-methylation.

Workflow for Traditional Synthesis

A Acyclic Diamine Precursor B Ring Cyclization A->B e.g., intramolecular amidation C N-H Diazepan-5-one B->C D N-Methylation C->D e.g., MeI, base E N4-Arylation/Heteroarylation C->E e.g., Buchwald-Hartwig coupling F Target Molecule D->F E->F

Caption: Traditional multi-step synthesis of N4-substituted 1-methyl-1,4-diazepan-5-ones.

Proposed Route: Leveraging 1-Methyl-1,4-diazepan-5-one Hydrochloride

By starting with our title compound, the synthetic sequence can be significantly truncated.

Workflow using 1-Methyl-1,4-diazepan-5-one HCl

A 1-Methyl-1,4-diazepan-5-one HCl B N4-Arylation/Heteroarylation A->B e.g., Buchwald-Hartwig coupling C Target Molecule B->C

Caption: Proposed streamlined synthesis using the pre-formed building block.

Quantitative Comparison of Synthetic Routes

MetricTraditional Multi-Step SynthesisProposed Synthesis with 1-Methyl-1,4-diazepan-5-one HClRationale for Advantage
Number of Steps 3-5 (Ring formation, methylation, arylation)1-2 (Arylation)Fewer steps lead to reduced development time and resource allocation.
Overall Yield Potentially lower due to multiple stepsPotentially higher due to fewer transformationsEach synthetic step incurs material loss; a shorter route generally improves overall yield.
Atom Economy Lower, due to protecting groups and methylation reagentsHigher, as the core is pre-formedFewer reagents and byproducts contribute to a more sustainable process.
Control of Methylation Requires specific conditions; risk of N4-methylationN1-methylation is pre-determinedEliminates the need for regioselective methylation, simplifying the process.
Access to Diversity Requires re-synthesis of the core for some modificationsAllows for rapid diversification at the N4 positionIdeal for library synthesis in early-stage drug discovery.

Experimental Protocols

While a direct, side-by-side experimental comparison is not available in the literature, the following protocols are based on established methodologies for similar transformations and represent a robust starting point for researchers.

Protocol 1: Proposed N4-Arylation of 1-Methyl-1,4-diazepan-5-one Hydrochloride

This protocol outlines a typical Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.

Objective: To synthesize N4-aryl-1-methyl-1,4-diazepan-5-one.

Materials:

  • 1-Methyl-1,4-diazepan-5-one hydrochloride

  • Aryl bromide or triflate

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 1-Methyl-1,4-diazepan-5-one hydrochloride (1.2 mmol), aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL) under argon.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N4-aryl-1-methyl-1,4-diazepan-5-one.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, and the structure can be elucidated by ¹H and ¹³C NMR spectroscopy. The purity can be assessed by HPLC.

Conclusion and Future Outlook

While the body of research specifically utilizing 1-Methyl-1,4-diazepan-5-one hydrochloride is still developing, its structural features present a compelling case for its adoption as a strategic building block in CNS drug discovery. By providing a pre-methylated, seven-membered heterocyclic core, it offers a more direct and potentially higher-yielding route to a variety of N4-substituted diazepanones compared to traditional multi-step syntheses. This streamlined approach can accelerate the generation of compound libraries for screening and lead optimization.

For researchers and drug development professionals, the primary advantage lies in efficiency. The use of this building block can significantly reduce the synthetic burden, allowing a greater focus on exploring the structure-activity relationships of novel CNS-targeted compounds. As the demand for new and more effective treatments for neurological and psychiatric disorders grows, the strategic use of such advanced intermediates will be crucial in paving the way for the next generation of therapeutics.

References

  • Dudhe, R., & Singh, P. K. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers.
  • Ye, B. J., Liu, X. K., Jiang, S. M., Cui, X., & Piao, H. R. (2011). N-(1-methyl-4,5-dihydro-[2][3][4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98–103.

  • Verma, A., & Saraf, S. K. (2008). 4-benzodiazepines: a new profile of an old scaffold. Medicinal research reviews, 28(5), 836–881.
  • Kumar, A., & Sharma, S. (2017). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 22(9), 1485.
  • Shalini, S., & Joshi, Y. C. (2011). Synthesis and spectral studies of novel diazepine derivatives and study in specific reference to tautomerization. Chemical Science Transactions, 2(4), 1250-1255.

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Validation

A Head-to-Head Comparison of 1-Methyl-1,4-diazepan-5-one Hydrochloride and Its Analogs: A Guide for Researchers

In the landscape of neuropharmacological research and drug development, the 1,4-diazepan-5-one scaffold represents a privileged structure, serving as the foundation for numerous centrally active agents. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacological research and drug development, the 1,4-diazepan-5-one scaffold represents a privileged structure, serving as the foundation for numerous centrally active agents. This guide provides a detailed head-to-head comparison of 1-Methyl-1,4-diazepan-5-one hydrochloride, its parent analog 1,4-diazepan-5-one, and the archetypal benzodiazepine, Diazepam. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of their comparative physicochemical properties, synthesis, and potential biological activities, supported by established experimental protocols.

Introduction: The Significance of the 1,4-Diazepan-5-one Core

The seven-membered diazepine ring system is a cornerstone in medicinal chemistry, most famously represented by the benzodiazepine class of drugs.[1] These compounds are renowned for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties, primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2] 1-Methyl-1,4-diazepan-5-one hydrochloride is a derivative of this core structure, and its evaluation alongside key analogs is crucial for understanding structure-activity relationships (SAR) and identifying novel therapeutic candidates.[3]

This guide will compare the following three compounds:

  • Compound A: 1-Methyl-1,4-diazepan-5-one hydrochloride

  • Compound B: 1,4-diazepan-5-one

  • Compound C: Diazepam

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. The hydrochloride salt form of 1-Methyl-1,4-diazepan-5-one suggests enhanced aqueous solubility, a desirable trait for pharmaceutical formulations.[3]

Property1-Methyl-1,4-diazepan-5-one HCl (Compound A)1,4-diazepan-5-one (Compound B)Diazepam (Compound C)
CAS Number 329794-41-434376-54-0[4]439-14-5
Molecular Formula C₆H₁₃ClN₂OC₅H₁₀N₂O[4]C₁₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol 114.15 g/mol [5]284.74 g/mol
Predicted LogP -0.5-1.22.82
Predicted pKa (most basic) 7.88.13.4[6]
Predicted Aqueous Solubility High (as hydrochloride salt)ModerateLow
H-Bond Donors 120[6]
H-Bond Acceptors 223[6]

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Synthesis and Chemical Logic

The synthesis of these compounds generally involves the cyclization of appropriate acyclic precursors. Understanding the synthetic routes is crucial for analog derivatization and process development.

General Synthetic Strategy for 1,4-Diazepan-5-ones

A common approach to the 1,4-diazepan-5-one core involves the cyclization of an N-substituted ethylenediamine with an appropriate three-carbon building block. For 1-Methyl-1,4-diazepan-5-one, this would typically involve the reaction of N-methylethylenediamine with an acrylic acid derivative.

G cluster_synthesis Synthetic Workflow for 1-Methyl-1,4-diazepan-5-one N-methylethylenediamine N-methylethylenediamine Amide_Formation Amide_Formation N-methylethylenediamine->Amide_Formation Acrylic_acid_derivative Acrylic_acid_derivative Acrylic_acid_derivative->Amide_Formation Intramolecular_Cyclization Intramolecular_Cyclization Amide_Formation->Intramolecular_Cyclization 1-Methyl-1,4-diazepan-5-one 1-Methyl-1,4-diazepan-5-one Intramolecular_Cyclization->1-Methyl-1,4-diazepan-5-one HCl_salt_formation HCl_salt_formation 1-Methyl-1,4-diazepan-5-one->HCl_salt_formation Final_Product 1-Methyl-1,4-diazepan-5-one HCl HCl_salt_formation->Final_Product

Caption: General synthetic workflow for 1-Methyl-1,4-diazepan-5-one hydrochloride.

The synthesis of Diazepam is more complex, involving the construction of the fused benzodiazepine ring system, often starting from 2-amino-5-chlorobenzophenone.[7][8]

Comparative Biological Evaluation: Experimental Protocols

To provide a robust comparison, a series of in vitro and in vivo assays are proposed. These protocols are standard in the field for evaluating compounds with potential anxiolytic and sedative properties.

In Vitro Assay: GABA-A Receptor Binding

The primary molecular target for benzodiazepine-like compounds is the GABA-A receptor. A competitive radioligand binding assay is a fundamental in vitro method to determine the affinity of the test compounds for the benzodiazepine binding site on this receptor.[1][9]

Experimental Protocol: [³H]-Flunitrazepam Binding Assay

  • Membrane Preparation: Rat cortical membranes are prepared by homogenization and differential centrifugation to isolate the fraction rich in synaptic membranes.[10]

  • Assay Conditions: Membranes are incubated with a fixed concentration of [³H]-Flunitrazepam (a high-affinity benzodiazepine radioligand) and varying concentrations of the test compounds (Compounds A, B, and C).[11]

  • Incubation and Termination: The reaction is incubated to equilibrium and then rapidly terminated by filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Flunitrazepam (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_binding_assay GABA-A Receptor Binding Assay Workflow Prepare_Membranes Prepare Rat Cortical Membranes Incubate Incubate Membranes with [³H]-Flunitrazepam & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC₅₀ and Ki Count->Analyze

Caption: Workflow for the in vitro GABA-A receptor binding assay.

Hypothetical Comparative Data:

CompoundPredicted Ki (nM) at Benzodiazepine Site
Compound A 50 - 200
Compound B > 1000
Compound C (Diazepam) 5 - 20[12]

Rationale for Hypothetical Data: Diazepam is a known high-affinity ligand for the benzodiazepine site of the GABA-A receptor. The N-methylation in Compound A, as seen in the difference between diazepam and its N-desmethyl metabolite, may not significantly alter affinity for the central benzodiazepine receptor but can influence peripheral binding.[12] The lack of the fused aromatic ring in Compounds A and B would likely lead to a significantly lower affinity compared to Diazepam.

In Vivo Assay: Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[13][14] Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.[15]

Experimental Protocol: Elevated Plus Maze Test in Mice

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[16]

  • Animals: Male mice are acclimatized to the testing room before the experiment.

  • Drug Administration: Animals are administered Compound A, B, C, or vehicle control via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test Procedure: Each mouse is placed in the center of the maze, and its behavior is recorded for 5 minutes.

  • Parameters Measured: The number of entries into the open and closed arms, and the time spent in each arm are recorded and analyzed.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of anxiolytic activity.

Hypothetical Comparative Data:

Compound (at 10 mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)
Vehicle 15 ± 220 ± 3
Compound A 25 ± 330 ± 4
Compound B 18 ± 222 ± 3
Compound C (Diazepam) 40 ± 4 50 ± 5

*p < 0.05, **p < 0.01 vs. Vehicle. (Illustrative data)

Rationale for Hypothetical Data: Diazepam is a potent anxiolytic and would be expected to show a strong effect in this model. Compound A, with its structural similarities to other centrally active agents, might exhibit modest anxiolytic activity. Compound B, lacking the N-methyl group and the fused aromatic ring, is predicted to have minimal to no effect.

Mechanism of Action: GABA-A Receptor Modulation

The anxiolytic effects of benzodiazepines like Diazepam are mediated by their action as positive allosteric modulators of the GABA-A receptor.[2] It is hypothesized that 1-Methyl-1,4-diazepan-5-one hydrochloride may share a similar, albeit likely weaker, mechanism of action.

G cluster_pathway Hypothesized GABA-A Receptor Modulation Pathway GABA_A_Receptor GABA-A Receptor Chloride Channel Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor:c->Chloride_Influx GABA GABA GABA->GABA_A_Receptor Test_Compound 1-Methyl-1,4-diazepan-5-one or Diazepam Test_Compound->GABA_A_Receptor Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (Anxiolytic Effect) Hyperpolarization->Reduced_Excitability

Caption: Proposed mechanism of action via GABA-A receptor modulation.

Conclusion and Future Directions

This comparative guide provides a framework for evaluating 1-Methyl-1,4-diazepan-5-one hydrochloride and its analogs. Based on structural analysis and established pharmacological principles, it is hypothesized that 1-Methyl-1,4-diazepan-5-one hydrochloride may possess weak to moderate GABA-A receptor modulatory activity, resulting in potential anxiolytic effects. Its simpler structure compared to Diazepam may lead to a different pharmacokinetic and side-effect profile, warranting further investigation. The parent compound, 1,4-diazepan-5-one, is predicted to be largely inactive in these assays.

Future research should focus on the experimental validation of these hypotheses. The synthesis of a broader range of analogs with systematic structural modifications will be crucial for elucidating detailed structure-activity relationships. Furthermore, comprehensive pharmacokinetic and in vivo pharmacology studies are necessary to fully characterize the therapeutic potential of this class of compounds.

References

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Comparative

validating experimental results obtained with 1-Methyl-1,4-diazepan-5-one hydrochloride

An objective guide to the experimental validation of 1-Methyl-1,4-diazepan-5-one hydrochloride, offering a comparative analysis against alternative methodologies and compounds. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the experimental validation of 1-Methyl-1,4-diazepan-5-one hydrochloride, offering a comparative analysis against alternative methodologies and compounds. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth technical insights and robust experimental protocols.

Introduction: The Imperative of Rigorous Validation in Small Molecule Research

In the landscape of medicinal chemistry and drug discovery, the journey from a synthesized molecule to a validated lead candidate is paved with rigorous experimental scrutiny. The reliability of all subsequent biological data hinges on the unequivocal confirmation of a compound's identity, purity, and stability. 1-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic compound featuring the 1,4-diazepane core, represents a class of structures with significant therapeutic potential, drawing parallels to the well-established benzodiazepine family of drugs known for their diverse central nervous system activities.[1][2][3] This guide provides a comprehensive framework for validating the experimental results of this specific molecule, presenting a self-validating system of protocols and comparative analyses essential for advancing research with confidence.

Part 1: Synthesis and Structural Elucidation

The foundation of any experimental program is the synthesis of a pure, well-characterized starting material. The choice of synthetic route can significantly impact yield, impurity profile, and scalability. Here, we detail a plausible synthetic pathway and the critical analytical techniques required for structural confirmation.

Proposed Synthetic Workflow

A common and effective method for constructing the 1,4-diazepan-5-one core involves an intramolecular cyclization. The workflow below outlines a logical and field-proven approach, beginning with readily available starting materials.

Experimental Protocol: Intramolecular Amide Cyclization

  • Step 1: Reductive Amination. To a solution of ethyl 4-oxobutanoate in methanol, add N-methylethylenediamine and stir for 1 hour at room temperature. Cool the mixture to 0°C and add sodium borohydride in portions. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water, concentrate the solvent under reduced pressure, and extract the product with dichloromethane. The resulting secondary amine is used directly in the next step. The rationale for this initial step is to efficiently form the key C-N bond, creating the linear precursor necessary for cyclization.

  • Step 2: Amide Formation and Cyclization. Dissolve the crude product from Step 1 in a high-boiling point solvent such as toluene. Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water and methanol, driving the intramolecular lactamization. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Purification. After cooling, concentrate the reaction mixture and purify the crude 1-Methyl-1,4-diazepan-5-one free base using column chromatography on silica gel.

  • Step 4: Salt Formation. Dissolve the purified free base in anhydrous diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1-Methyl-1,4-diazepan-5-one hydrochloride as a stable, crystalline solid. The hydrochloride salt form generally enhances stability and aqueous solubility, which is advantageous for biological assays.[1]

graphdot cluster_synthesis Synthesis of Free Base cluster_salt Salt Formation A Ethyl 4-oxobutanoate + N-methylethylenediamine B Reductive Amination (MeOH, NaBH4) A->B C Intramolecular Cyclization (Toluene, Reflux) B->C D Column Chromatography C->D E Purified Free Base D->E Purified Intermediate F Anhydrous Et2O + HCl E->F G Precipitation & Filtration F->G H 1-Methyl-1,4-diazepan-5-one HCl G->H

Caption: A robust workflow for the synthesis and purification of the target compound.

Analytical Characterization: The Identity and Purity Mandate

Validation is incomplete without definitive proof of structure and a quantitative assessment of purity. A combination of spectroscopic and chromatographic methods is required.[4][5]

Key Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5 mg of the hydrochloride salt in Deuterium Oxide (D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Rationale: NMR provides the atomic-level blueprint of the molecule. The ¹H spectrum confirms the number and connectivity of protons, while the ¹³C spectrum verifies the carbon skeleton. The resulting spectra must be consistent with the proposed structure of 1-Methyl-1,4-diazepan-5-one.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve the sample in a water/acetonitrile mixture.

    • Inject onto a C18 reverse-phase column with a gradient elution method.

    • Monitor the eluent with both a UV detector and a mass spectrometer (in ESI positive mode).

    • Rationale: This technique simultaneously assesses purity and confirms molecular weight.[6] The HPLC chromatogram provides a purity percentage based on peak area, while the mass spectrometer should detect the [M+H]⁺ ion corresponding to the free base's molecular weight (129.18 m/z for C₆H₁₂N₂O).

Table 1: Comparative Summary of Analytical Validation Data

Analytical MethodParameterExpected ResultPlausible Experimental Result
¹H NMR Chemical Shifts (ppm, D₂O)Distinct signals for CH₃, and four CH₂ groupsδ ~3.0 (s, 3H, N-CH₃), δ 2.8-3.8 (m, 8H, ring CH₂)
¹³C NMR Chemical Shifts (ppm, D₂O)~6 distinct carbon signalsδ ~175 (C=O), δ ~40-60 (N-CH₂/N-CH₃ carbons)
LC-MS (ESI+) [M+H]⁺129.10129.1
HPLC Purity (at 210 nm)>95%98.5%

Part 2: Performance Validation Through Comparative In Vitro Assays

Once the compound's identity and purity are secured, its performance must be validated in a relevant biological context. This involves comparing its activity against a known standard or a structurally distinct alternative to understand its relative potency and properties.

Case Study: Inhibition of a Hypothetical Kinase Target (Kinase-Z)

Let's assume 1-Methyl-1,4-diazepan-5-one hydrochloride is a putative inhibitor of "Kinase-Z". We will compare its performance against "Compound-X," a known, commercially available inhibitor with a different chemical scaffold.

Experimental Protocol: Kinase-Z Inhibition Assay (Luminescence-based)

  • Reagent Preparation: Prepare serial dilutions of 1-Methyl-1,4-diazepan-5-one hydrochloride and Compound-X in a buffer containing DMSO. Prepare solutions of Kinase-Z enzyme and its specific peptide substrate.

  • Assay Execution: In a 384-well plate, dispense the kinase, substrate, and test compounds. Initiate the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C. The choice of incubation time is critical to ensure the reaction remains in the linear range.

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Convert luminescence signals to percent inhibition relative to no-enzyme and no-inhibitor controls. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

graphdot A Kinase-Z + Substrate + ATP C Incubate at 30°C A->C B Test Compounds (1-Methyl-1,4-diazepan-5-one HCl vs. Compound-X) B->C D Measure Remaining ATP (Luminescence) C->D E Calculate % Inhibition D->E F Dose-Response Curve Fitting E->F G Comparative IC50 Values F->G

Sources

Validation

A Comparative Benchmark Study of 1-Methyl-1,4-diazepan-5-one hydrochloride in Established Oncological Assays

Abstract This guide provides a comprehensive framework for evaluating the biological activity of 1-Methyl-1,4-diazepan-5-one hydrochloride, a novel small molecule with a diazepanone core. While published benchmark studie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the biological activity of 1-Methyl-1,4-diazepan-5-one hydrochloride, a novel small molecule with a diazepanone core. While published benchmark studies on this specific compound are not yet available, its structural similarity to other biologically active diazepine derivatives warrants a thorough investigation into its potential as a therapeutic agent.[1][2][3][4] This document outlines a series of established, robust assays to characterize its cytotoxic effects and elucidate a potential mechanism of action, comparing its hypothetical performance against a well-characterized multi-kinase inhibitor, Sorafenib. The protocols and data herein are presented as a validated blueprint for researchers, scientists, and drug development professionals to conduct their own benchmark studies.

Introduction: The Rationale for Investigation

1-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4) is a member of the diazepine family, a class of seven-membered heterocyclic compounds.[5] While many diazepine derivatives, particularly benzodiazepines like Diazepam, are known for their effects on the central nervous system, a growing body of evidence points to the diverse biological activities of this scaffold, including anticancer properties.[1][2][3][4][6][7] The structural features of 1-Methyl-1,4-diazepan-5-one hydrochloride suggest it may interact with various biological targets.

Given the imperative to discover novel therapeutic agents, a systematic evaluation of such uncharacterized compounds is crucial. This guide proposes a two-tiered approach to benchmark 1-Methyl-1,4-diazepan-5-one hydrochloride:

  • Tier 1: Phenotypic Screening: Initial assessment of the compound's effect on cancer cell viability to determine its cytotoxic or cytostatic potential.

  • Tier 2: Target-Based Mechanistic Study: Investigation of a plausible molecular target, in this case, a key signaling kinase, to understand its mechanism of action.

For this comparative guide, we will use Sorafenib, an FDA-approved multi-kinase inhibitor, as the benchmark compound due to its well-documented effects in both cell viability and kinase inhibition assays.

Tier 1: Cell Viability and Cytotoxicity Assessment

The foundational step in characterizing a novel compound is to measure its impact on cell health.[8][9] Cell viability assays are robust tools for quantifying cellular responses to potential therapeutic agents.[10][11] We will employ the Resazurin Reduction Assay, a widely used method that measures the metabolic activity of living cells.[10][12]

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Assay & Data Acquisition seed Seed cancer cells (e.g., HepG2) in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilutions of 1-Methyl-1,4-diazepan-5-one HCl & Sorafenib treat Add compounds to respective wells prepare->treat incubate2 Incubate for 48h treat->incubate2 add_resazurin Add Resazurin solution to each well incubate3 Incubate for 2-4h add_resazurin->incubate3 read Measure fluorescence (Ex: 560nm, Em: 590nm) using a plate reader incubate3->read

Caption: Workflow for the Resazurin Cell Viability Assay.

Detailed Protocol: Resazurin Reduction Assay
  • Cell Seeding: Seed HepG2 (human liver cancer) cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-1,4-diazepan-5-one hydrochloride and Sorafenib in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Assay: Add 20 µL of Resazurin stock solution (0.15 mg/mL in PBS) to each well.

  • Data Acquisition: Incubate for 2-4 hours, then measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Performance Data

The following table summarizes the hypothetical IC₅₀ values obtained from the cell viability assay.

CompoundCell LineAssayIC₅₀ (µM)
1-Methyl-1,4-diazepan-5-one HCl HepG2Resazurin8.5
Sorafenib (Benchmark) HepG2Resazurin5.2

Interpretation of Results: In this hypothetical scenario, 1-Methyl-1,4-diazepan-5-one hydrochloride demonstrates significant cytotoxic activity against the HepG2 cancer cell line, with an IC₅₀ value in the single-digit micromolar range. While not as potent as the benchmark compound Sorafenib, this level of activity is promising and justifies further mechanistic investigation.

Tier 2: Kinase Inhibition Assay

Many small molecule anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways.[13][14] To explore a potential mechanism for the observed cytotoxicity, we propose a biochemical assay to measure the inhibitory activity of 1-Methyl-1,4-diazepan-5-one hydrochloride against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis and a target of Sorafenib.[3] A fluorescence polarization (FP) assay is a suitable high-throughput method for this purpose.[]

Experimental Workflow: Kinase Inhibition FP Assay

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection reagents Prepare assay buffer, VEGFR-2 enzyme, fluorescently-labeled peptide substrate, and ATP dispense Dispense compounds, enzyme, and substrate to 384-well plate compounds Prepare serial dilutions of 1-Methyl-1,4-diazepan-5-one HCl & Sorafenib initiate Initiate reaction by adding ATP dispense->initiate incubate Incubate at room temperature for 60 minutes initiate->incubate add_tracer Add FP detection reagent (antibody + tracer) incubate2 Incubate for 30 minutes add_tracer->incubate2 read Read fluorescence polarization on a compatible plate reader incubate2->read

Caption: Workflow for a Fluorescence Polarization Kinase Assay.

Detailed Protocol: VEGFR-2 Fluorescence Polarization Assay
  • Reagent Preparation: Prepare all reagents in a kinase assay buffer. This includes recombinant human VEGFR-2 enzyme, a fluorescently labeled peptide substrate, and ATP at its Michaelis constant (Km) concentration.

  • Compound Plating: In a 384-well plate, add the serially diluted 1-Methyl-1,4-diazepan-5-one hydrochloride and Sorafenib. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Add the VEGFR-2 enzyme and the fluorescent peptide substrate to all wells. Allow a short pre-incubation period (15 minutes).

  • Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the reaction to proceed.

  • Detection: Stop the reaction and add the FP detection mixture, which typically contains a phosphospecific antibody and a fluorescent tracer that competes for antibody binding.

  • Data Acquisition: After a 30-minute incubation, measure the fluorescence polarization signal using a suitable plate reader. A high FP signal indicates low kinase activity (inhibitor is effective), while a low FP signal indicates high kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Hypothetical Performance Data

The following table summarizes the hypothetical IC₅₀ values for VEGFR-2 inhibition.

CompoundTarget KinaseAssayIC₅₀ (nM)
1-Methyl-1,4-diazepan-5-one HCl VEGFR-2Fluorescence Polarization250
Sorafenib (Benchmark) VEGFR-2Fluorescence Polarization90

Interpretation of Results: The hypothetical data suggest that 1-Methyl-1,4-diazepan-5-one hydrochloride directly inhibits VEGFR-2 kinase activity with a nanomolar IC₅₀. This provides a plausible mechanism of action for the cytotoxicity observed in the Tier 1 assay. The potency is less than that of Sorafenib, but the result is highly significant and indicates that the diazepanone scaffold is a promising starting point for lead optimization.

Conclusion and Future Directions

This guide presents a structured, scientifically grounded approach for the initial characterization of 1-Methyl-1,4-diazepan-5-one hydrochloride. Based on our hypothetical benchmarking, the compound exhibits promising anti-proliferative effects on cancer cells, which may be attributed to the direct inhibition of key signaling kinases like VEGFR-2.

While the presented data are illustrative, the experimental workflows are based on established, validated methodologies that provide a reliable framework for real-world evaluation.[10][16] The next logical steps for researchers would be:

  • Kinome Profiling: To assess the selectivity of the compound, screening against a broad panel of kinases is essential.[14][17]

  • In-Cell Target Engagement: Validating that the compound engages VEGFR-2 within a cellular context.

  • ADME/Tox Studies: Preliminary assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profiles.

By following this guide, researchers can systematically build a comprehensive data package to support the advancement of 1-Methyl-1,4-diazepan-5-one hydrochloride or similar novel chemical entities in the drug discovery pipeline.

References

  • Cell Proliferation and Viability Assay. Sygnature Discovery. [Link]

  • Cell Viability Assays. Creative Bioarray. [Link]

  • Riss, T. L., et al. Cell Viability Assays. (2013). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. (2023). [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013). [Link]

  • Evolution of Small Molecule Kinase Drugs. Attwood, M. M., et al. (2021). Nature Reviews Drug Discovery. [Link]

  • Kumar, S. S., et al. Review on Synthesis of Biologically Active Diazepam Derivatives. (2012). Mini-Reviews in Organic Chemistry. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2017). Current Organic Synthesis. [Link]

  • Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. (2012). [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. (2017). [Link]

  • Archer, G. A., et al. Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][8][10]benzodiazepines. (1970). Journal of Medicinal Chemistry. [Link]

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. [Link]

  • Patil, S., et al. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Diazepam. PubChem. [Link]

  • Diazepam. Wikipedia. [Link]

  • Diazepam. (1996). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. International Agency for Research on Cancer. [Link]

  • Verma, P., et al. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Imipramine and Diazepam in Combined Dosage Form. (2024). World Journal of Pharmaceutical Research. [Link]

  • Müller, W. E., & Schläfer, U. Clobazam: chemical aspects of the 1,4 and 1,5-benzodiazepines. (1979). British Journal of Clinical Pharmacology. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-Methyl-1,4-diazepan-5-one Hydrochloride

Assumed Hazard Identification and Risk Assessment: The "Why" Given its structure as a methylated diazepanone hydrochloride salt, we must assume the compound is a potent, biologically active substance. The hydrochloride f...

Author: BenchChem Technical Support Team. Date: January 2026

Assumed Hazard Identification and Risk Assessment: The "Why"

Given its structure as a methylated diazepanone hydrochloride salt, we must assume the compound is a potent, biologically active substance. The hydrochloride form typically indicates a crystalline solid, which presents a significant risk of inhalation if it becomes airborne.[3]

Based on analogous compounds, the primary hazards are assumed to be:

  • Acute Toxicity: The compound may be toxic if swallowed or in contact with skin.[1][2]

  • Respiratory Irritation: Fine dust can cause irritation to the respiratory tract.[1][3]

  • Serious Eye Irritation: Direct contact with eyes may cause significant irritation.[1]

  • Central Nervous System (CNS) Effects: Structurally similar compounds can affect the central nervous system, potentially causing confusion, drowsiness, or dizziness.[1][4]

Therefore, all handling procedures must be designed to rigorously prevent exposure through inhalation, dermal contact, and ingestion.

The Hierarchy of Controls: Your First and Most Critical Line of Defense

Before any personal protective equipment (PPE) is selected, we must first mitigate risks through engineering and administrative controls. Relying solely on PPE is a failure of safety design. The most effective safety protocols prioritize eliminating the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Potent Compounds Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Engineering Engineering Controls (Isolate from Personnel) Substitution->Engineering Most Effective Admin Administrative Controls (Modify Work Practices) Engineering->Admin PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering solutions over personal protective equipment.

  • Engineering Controls: The single most important control is to handle this compound within a certified chemical fume hood or a powder containment hood. This isolates the material, preventing dust and aerosols from entering the operator's breathing zone.[3]

  • Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. Clear standard operating procedures (SOPs) must be established, and all users must be familiar with them and the location of safety equipment like eyewash stations and safety showers.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is not a substitute for good engineering controls but is critical for protecting you from residual risks and in the event of a spill or accident.[6][7]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).Prevents dermal absorption, which is a potential route of toxicity.[2][3] Double-gloving provides additional protection against tears and contamination.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, splash-proof chemical goggles.[8]Protects eyes from airborne powder and accidental splashes. Standard prescription glasses are not a substitute.
Body Protection Fully-buttoned laboratory coat with elastic cuffs.Prevents contamination of personal clothing.[3] Elastic cuffs provide a better seal with gloves.
Respiratory An N95-rated respirator should be used if there is any risk of dust generation outside of a fume hood.Protects against the inhalation of fine particulates, a primary exposure route for solid compounds.[3][8] Proper fit-testing is mandatory for respirator use.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and cross-contamination.

Safe_Handling_Workflow cluster_workflow Workflow for Handling 1-Methyl-1,4-diazepan-5-one HCl Start Start: Assemble All Materials Prep Prepare Work Area (Fume Hood) Start->Prep Don_PPE Don Required PPE (Double Gloves, Goggles, Coat) Prep->Don_PPE Weigh Weigh Compound (Use Anti-Static Weigh Paper) Don_PPE->Weigh Transfer Transfer to Vessel (Carefully Tap, Do Not Scrape) Weigh->Transfer Dissolve Add Solvent & Dissolve Transfer->Dissolve Decontaminate Decontaminate Spatula & Weigh Paper Dissolve->Decontaminate Clean as you go Waste Dispose of Waste (Solid & Liquid Waste Streams) Decontaminate->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End Wash->End

Caption: A systematic workflow minimizes exposure risk during handling operations.

Step-by-Step Protocol:

  • Preparation: Before retrieving the chemical, prepare your workspace inside the fume hood. Lay down absorbent bench paper. Assemble all necessary equipment: spatulas, weigh paper, vials, and solvents.

  • Don PPE: Put on your lab coat, safety goggles, and double nitrile gloves.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer a small amount of the solid onto an anti-static weigh boat or creased weigh paper. Avoid any actions that could create dust.

  • Transfer: Gently tap the weigh paper to transfer the solid into the receiving vessel. Do not scrape the paper, as this can generate static and cause the powder to become airborne.

  • Decontamination: Immediately after transfer, decontaminate the spatula and weigh paper. A common method is to rinse them with a suitable solvent (like ethanol or isopropanol) directly into a designated liquid waste container.

  • Secure and Store: Tightly close the primary container of the chemical.[3] Wipe it down with a damp cloth before removing it from the fume hood for storage in a designated, secure location away from incompatible materials like strong oxidizing agents.[2][9]

  • Final Cleanup: Wipe down the work surface inside the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: remove outer gloves, then lab coat, then inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]

Emergency Procedures: Plan for the Unexpected

Accidents can happen. A calm, informed response is critical.

  • Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they show any signs of breathing difficulty, seek immediate medical attention.[9]

  • Spill: Evacuate the immediate area. If the spill is small and contained within a fume hood, trained personnel can manage it. Cover the spill with an absorbent material. Gently wet the material with a 70% ethanol solution to prevent dust formation. Carefully scoop the material into a labeled hazardous waste container. Do not sweep dry powder.[10]

Waste Disposal: Responsible Stewardship

All materials contaminated with 1-Methyl-1,4-diazepan-5-one hydrochloride must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh papers, bench protectors, and any recovered spill material. Place these items in a clearly labeled, sealed hazardous waste bag or container.[2]

  • Liquid Waste: Unused solutions or solvent rinsates should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3][10] Do not pour any amount down the drain.[2]

References

  • HPE Support. Safety Guidelines for Handling Chemicals. HPE. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Covetrus. (2005, June). Material Safety Data Sheet: Diazepam. Covetrus. [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • EMS. (2024, November 20). Safety Data Sheet: Diazepam. EMS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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